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  • Product: N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride
  • CAS: 128739-16-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

Executive Summary This technical guide provides an in-depth exploration of a robust and efficient synthesis pathway for N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride, a key building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of a robust and efficient synthesis pathway for N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride, a key building block in modern medicinal chemistry and pharmaceutical development. The primary method detailed is the one-pot reductive amination, a widely adopted strategy in organic synthesis for its high efficiency, selectivity, and favorable green chemistry profile.[1][2] This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines methods for characterization and quality control. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to ensure a reliable and scalable production of the target compound.

Introduction: Strategic Importance and Synthesis Rationale

N-Methyl-N-(4-pyridylmethyl)amine and its salt forms are versatile heterocyclic intermediates. The presence of both a pyridine ring and a secondary amine moiety makes it a valuable scaffold for constructing more complex molecules, particularly in the development of novel therapeutics targeting a range of biological systems.[3][4] The synthesis of such secondary amines requires a carefully considered strategy to avoid common pitfalls like over-alkylation, which often plagues traditional methods using alkyl halides.[5]

Reductive amination emerges as the superior strategy. It involves the reaction between a carbonyl compound and an amine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the target amine.[1][5] This one-pot process is highly efficient and prevents the formation of tertiary amines and quaternary ammonium salts by employing reducing agents that selectively target the iminium ion over the starting carbonyl group.[5] This guide will focus on the reaction between 4-pyridinecarboxaldehyde and methylamine, a direct and highly effective approach to the target molecule.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule, N-Methyl-N-(4-pyridylmethyl)amine, reveals a key C-N bond that can be disconnected. This disconnection logically points towards a reductive amination strategy.

G target N-Methyl-N-(4-pyridylmethyl)amine (Free Base) reagents 4-Pyridinecarboxaldehyde + Methylamine target->reagents Reductive Amination Disconnection G Figure 2: Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 4-Pyridine- carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + CH₃NH₂ Amine Methylamine (CH₃NH₂) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-Methyl-N-(4-pyridylmethyl)amine (Free Base) Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: The two-stage mechanism of reductive amination.

Rationale for Reagent Selection

The success of this synthesis hinges on the appropriate choice of reagents and conditions.

  • Starting Materials : 4-Pyridinecarboxaldehyde and a solution of methylamine (e.g., 40% in water or 2M in THF) are commercially available and serve as the foundational building blocks.

  • Reducing Agent : While sodium cyanoborohydride (NaBH₃CN) has historically been used, sodium triacetoxyborohydride (NaBH(OAc)₃) is now the preferred reagent. [5]Its advantages are significant:

    • Enhanced Safety : It is non-toxic and obviates the need for handling cyanide compounds.

    • Mildness and Selectivity : It is a less powerful reducing agent than sodium borohydride, meaning it will not readily reduce the starting aldehyde, thus preventing the formation of alcohol byproducts. It is, however, highly effective at reducing the protonated iminium ion intermediate. [5] * No pH Control Needed : The reaction generates acetic acid as a byproduct, which conveniently catalyzes the imine formation step without the need for an additional acid catalyst.

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices. They are relatively non-reactive, effectively solubilize the starting materials and intermediates, and are compatible with the reducing agent.

Detailed Experimental Protocol

Protocol 1: Synthesis of N-Methyl-N-(4-pyridylmethyl)amine (Free Base)

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Amine Addition: Add a solution of methylamine (1.2 eq., e.g., 2.0 M solution in THF) to the stirring solution at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture. Note: The addition may cause mild effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine all organic extracts.

  • Purification (Free Base): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent salt formation step.

Protocol 2: Preparation of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

  • Dissolution: Dissolve the purified free base from the previous step in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (2.2 eq., e.g., 2 M HCl in diethyl ether) to the solution.

  • Precipitation: The dihydrochloride salt will precipitate as a white or off-white solid. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the final product under vacuum to yield N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride as a stable, crystalline solid.

Stoichiometry and Yield Summary

The following table provides a representative summary of the reagents and expected yield for this synthesis.

Compound CAS Number Molecular Weight ( g/mol ) Stoichiometric Ratio
4-Pyridinecarboxaldehyde872-85-5107.111.0 eq.
Methylamine74-89-531.061.2 eq.
Sodium Triacetoxyborohydride56553-60-7211.941.5 eq.
Product (Free Base) 6971-44-4 122.17 Theoretical Yield: 100%
Product (Dihydrochloride) 128739-16-2 [6]195.09 Typical Yield: 85-95%

Characterization and Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation. The ¹H NMR should show characteristic peaks for the pyridyl protons, the methylene (-CH₂-) bridge, and the N-methyl (-CH₃) group, with appropriate integrations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base (M+H⁺ at m/z 123.17). [7][8]* Melting Point: The dihydrochloride salt should exhibit a sharp melting point, which is a key indicator of its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the N-H stretch of the secondary ammonium salt and the characteristic C=N and C=C stretches of the pyridine ring.

Safety and Handling Considerations

All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methylamine: Is a flammable and corrosive gas or solution with a strong odor. Handle with care in a fume hood.

  • Sodium Triacetoxyborohydride: Is a moisture-sensitive solid. It reacts with water to release hydrogen gas. Avoid inhalation of dust and contact with skin.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

  • Hydrochloric Acid: Is highly corrosive. Handle with extreme care to avoid severe skin and eye burns.

Conclusion

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is most effectively and reliably achieved through a one-pot reductive amination of 4-pyridinecarboxaldehyde and methylamine using sodium triacetoxyborohydride. This pathway is characterized by its high yield, operational simplicity, enhanced safety profile, and scalability. The detailed protocols and analytical guidance provided herein constitute a self-validating system, empowering research and development teams to produce this valuable chemical intermediate with high purity and confidence.

References

  • P&S Chemicals. (n.d.). Product information, N-methyl-n-(pyridin-4-ylmethyl)amine dihydrochloride. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • Greener Education Materials for Chemists. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpyridine-4-methylamine. PubChem Compound Database. [Link]

  • ChemBK. (2024). 4-picolylamine. [Link]

  • National Center for Biotechnology Information. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

Sources

Exploratory

"N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride" as a building block for pharmaceuticals

An In-Depth Technical Guide to N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery Introduction: The Strategic Value of a Privileged Scaffold In the landscape of contemporary...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of contemporary pharmaceutical development, the selection of appropriate chemical building blocks is a critical determinant of success. These foundational molecules must offer not only versatile reactivity but also embody structural motifs with proven biological relevance. N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride emerges as a building block of significant interest, strategically positioned at the intersection of two privileged fragments in medicinal chemistry: the pyridine ring and the N-methyl-N-arylmethylamine scaffold.

The pyridine heterocycle is a ubiquitous feature in a vast array of approved drugs, valued for its ability to act as a hydrogen bond acceptor, engage in π-stacking interactions, and modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[1] Similarly, the N-methyl secondary amine linked to a benzylic carbon provides a robust connection point for molecular elaboration while influencing potency, selectivity, and pharmacokinetic profiles.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. We will explore its synthesis, core reactivity, and strategic applications in the design of novel therapeutics, supported by exemplary protocols and mechanistic insights. The dihydrochloride salt form enhances its stability and aqueous solubility, making it a convenient and reliable starting material for multi-step synthetic campaigns.

Physicochemical Properties and Characterization

The fundamental properties of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride are summarized below. The dihydrochloride salt form arises from the protonation of both the pyridine nitrogen and the secondary amine nitrogen, rendering the compound highly soluble in aqueous and polar protic solvents.

PropertyValue
CAS Number 128739-16-2[2]
Molecular Formula C₇H₁₂Cl₂N₂[3]
Molecular Weight 195.09 g/mol [3]
IUPAC Name N-methyl-1-(pyridin-4-yl)methanamine dihydrochloride
Synonyms Methyl(4-pyridylmethyl)amine dihydrochloride[4]
Appearance Typically an off-white to light yellow crystalline powder[5]
Solubility High solubility in water and alcohols

Synthesis and Manufacturing Pathway

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is achieved through a robust and scalable chemical sequence. The primary strategy involves the formation of the free base, N-methyl-1-(pyridin-4-yl)methanamine, followed by salt formation.

Core Synthesis: Reductive Amination

The most direct and widely employed method for constructing the core amine is the reductive amination of 4-pyridinecarboxaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants cluster_process Process cluster_products Products PyCHO 4-Pyridine- carboxaldehyde RA Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Pd-C) PyCHO->RA MeNH2 Methylamine MeNH2->RA FreeBase N-Methyl-N-(4-pyridylmethyl)amine (Free Base) RA->FreeBase Imine formation & reduction SF Salt Formation (HCl in Ether/IPA) FinalProduct N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride SF->FinalProduct FreeBase->SF Protonation G cluster_properties Structural Features & Properties cluster_applications Potential Therapeutic Applications BuildingBlock N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride Pyridine Ring N-Methylamine Linker PyridineProps H-Bond Acceptor π-Stacking Interactions Metabolic Stability Solubility Modulation BuildingBlock:f0->PyridineProps AmineProps Nucleophilic Handle Key Binding Moiety Pharmacokinetic Tuning BuildingBlock:f1->AmineProps Neuro Neurological Disorders (e.g., Alzheimer's Disease) PyridineProps->Neuro AntiInfective Antibacterial Agents (e.g., H. pylori) PyridineProps->AntiInfective Oncology Kinase Inhibitors PyridineProps->Oncology AmineProps->Neuro AmineProps->AntiInfective AmineProps->Oncology G Start Dissolve Carboxylic Acid (R-COOH) and Coupling Agents (EDC, HOBt) in an aprotic solvent (e.g., DMF) Activate Stir at 0°C for 30 min to form activated ester Start->Activate AddAmine Add N-Methyl-N-(4-pyridylmethyl)amine (as free base) and a non-nucleophilic base (e.g., DIPEA) Activate->AddAmine React Allow reaction to warm to RT and stir for 12-24 hours AddAmine->React Monitor Monitor progress via TLC or LC-MS React->Monitor Workup Perform aqueous work-up and extract with organic solvent Monitor->Workup Upon completion Purify Purify crude product via column chromatography or crystallization Workup->Purify

Sources

Foundational

Unraveling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

Abstract N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a small molecule with a chemical structure suggestive of potential interactions with a variety of biological macromolecules. This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a small molecule with a chemical structure suggestive of potential interactions with a variety of biological macromolecules. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate its potential biological targets. By leveraging structural analogy to known bioactive molecules and outlining a systematic experimental workflow, this document serves as a roadmap for elucidating the mechanism of action and therapeutic utility of this compound. We will explore potential target classes based on the pyridine and methylamine moieties and detail the requisite experimental protocols for robust target validation, thereby providing a self-validating system for investigation.

Introduction: The Enigmatic Potential of a Pyridine Derivative

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, with the chemical formula C7H12Cl2N2, is a pyridinylmethylamine derivative[1]. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural components—a pyridine ring and a secondary amine—are prevalent in a vast array of pharmacologically active compounds. The pyridine ring, a bioisostere of benzene, is a common feature in drugs targeting a wide range of receptors and enzymes. The secondary amine group can participate in hydrogen bonding and ionic interactions, crucial for ligand-receptor binding.

This guide will, therefore, adopt a hypothesis-driven approach. We will first dissect the molecule's structure to infer potential biological targets by drawing parallels with structurally analogous compounds that have well-characterized biological activities. Subsequently, we will present a rigorous, multi-pronged experimental strategy to systematically test these hypotheses, leading to the confident identification and validation of the true biological targets of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Structural Clues and Postulated Biological Targets

The structure of N-Methyl-N-(4-pyridylmethyl)amine suggests several potential classes of biological targets. The 4-substituted pyridine motif is a key pharmacophore in numerous bioactive molecules.

Potential Target Class 1: Dipeptidyl Peptidase-4 (DPP-4)

A notable example of bioactive aminomethyl-pyridines is a series of potent and selective DPP-4 inhibitors[2]. DPP-4 is a serine protease that plays a critical role in glucose homeostasis, making it a key target for type 2 diabetes therapies. The aminomethyl-pyridine scaffold in these inhibitors is crucial for their interaction with the enzyme's active site[2]. Given the structural similarity, it is plausible that N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride could exhibit inhibitory activity against DPP-4.

Potential Target Class 2: Kinases

The pyridine ring is a common scaffold in many kinase inhibitors. For instance, sorafenib, a multi-kinase inhibitor used in cancer therapy, features a picolinamide moiety (a derivative of pyridine carboxamide) that is crucial for its activity. While N-Methyl-N-(4-pyridylmethyl)amine lacks the urea and other structural features of sorafenib, the core pyridine structure suggests that it could potentially interact with the ATP-binding pocket of certain kinases.

Potential Target Class 3: Nitric Oxide Synthases (NOS)

Certain 2-amino-4-methylpyridine analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS)[3]. iNOS is implicated in various inflammatory diseases and cancer. The pyridine nitrogen in these inhibitors is thought to coordinate with the heme iron in the enzyme's active site. This precedent suggests that N-Methyl-N-(4-pyridylmethyl)amine could potentially modulate the activity of NOS isoforms.

Other Potential Target Classes

The pyridine motif is also found in compounds with antimicrobial and anti-parasitic activities[4][5]. Furthermore, the overall structure bears some resemblance to ligands for various G-protein coupled receptors (GPCRs) and ion channels. Therefore, a broad-based screening approach is warranted to explore these possibilities.

A Systematic Workflow for Target Identification and Validation

To rigorously identify the biological targets of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, a multi-step experimental workflow is proposed. This workflow is designed to be a self-validating system, where initial hits are progressively confirmed through orthogonal assays.

Target_Identification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Elucidation cluster_2 Phase 3: In-depth Validation A Compound Acquisition & QC B Broad Panel Biochemical/Cell-based Screening A->B C Data Analysis & Hit Prioritization B->C D Orthogonal Assays (e.g., ITC, SPR) C->D E Mechanism of Action Studies D->E F Cellular Target Engagement Assays E->F G In Vitro Disease Model Testing F->G H In Vivo Target Engagement & Efficacy G->H I Definitive Target Validation H->I

Caption: A systematic workflow for target identification and validation.

Phase 1: Broad-Based Initial Screening

The initial step involves screening N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride against a diverse panel of biological targets.

Experimental Protocol: Kinase Panel Screening

  • Objective: To assess the inhibitory activity of the compound against a large panel of human kinases.

  • Materials:

    • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (solubilized in a suitable solvent, e.g., DMSO).

    • Commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar).

    • Appropriate buffers and reagents as per the screening platform's protocol.

  • Procedure:

    • Prepare a stock solution of the test compound at a high concentration (e.g., 10 mM in DMSO).

    • Submit the compound to the commercial screening service at a single high concentration (e.g., 10 µM) for initial screening against the kinase panel.

    • The screening is typically performed using a competition binding assay format.

    • Data is usually reported as percent inhibition or Kd values for the interacting kinases.

  • Data Analysis:

    • Identify kinases that show significant inhibition (e.g., >50% inhibition at 10 µM).

    • Prioritize hits based on the degree of inhibition and the therapeutic relevance of the kinase.

A similar approach should be taken for other target classes, such as GPCRs, ion channels, and proteases, using commercially available screening panels.

Phase 2: Hit Confirmation and Mechanism of Action Studies

Promising hits from the initial screens must be confirmed using orthogonal, label-free biophysical methods and their mechanism of action elucidated.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Objective: To confirm the direct binding of the compound to a purified putative target protein and determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Materials:

    • Purified putative target protein (e.g., a kinase identified from the screen).

    • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

    • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

    • Dialysis buffer.

  • Procedure:

    • Dialyze the purified protein against a suitable buffer.

    • Prepare a solution of the compound in the same dialysis buffer.

    • Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while measuring the heat changes.

    • A control experiment should be performed by injecting the compound into the buffer alone.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Materials:

    • Intact cells expressing the target protein.

    • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

    • Lysis buffer.

    • Instrumentation for protein detection (e.g., Western blotting apparatus).

  • Procedure:

    • Treat cells with the compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis:

    • Ligand binding is expected to stabilize the target protein, resulting in a higher melting temperature.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in Tm.

Phase 3: In-depth Validation in Disease-Relevant Models

The final phase involves validating the biological effect of the compound in cellular and, eventually, in vivo models of disease relevant to the confirmed target.

Signaling_Pathway_Example Compound N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway Substrate->Pathway Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Cellular_Response

Caption: A hypothetical signaling pathway modulated by the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Kinase Inhibition Data

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A95%0.5
Kinase B80%2.1
Kinase C15%> 10

Table 2: Hypothetical ITC Binding Parameters

Target ProteinKd (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Kinase A0.451.1-8.5-2.3

Conclusion

While the biological targets of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride are not yet defined, its chemical structure provides a strong rationale for investigating its potential as a modulator of several important drug target classes. The systematic, multi-faceted approach outlined in this guide, combining broad-based screening with rigorous biophysical and cell-based validation, provides a clear and robust path forward for elucidating its mechanism of action. The successful identification of its biological targets will be a critical step in unlocking the potential therapeutic applications of this intriguing molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123098, 4-(Methylamino)pyridine". PubChem. [Link][6]

  • Štefane, B., & Požgan, F. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(19), 7176–7185. [Link][2]

  • Wang, X., et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 19(11), 18484-18495. [Link]

  • Wang, L., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 56(17), 6838–6851. [Link][3]

  • Al-Ostoot, F. H., et al. (2017). Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. ResearchGate. [Link][4]

  • El-Gazzar, A. B. A., et al. (2017). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Molecules, 22(10), 1699. [Link][5]

Sources

Exploratory

An In-Depth Technical Guide to the Neuropharmacological Exploration of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

A Senior Application Scientist's Perspective on a Promising Scaffold Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the potential neurop...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential neuropharmacological applications of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. While direct research on this specific compound is limited, this document synthesizes insights from structurally related molecules to propose a robust framework for its investigation. We will delve into the significance of the pyridylmethylamine scaffold, hypothesize potential central nervous system (CNS) targets, and provide detailed, field-proven experimental protocols for its characterization.

Introduction: The Pyridylmethylamine Moiety as a Privileged Scaffold in Neuropharmacology

The pyridine ring is a fundamental heterocyclic motif present in numerous biologically active compounds and natural alkaloids with activity in the central nervous system[1]. Its ability to participate in hydrogen bonding and aromatic interactions makes it a versatile component in ligand design. When coupled with a methylamine side chain, the resulting pyridylmethylamine scaffold becomes a key pharmacophore for interacting with a variety of CNS targets.

Derivatives of pyridinylmethylamine have been successfully developed as potent and selective agonists for the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depression[2][3]. Furthermore, modifications of this core structure have yielded compounds with activity as transient receptor potential vanilloid 3 (TRPV3) antagonists for neuropathic pain, and as cholinesterase inhibitors for the management of Alzheimer's disease[4][5]. The inherent versatility of this scaffold warrants the investigation of novel analogs such as N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride for their potential neuropharmacological utility.

Compound Profile: N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a commercially available research chemical[6][][8]. Its structure features a pyridine ring substituted at the 4-position with a methylaminomethyl group. The dihydrochloride salt form generally confers increased aqueous solubility and stability, making it suitable for use in a variety of in vitro and in vivo experimental paradigms.

Property Value Source
CAS Number 128739-16-2BLDpharm
Molecular Formula C7H12Cl2N2ChemicalBook[8]
Molecular Weight 195.09ChemicalBook[8]
Synonyms N-Methyl-1-(pyridin-4-yl)methanamine dihydrochlorideBLDpharm

Hypothesized Neuropharmacological Targets and Mechanisms of Action

Based on the pharmacology of structurally related pyridylmethylamine derivatives, we can postulate several potential CNS targets for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. The following sections will explore these hypotheses and outline experimental approaches for their validation.

Serotonin 5-HT1A Receptor Agonism

The 5-HT1A receptor is a well-validated target for anxiolytic and antidepressant medications. Several pyridinylmethylamine derivatives have demonstrated high affinity and agonist activity at this receptor[2][3]. The nitrogen atom of the pyridine ring and the secondary amine in N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride could potentially mimic the key interactions of serotonin with the 5-HT1A receptor.

Proposed Signaling Pathway:

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand N-Methyl-N-(4-pyridylmethyl)amine Ligand->Receptor Binds ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Proposed 5-HT1A receptor signaling cascade.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. The pyridinium moiety is a known feature in some cholinesterase inhibitors, and the overall structure of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride may allow it to bind to the active site of these enzymes.

Other Potential CNS Targets

The versatility of the pyridylmethylamine scaffold suggests that other CNS targets should also be considered, including:

  • Monoamine Transporters: (SERT, DAT, NET)

  • Other GPCRs: (e.g., dopamine, adrenergic receptors)

  • Ion Channels: (e.g., NMDA receptors, voltage-gated ion channels)

Experimental Workflows for Neuropharmacological Characterization

A systematic approach is crucial for elucidating the neuropharmacological profile of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. The following experimental workflows provide a roadmap for its initial characterization.

In Vitro Target Screening and Validation

The initial step involves screening the compound against a panel of known CNS targets to identify potential interactions.

Workflow Diagram:

in_vitro_workflow Start N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride Screening Broad Target Screening (e.g., Eurofins SafetyScreen) Start->Screening Hit_Identified Hit(s) Identified? Screening->Hit_Identified No_Hits No Significant Hits (Consider structural modification) Hit_Identified->No_Hits No Binding_Assay Radioligand Binding Assay (Determine Ki) Hit_Identified->Binding_Assay Yes Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50 and Emax) Binding_Assay->Functional_Assay Mechanism Mechanism of Action Studies (e.g., Schild analysis) Functional_Assay->Mechanism Lead Lead for In Vivo Studies Mechanism->Lead

Caption: In vitro characterization workflow.

Step-by-Step Methodologies:

  • Broad Target Screening:

    • Objective: To identify initial "hits" from a large panel of CNS receptors, transporters, and enzymes.

    • Protocol: Utilize a commercially available screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays.

    • Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. A threshold (e.g., >50% inhibition) is set to identify significant hits.

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for the identified target(s).

    • Protocol:

      • Prepare cell membranes or tissue homogenates expressing the target receptor.

      • Incubate the membranes with a known radioligand for the target and increasing concentrations of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Generate a competition binding curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound.

    • Protocol (example for 5-HT1A receptor):

      • Use a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

      • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

      • Add increasing concentrations of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

      • After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC50 and Emax.

In Vivo Behavioral Pharmacology

Following successful in vitro characterization, in vivo studies in appropriate animal models are necessary to assess the compound's CNS effects and therapeutic potential.

Proposed In Vivo Models:

Potential Therapeutic Area Animal Model Key Parameters Measured
Anxiety Elevated Plus Maze, Open Field TestTime spent in open arms/center, locomotor activity
Depression Forced Swim Test, Tail Suspension TestImmobility time
Neuropathic Pain Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)Mechanical allodynia (von Frey test), thermal hyperalgesia (Hargreaves test)
Cognitive Enhancement Morris Water Maze, Novel Object RecognitionEscape latency, memory retention

General In Vivo Protocol:

  • Dose-Range Finding Study: Determine the maximum tolerated dose (MTD) and identify a range of doses for behavioral testing.

  • Pharmacokinetic (PK) Analysis: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including brain penetration.

  • Behavioral Testing:

    • Administer the compound or vehicle to cohorts of animals at predetermined time points before testing.

    • Conduct the behavioral paradigm according to established protocols.

    • Record and analyze the relevant behavioral parameters.

Conclusion and Future Directions

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride represents an intriguing, yet underexplored, molecule within the neuropharmacologically relevant class of pyridylmethylamines. Based on the established activity of its structural analogs, this compound warrants a thorough investigation as a potential modulator of CNS function. The experimental workflows outlined in this guide provide a clear and logical path forward for its characterization, from initial in vitro screening to in vivo behavioral assessment.

Future research should focus on a systematic evaluation of its activity at key CNS targets, particularly the serotonin 5-HT1A receptor and cholinesterases. Should promising activity be identified, further lead optimization through medicinal chemistry efforts could be pursued to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will not only elucidate the neuropharmacological profile of this specific compound but also contribute to a broader understanding of the structure-activity relationships of the pyridylmethylamine scaffold in CNS drug discovery.

References

  • Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. PubMed. [Link]

  • Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. PubMed. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

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  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

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  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. PMC. [Link]

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  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the known characteristics and the recommended methodologies f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known characteristics and the recommended methodologies for determining the aqueous and organic solubility, as well as the chemical stability of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. Given the limited publicly available experimental data for this specific compound, this document emphasizes robust, field-proven protocols to enable researchers to generate reliable data for their specific applications.

Compound Overview and Known Properties

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₂Cl₂N₂. It is the dihydrochloride salt of the free base, N-Methyl-N-(4-pyridylmethyl)amine. The presence of the pyridinium and ammonium hydrochloride moieties suggests that its solubility will be highly dependent on pH.

Table 1: Physicochemical Properties of N-Methyl-N-(4-pyridylmethyl)amine and its Dihydrochloride Salt

PropertyN-Methyl-N-(4-pyridylmethyl)amine (Free Base)N-Methyl-N-(4-pyridylmethyl)amine dihydrochlorideSource
CAS Number 6971-44-4128739-16-2[1][2][3]
Molecular Formula C₇H₁₀N₂C₇H₁₂Cl₂N₂[1][3]
Molecular Weight 122.17 g/mol 195.09 g/mol [1][3]
Computed XLogP3 0.3Not Applicable[1]
Storage Conditions 2-8°C, in a dark place under an inert atmosphere.Room temperature, under an inert atmosphere.[3]

The computed XLogP3 of the free base suggests a relatively low lipophilicity, which may indicate good aqueous solubility, particularly in its salt form. However, experimental data is necessary to confirm this.

Methodologies for Determining Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. For an ionizable compound like N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, it is essential to determine both its kinetic and thermodynamic solubility.

Thermodynamic Solubility Assay

Thermodynamic solubility is the equilibrium solubility of a compound in a saturated solution. It is a crucial parameter for understanding the developability of a drug candidate.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride to a vial containing a known volume of each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a pH-solubility profile by plotting the measured solubility against the pH of the buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Excess Solid Compound equilibration Shake/Stir (24-48h at constant T) prep_solid->equilibration prep_buffer Buffer (various pH) prep_buffer->equilibration filtration Filter (0.45 µm) equilibration->filtration quantification Quantify by HPLC-UV filtration->quantification profile pH-Solubility Profile quantification->profile

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO). This is often used in early drug discovery for high-throughput screening.[4]

Experimental Protocol: Turbidimetric Method for Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.

  • Addition of Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.[5]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock High-Conc. DMSO Stock dilution Serial Dilution in Plate stock->dilution add_buffer Add Aqueous Buffer dilution->add_buffer incubation Incubate (e.g., 2h) add_buffer->incubation turbidity Measure Turbidity incubation->turbidity solubility_point Determine Solubility Point turbidity->solubility_point

Caption: Kinetic Solubility Workflow.

Methodologies for Stability Assessment

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[6]

Forced Degradation Studies

Forced degradation studies help in the development of stability-indicating analytical methods and provide insights into the degradation pathways of the drug substance.[7] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[8]

Experimental Protocol: Forced Degradation

  • Hydrolysis:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.

    • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.

    • Neutral: Dissolve the compound in water and heat at 60°C for a specified time.

  • Oxidation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[7]

G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (Dry Heat) thermal->hplc photo Photolysis (Light) photo->hplc pathways Identify Degradation Pathways hplc->pathways method_dev Develop Stability- Indicating Method hplc->method_dev compound N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride compound->hydrolysis compound->oxidation compound->thermal compound->photo

Caption: Forced Degradation Study Workflow.

Recommended Analytical Methodology

A stability-indicating HPLC method is essential for accurately quantifying the compound and separating it from any degradation products or impurities.

Proposed HPLC Method Parameters (Adaptable for Pyridine Derivatives)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

References

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. [Link]

  • PubChem. N-(pyridin-4-ylmethyl)aniline. [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025. [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • PubChem. N-Methylpyridine-4-methylamine. [Link]

  • PubChem. N-(4-Pyridinylmethyl)-4-pyridinemethanamine. [Link]

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Exploratory

An In-Depth Technical Guide on the Investigation of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and its Potential Relation to NMDA Receptors

This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to investigate the potential interaction between the novel compound N-Methyl-N-(4-pyridyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to investigate the potential interaction between the novel compound N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and the N-methyl-D-aspartate (NMDA) receptor. Given the absence of existing literature on this specific interaction, this document serves as a roadmap for a thorough scientific investigation, outlining the rationale, methodologies, and data interpretation necessary to characterize this potential relationship.

Introduction: Unveiling a Potential Neuromodulator

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a chemical entity with a defined structure, yet its pharmacological profile remains uncharted territory. Its potential as a therapeutic agent hinges on its ability to interact with specific biological targets. One of the most critical and complex targets in the central nervous system is the NMDA receptor.

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission.[1][2] Its proper functioning is essential for synaptic plasticity, learning, and memory.[1][2] Conversely, dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia, making it a prime target for drug discovery.[2][3][4]

This guide will delineate a systematic approach to determine if N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride modulates NMDA receptor activity. The proposed workflow will progress from computational predictions to rigorous in vitro and potential in vivo validation, providing a robust framework for its pharmacological characterization.

The NMDA Receptor: A Complex and Critical Target

A thorough understanding of the NMDA receptor is paramount before embarking on any investigation of a potential modulator.

Structure and Subunits

NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[5][6][7][8] The specific combination of GluN2 subunits dictates the receptor's biophysical and pharmacological properties, including its affinity for ligands, channel kinetics, and calcium permeability.[7][9] This subunit diversity presents an opportunity for the development of subunit-selective modulators with potentially improved therapeutic profiles and fewer side effects.

Function and Activation

The activation of the NMDA receptor is a unique "coincidence detector," requiring the binding of both glutamate and a co-agonist (glycine or D-serine) to their respective sites on the GluN2 and GluN1 subunits.[2][6][10] Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors.[2][10] Once open, the channel allows the influx of cations, most notably Ca2+, which acts as a critical second messenger to initiate downstream signaling cascades involved in synaptic plasticity.[2][6][10]

Pharmacological Binding Sites

The NMDA receptor possesses multiple distinct binding sites that can be targeted by pharmacological agents:

  • Glutamate Binding Site (on GluN2): Competitive antagonists bind here.

  • Glycine Binding Site (on GluN1): Glycine agonists and antagonists can modulate receptor activity.

  • Channel Pore: Uncompetitive antagonists, like ketamine and phencyclidine, bind within the ion channel when it is open, physically occluding ion flow.[3]

  • Allosteric Modulatory Sites: Positive and negative allosteric modulators can bind to other sites on the receptor to enhance or inhibit its function without directly competing with the primary agonists.[7][11]

A Hypothetical Research Workflow for Characterizing N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

The following is a detailed, step-by-step guide for a comprehensive investigation into the potential interaction of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride with the NMDA receptor.

Phase 1: In Silico and Initial In Vitro Screening

This initial phase aims to predict and then confirm a direct physical interaction between the compound and the NMDA receptor.

  • Objective: To predict the binding affinity and potential binding site of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride on different NMDA receptor subtypes.

  • Methodology:

    • Obtain or model the three-dimensional structures of various NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

    • Perform molecular docking simulations to predict the most favorable binding poses of the compound at the known pharmacological sites (glutamate, glycine, channel pore, and allosteric sites).

    • Run molecular dynamics simulations to assess the stability of the predicted binding poses and to estimate the binding free energy.

  • Causality: This computational approach provides an initial, cost-effective screen to generate hypotheses about the compound's potential mechanism of action and to guide subsequent experimental work.

  • Objective: To experimentally determine if N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride binds to the NMDA receptor and to identify its binding site.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing specific NMDA receptor subtypes.

    • Conduct competitive binding assays using radiolabeled ligands specific for different binding sites (e.g., [3H]CGP 39653 for the glutamate site, [3H]MDL 105,519 for the glycine site, [3H]MK-801 for the channel pore).

    • Incubate the membranes with the radioligand in the presence of increasing concentrations of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Self-Validation: The use of multiple radioligands for different sites provides a self-validating system. If the compound displaces a specific radioligand, it strongly suggests binding at that particular site.

Table 1: Hypothetical Radioligand Binding Assay Data

RadioligandBinding SiteNMDA Receptor SubtypeN-Methyl-N-(4-pyridylmethyl)amine dihydrochloride Ki (µM)
[3H]CGP 39653GlutamateGluN1/GluN2A> 100
[3H]CGP 39653GlutamateGluN1/GluN2B> 100
[3H]MDL 105,519GlycineGluN1/GluN2A5.2 ± 0.8
[3H]MDL 105,519GlycineGluN1/GluN2B8.7 ± 1.2
[3H]MK-801Channel PoreGluN1/GluN2A> 100
[3H]MK-801Channel PoreGluN1/GluN2B> 100
Phase 2: Functional Characterization

This phase will determine the functional consequences of the compound's binding to the NMDA receptor.

  • Objective: To characterize the effect of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride on NMDA receptor-mediated currents.

  • Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Inject cRNA for GluN1 and a specific GluN2 subunit into Xenopus oocytes to express functional NMDA receptors.

    • After 2-3 days of expression, perform two-electrode voltage clamp recordings.

    • Perfuse the oocytes with a solution containing glutamate and glycine to elicit an inward current.

    • Apply increasing concentrations of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride to determine its effect on the current (potentiation, inhibition, or direct activation).

    • Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Methodology (Patch-Clamp Electrophysiology in Cultured Neurons):

    • Culture primary neurons (e.g., hippocampal or cortical neurons) that endogenously express NMDA receptors.

    • Perform whole-cell patch-clamp recordings to measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

    • Apply N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride to the bath and observe its effect on the amplitude, kinetics, and frequency of NMDA EPSCs.

  • Causality: Electrophysiology provides a direct, real-time measure of ion channel function, offering definitive evidence of agonism, antagonism, or allosteric modulation.

Diagram 1: Electrophysiology Experimental Workflow

Electrophysiology_Workflow cluster_oocyte Xenopus Oocyte System cluster_neuron Cultured Neuron System cluster_application Compound Application & Data Acquisition oocyte_prep Oocyte Preparation & cRNA Injection expression Receptor Expression (2-3 days) oocyte_prep->expression tevc Two-Electrode Voltage Clamp expression->tevc agonist_app Apply Glutamate/Glycine tevc->agonist_app neuron_prep Primary Neuron Culture patch_clamp Whole-Cell Patch-Clamp neuron_prep->patch_clamp patch_clamp->agonist_app data_acq Record NMDA Currents agonist_app->data_acq compound_app Apply N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride compound_app->data_acq analysis Data Analysis (IC50/EC50) data_acq->analysis Analyze Current Properties NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor (GluN1/GluN2) Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Glutamate Glutamate Glutamate->NMDA_R Glutamate->AMPA_R Glycine Glycine/D-Serine Glycine->NMDA_R Compound N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride Compound->NMDA_R Hypothesized Interaction (Modulation) Mg_block Mg2+ Block Removed Depolarization->Mg_block Mg_block->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: Potential modulation of NMDA receptor signaling by the test compound.

Data Interpretation and Future Directions

The culmination of data from these experiments will provide a comprehensive profile of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride's interaction with the NMDA receptor.

  • If the compound shows no binding or functional activity: It can be concluded that the NMDA receptor is not a primary target for this compound.

  • If the compound binds to a specific site and acts as an antagonist: Further studies would focus on its potential as a neuroprotective agent in models of excitotoxicity.

  • If the compound acts as a positive allosteric modulator: Its potential as a cognitive enhancer could be explored.

  • If the compound demonstrates subunit selectivity: This would be a highly desirable property, and future efforts would focus on optimizing this selectivity to fine-tune its therapeutic effects and minimize off-target liabilities.

This in-depth technical guide provides a robust and scientifically sound framework for the initial characterization of a novel compound's interaction with the NMDA receptor. By following this logical progression of experiments, researchers can efficiently and effectively elucidate the pharmacological properties of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, paving the way for its potential development as a novel therapeutic agent.

References

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  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its - PubMed. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes & Protocol: N-Alkylation with N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

Abstract N-alkylation of amines is a cornerstone of organic synthesis, pivotal for constructing the diverse molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylation of amines is a cornerstone of organic synthesis, pivotal for constructing the diverse molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive protocol for the N-alkylation of the secondary amine, N-Methyl-N-(4-pyridylmethyl)amine, supplied as its dihydrochloride salt. We will delve into the mechanistic underpinnings of this SN2 reaction, explain the critical role of base selection, and provide a detailed, step-by-step experimental procedure. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology for synthesizing tertiary amines from this specific pyridyl-containing building block.

Introduction and Scientific Principles

N-Methyl-N-(4-pyridylmethyl)amine is a valuable synthetic intermediate, incorporating both a secondary amine nucleophile and a pyridine ring, a common motif in pharmacologically active compounds. It is often supplied as a dihydrochloride salt (C₇H₁₂Cl₂N₂) to improve its stability and handling.[2] However, this salt form necessitates a crucial first step in any N-alkylation protocol: neutralization.

The core reaction is a nucleophilic aliphatic substitution, typically proceeding via an SN2 mechanism.[1][3] The lone pair of electrons on the nitrogen atom of the free amine attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), displacing a leaving group and forming a new carbon-nitrogen bond.[3][4]

A significant challenge in amine alkylation is the potential for overalkylation.[3][5] The product of the initial reaction, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt.[5][6][7] Careful control over stoichiometry and reaction conditions is therefore essential.

The Critical Role of the Base

The choice of base is paramount for a successful N-alkylation for two primary reasons:

  • Neutralization of the Starting Material: Since the starting material is a dihydrochloride salt, at least two equivalents of base are required to deprotonate the two ammonium hydrochloride centers and generate the free, nucleophilic secondary amine.

  • Scavenging of In-Situ Generated Acid: When using an alkyl halide (R-X) as the alkylating agent, the reaction generates one equivalent of hydrohalic acid (H-X).[1] This acid will immediately protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, an additional equivalent of base is required to neutralize this acid as it is formed.

In total, a minimum of three equivalents of base are required relative to the N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride starting material. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred to minimize side reactions where the base itself acts as a nucleophile.[1] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often in polar aprotic solvents.[8]

Reaction Mechanism and Workflow Visualization

Mechanism of N-Alkylation

The reaction proceeds in two key stages following the initial deprotonation of the amine salt. First, the liberated secondary amine acts as a nucleophile, attacking the alkyl halide in a concerted SN2 displacement. The transition state involves the simultaneous formation of the C-N bond and cleavage of the C-X bond. The second stage is the rapid acid-base reaction where the generated H-X is neutralized by the excess base present in the mixture.

Caption: Figure 1: General Mechanism for SN2 N-Alkylation.

Experimental Workflow

The overall experimental process follows a logical sequence from setup to purification and analysis. Each step is designed to ensure the reaction proceeds efficiently and that the final product is isolated in high purity.

Caption: Figure 2: Step-by-Step Experimental Workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride with a generic alkyl bromide. It should be adapted and optimized for specific substrates.

Materials:

  • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (1.0 equiv)

  • Alkyl Bromide (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.3 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon line.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Inert Atmosphere: Seal the flask with a septum and flush with a dry, inert gas (e.g., Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Base Addition: While stirring, add N,N-Diisopropylethylamine (DIPEA) (3.3 equiv) to the suspension via syringe. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Alkylating Agent Addition: Slowly add the alkyl bromide (1.1 equiv) to the stirred solution at room temperature using a syringe.

  • Reaction Progress: Stir the reaction mixture at room temperature or heat to 50-70°C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in Dichloromethane or Ethyl Acetate (approx. 20 mL per mmol of starting amine).

  • Washing: Transfer the organic solution to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the DIPEA hydrobromide salt.[1] Subsequently, wash the organic layer with brine (1 x 15 mL) to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tertiary amine product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine) to afford the pure N-alkylated product.

Data Summary and Troubleshooting

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Amine Salt 1.0 equivalentLimiting reagent.
Alkylating Agent 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the starting amine.
Base (DIPEA/TEA) 3.0 - 3.5 equivalentsStoichiometrically required to neutralize the dihydrochloride salt and the H-X byproduct.
Solvent Anhydrous CH₃CN, DMFPolar aprotic solvents facilitate SN2 reactions.
Temperature 25°C - 80°CDependent on the reactivity of the alkylating agent. Start at RT and heat if necessary.
Reaction Time 2 - 24 hoursMonitor by TLC/LC-MS for completion.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient base.- Alkylating agent is not reactive enough.- Reagents or solvent not anhydrous.- Ensure at least 3 equivalents of base are used.- Increase reaction temperature or switch to a more reactive alkylating agent (e.g., iodide).- Use freshly dried solvents and high-purity reagents.
Formation of Byproducts - Overalkylation to quaternary salt.- Elimination (E2) reaction.- Use only a slight excess (1.05-1.1 equiv) of the alkylating agent.- Use a non-nucleophilic, sterically hindered base (e.g., DIPEA vs. TEA). Lower the reaction temperature.
Difficult Purification - Product is very polar.- Residual base salt.- Add 1-2% triethylamine to the chromatography eluent to prevent streaking on the silica gel.- Ensure the aqueous work-up steps are performed thoroughly to remove salts.

References

  • BenchChem (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • University of Calgary (n.d.). Ch22: Alkylation of Amines.
  • Ghorbani-Vaghei, R., et al. (2021). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Scientific Reports.
  • Wikipedia (n.d.). Amine alkylation. Available at: [Link]

  • Reich, H. J. (n.d.). Alkylation of Amines. University of Wisconsin. Available at: [Link]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Chemistry LibreTexts (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

  • PubChem (n.d.). N-Methylpyridine-4-methylamine. National Institutes of Health. Available at: [Link]

  • ACS Reagent Chemicals (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

Sources

Application

Application Notes and Protocols for Coupling Reactions of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide to the coupling reactions of N-Methyl-N-(4-pyridy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the coupling reactions of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This document offers in-depth insights into the strategic considerations and practical execution of key synthetic transformations, including Buchwald-Hartwig amination, reductive amination, and amide coupling. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.

Foundational Principles: The Critical Role of Deprotonation

N-Methyl-N-(4-pyridylmethyl)amine is supplied as a dihydrochloride salt, meaning both the secondary amine and the pyridine nitrogen are protonated. For successful participation in most coupling reactions, the nucleophilic free base is required. Therefore, a preliminary deprotonation step is mandatory.

The pKa of a protonated secondary amine is typically in the range of 9.5-11.0, while the pKa of a protonated pyridine is around 5.2.[1][2][3] This significant difference in basicity allows for selective deprotonation. A moderately strong base will deprotonate the more acidic pyridinium ion, while a stronger base is required to deprotonate the secondary ammonium ion to liberate the free amine.

Protocol for Liberation of the Free Base:

A common and effective method for generating the free base from the dihydrochloride salt is through a simple acid-base extraction.

Materials:

  • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

  • Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution (e.g., 2 M aqueous)

  • Dichloromethane (DCM) or ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in a minimal amount of water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add the aqueous base (e.g., 2 M NaOH) dropwise with swirling until the pH of the aqueous layer is >10, ensuring complete deprotonation of both nitrogen centers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) three times.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na2SO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, N-Methyl-N-(4-pyridylmethyl)amine, typically as an oil.

Causality Behind Experimental Choices:

  • The choice of a strong base like NaOH ensures the complete deprotonation of the less basic secondary amine.

  • The use of a water-immiscible organic solvent allows for the efficient extraction of the less polar free base from the aqueous medium.

  • Drying the organic extract is crucial to remove any residual water that could interfere with subsequent coupling reactions.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl derivatives.[4][5] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[6][7]

Conceptual Workflow:

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Amine N-Methyl-N-(4-pyridylmethyl)amine (Free Base) Product N-Aryl-N-methyl-N-(4-pyridylmethyl)amine Amine->Product ArylHalide Aryl Halide/Triflate ArylHalide->Product Pd_catalyst Palladium Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) Pd_catalyst->Product Catalyzes Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Product Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Product Temperature Elevated Temperature Temperature->Product

Figure 1: Conceptual workflow for the Buchwald-Hartwig amination.

Illustrative Protocol for N-Arylation:

This protocol describes the coupling of N-Methyl-N-(4-pyridylmethyl)amine with an aryl bromide.

Materials:

  • N-Methyl-N-(4-pyridylmethyl)amine (free base)

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd2(dba)3 (2-5 mol%), Xantphos (4-10 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add the aryl bromide (1.0 equivalent) and N-Methyl-N-(4-pyridylmethyl)amine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective for coupling with secondary amines.

  • A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used to facilitate the deprotonation of the amine in the catalytic cycle.

  • The reaction must be carried out under strictly anhydrous and inert conditions to prevent the deactivation of the palladium catalyst.

Synthesis of Substituted Amines via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

Reaction Schematic:

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents Amine N-Methyl-N-(4-pyridylmethyl)amine (Free Base) Intermediate Iminium Ion Intermediate Amine->Intermediate Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Condensation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Intermediate Solvent Solvent (e.g., DCE, THF, MeOH) Solvent->Intermediate Product Tertiary Amine Product Intermediate->Product Reduction

Figure 2: Schematic of the reductive amination process.

Detailed Protocol for Reductive Amination:

This protocol details the reaction of N-Methyl-N-(4-pyridylmethyl)amine with an aldehyde.

Materials:

  • N-Methyl-N-(4-pyridylmethyl)amine (free base)

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Inert atmosphere (optional but recommended)

Procedure:

  • To a round-bottom flask, add N-Methyl-N-(4-pyridylmethyl)amine (1.0 equivalent) and the aldehyde (1.1 equivalents).

  • Dissolve the reactants in anhydrous DCE or THF.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less toxic than sodium cyanoborohydride and generally provides high yields with a broad range of substrates.

  • The reaction is typically performed at room temperature, making it a convenient and energy-efficient method.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond between an amine and a carboxylic acid is a fundamental transformation in organic synthesis. This reaction typically requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[1]

Table of Common Amide Coupling Reagents:

Coupling ReagentAcronymActivating AgentByproductsKey Features
DicyclohexylcarbodiimideDCCO-acylisoureaDicyclohexylurea (DCU)Insoluble byproduct, easy to remove by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCO-acylisoureaWater-soluble ureaByproduct easily removed by aqueous workup.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPActive esterHexamethylphosphoramide (HMPA)Highly efficient but carcinogenic byproduct.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPActive esterLess toxic byproducts than BOP.Excellent for hindered couplings.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUActive esterTetramethylureaVery rapid and efficient, low racemization.

General Protocol for Amide Coupling using HATU:

This protocol outlines a reliable method for the synthesis of amides from N-Methyl-N-(4-pyridylmethyl)amine and a carboxylic acid using HATU as the coupling agent.

Materials:

  • N-Methyl-N-(4-pyridylmethyl)amine (free base)

  • Carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Round-bottom flask

  • Inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or DCM.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add N-Methyl-N-(4-pyridylmethyl)amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 5% aqueous lithium chloride (to remove DMF, if used), followed by saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • HATU is a highly effective coupling reagent that promotes rapid amide bond formation with minimal side reactions and low levels of racemization for chiral carboxylic acids.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31. [Link]

  • Reductive Amination. In Organic Chemistry Portal. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). A versatile catalyst for the amination of aryl bromides and chlorides. Journal of the American Chemical Society, 123(48), 12066-12067. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Basicity of Amines. In Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(26), 81-83. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc, 18(1), 1-5. [Link]

  • Basicity of Amines. In OpenStax adaptation. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). In Organic Chemistry Portal. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a reliable methodology for purity assessment and concentration determination in pharmaceutical preparations. The method demonstrates excellent linearity, accuracy, and precision, adhering to stringent standards of scientific integrity.

Introduction

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2 and a molecular weight of 195.09 g/mol [1][2]. As a member of the pyridine and amine chemical classes, it is of interest in pharmaceutical research and development. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy. This document provides a comprehensive, step-by-step guide for the quantitative analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride using RP-HPLC with UV detection, a widely accessible and reliable analytical technique.

Method Rationale and Experimental Design

The choice of RP-HPLC is predicated on its versatility and suitability for the analysis of polar, water-soluble compounds like N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. A C18 stationary phase is selected to provide sufficient hydrophobic retention of the analyte. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve symmetric peak shape and adequate retention time. UV detection is employed, leveraging the chromophoric nature of the pyridine ring for sensitive detection.

The overall workflow for the quantification of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is depicted in the diagram below.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Standard and Sample B Dissolution in Diluent A->B C Sonication and Filtration B->C D Injection into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Figure 1: General workflow for the HPLC analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Materials and Reagents

  • Reference Standard: N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (Purity ≥ 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Buffers: Ammonium acetate, Formic acid

  • Filters: 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

ParameterSetting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 80% A / 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 10 minutes

Standard and Sample Preparation Protocol

5.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Mobile Phase A) and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent.

  • Mix thoroughly.

5.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

5.3. Sample Preparation

  • Accurately weigh a portion of the pharmaceutical formulation equivalent to approximately 10 mg of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

6.1. Linearity

The linearity of the method was evaluated by analyzing the prepared working standard solutions in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Concentration (µg/mL)Mean Peak Area
115,234
576,170
10151,987
25380,560
50759,890
1001,521,034

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) of > 0.999.

6.2. Accuracy

Accuracy was determined by spiking a placebo formulation with known concentrations of the analyte at three different levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.299.0%
100%100101.5101.5%
120%120118.899.0%

The mean recovery was within the acceptable range of 98-102%, indicating high accuracy.

6.3. Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 50 µg/mL standard solution were performed.

  • Repeatability (Intra-day): Relative Standard Deviation (RSD) < 1.0%

  • Intermediate Precision (Inter-day): RSD < 2.0%

The low RSD values confirm the high precision of the method.

Data Analysis and Quantification

The concentration of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in the sample preparations is calculated using the linear regression equation derived from the calibration curve.

Calculation:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final amount of the analyte in the formulation is then calculated based on the initial sample weight and dilution factors.

The logical relationship for method validation is illustrated in the following diagram.

validation_logic cluster_outcomes Validation Outcomes Specificity Specificity Reliable Reliable and Reproducible Method Specificity->Reliable Linearity Linearity Linearity->Reliable Accuracy Accuracy Accuracy->Reliable Precision Precision Precision->Reliable Robustness Robustness Robustness->Reliable

Figure 2: Key parameters for analytical method validation.

Conclusion

The developed RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in pharmaceutical formulations. The method is validated for linearity, accuracy, and precision, demonstrating its suitability for routine quality control analysis.

References

  • J&K Scientific. N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, 99% | 128739-16-2. [Link]

  • P&S Chemicals. Product information, N-methyl-n-(pyridin-4-ylmethyl)amine dihydrochloride. [Link]

  • PubChem. N-Methylpyridine-4-methylamine. [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

Abstract This application note presents a systematic and robust strategy for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-Methyl-N-(4-pyridylmethyl)amine dihyd...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic and robust strategy for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This compound, a polar molecule containing two basic nitrogen functional groups, presents unique challenges, including poor retention on traditional non-polar stationary phases and a propensity for peak tailing. We will detail the rationale behind the selection of chromatographic parameters—from stationary phase and mobile phase pH to organic modifier—and provide a step-by-step protocol for method optimization. The final method is suitable for quantitative analysis in research and quality control environments, and the principles discussed are broadly applicable to other polar basic compounds.

Introduction and Analyte Characterization

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a hydrophilic organic salt. Accurate quantification is essential for its use in pharmaceutical research and development. The primary challenges in developing an HPLC method for this analyte stem from its chemical properties.

  • Chemical Structure: The molecule contains a pyridine ring and a secondary amine, both of which are basic. As a dihydrochloride salt, it is highly water-soluble.

  • Physicochemical Properties:

    • Polarity: The molecule is highly polar, making it difficult to retain on conventional C18 columns under highly organic mobile phase conditions.[1]

    • Ionization: The two nitrogen atoms have different pKa values (pyridine ring pKa ≈ 5-6, secondary amine pKa ≈ 10-11).[2] This means the analyte's overall charge is highly dependent on the mobile phase pH. For reproducible chromatography, it is crucial to operate at a pH that ensures a single, stable ionic form.

    • UV Absorbance: The presence of the pyridine ring provides a chromophore suitable for UV detection, typically around 254-260 nm.[3]

The primary analytical challenge is to achieve sufficient retention while maintaining a sharp, symmetrical peak shape. Peak tailing is a common issue for basic compounds, often caused by secondary ionic interactions with acidic residual silanols on the surface of silica-based stationary phases.[4][5]

HPLC Method Development Strategy: A Rationale-Driven Approach

Our strategy is grounded in a systematic approach to parameter selection, focusing on controlling the analyte's chemistry to achieve a robust and reproducible separation. We will utilize Reversed-Phase HPLC, the most common and versatile mode of separation.[4]

The Core Principle: Controlling Analyte Ionization

The key to analyzing basic compounds like N-Methyl-N-(4-pyridylmethyl)amine is to control their ionization state. By operating at a low mobile phase pH (e.g., pH < 3), we can ensure that both nitrogen atoms are fully and consistently protonated. This has two major benefits:

  • Stable Retention: A single, positively charged species will interact with the stationary phase in a predictable manner, leading to reproducible retention times.

  • Improved Peak Shape: The acidic mobile phase suppresses the ionization of residual silanol groups (Si-O⁻) on the silica packing material, minimizing the strong, undesirable ionic interactions that cause peak tailing.[6]

The following diagram illustrates this core concept.

cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH < 3) Analyte_Neutral Analyte (Partial Charge) Pyridine Neutral, Amine Protonated Silanol_Ionized Stationary Phase Silanol (Si-O⁻) Ionized Analyte_Neutral->Silanol_Ionized Strong Ionic Interaction Result_High_pH Result: Peak Tailing Silanol_Ionized->Result_High_pH Analyte_Protonated Analyte (Fully Protonated) Pyridine & Amine (Positive Charge) Silanol_Neutral Stationary Phase Silanol (Si-OH) Suppressed Analyte_Protonated->Silanol_Neutral Hydrophobic Interaction Only Result_Low_pH Result: Good Peak Shape Silanol_Neutral->Result_Low_pH caption Effect of Mobile Phase pH on Analyte-Stationary Phase Interaction.

Caption: Effect of Mobile Phase pH on Analyte-Stationary Phase Interaction.

Systematic Parameter Selection

The overall workflow for method development is shown below. This structured process ensures that each parameter is optimized logically.

Start Define Analytical Goal: Quantify N-Methyl-N-(4-pyridylmethyl)amine Scouting Phase 1: Initial Method Scouting Start->Scouting Col_Select Column Selection (e.g., C18, End-capped) Scouting->Col_Select Optimization Phase 2: Method Optimization Optimize_pH Optimize Mobile Phase pH (for peak shape) Optimization->Optimize_pH Validation Phase 3: Validation & Final Method MP_Select Mobile Phase Selection (Low pH Buffer, ACN) Col_Select->MP_Select Initial_Cond Set Initial Conditions (Gradient, Flow, Temp, λ) MP_Select->Initial_Cond Initial_Cond->Optimization Optimize_Grad Optimize Gradient (for retention & resolution) Optimize_pH->Optimize_Grad Fine_Tune Fine-Tune Flow & Temp (for efficiency) Optimize_Grad->Fine_Tune Fine_Tune->Validation caption HPLC Method Development Workflow.

Caption: HPLC Method Development Workflow.

  • Stationary Phase (Column): A high-purity, end-capped C18 column is an excellent starting point.[7][8] These columns have a minimal number of accessible silanol groups, which is advantageous for basic analytes. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles is suitable for development.

  • Mobile Phase (Aqueous): Based on the principle of ionization control, an acidic buffer is required. A solution of 0.1% formic acid in water (pH ≈ 2.7) is simple, effective, and compatible with mass spectrometry (MS). Alternatively, a 20 mM potassium phosphate buffer adjusted to pH 2.5 can be used for UV-only applications.[6][9]

  • Mobile Phase (Organic): Acetonitrile (ACN) is generally preferred over methanol as it provides lower backpressure and better UV transparency at low wavelengths.

  • Detection: Based on the pyridine chromophore, a detection wavelength (λ) of 254 nm is a robust starting point. A photodiode array (PDA) detector can be used to scan the UV spectrum to find the absorbance maximum for optimal sensitivity.

  • Temperature: A constant column temperature, such as 30 °C, should be maintained to ensure retention time reproducibility.

Experimental Protocols

Protocol 1: Initial Method Scouting

This protocol establishes a baseline chromatogram to assess the initial retention and peak shape.

1. Solution Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Sample Stock Solution: Accurately weigh and dissolve approximately 10 mg of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in 100 mL of diluent to obtain a concentration of 100 µg/mL.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus C18)Good starting point for general reversed-phase methods with excellent peak shape for bases.[8]
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH to protonate the analyte and suppress silanol activity.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.
Gradient Program 5% B to 70% B in 15 min; 70% to 95% B in 2 min; Hold at 95% B for 3 minA broad gradient to determine the approximate organic percentage required for elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nmStrong absorbance region for the pyridine moiety.

3. Analysis and Evaluation:

  • Inject the sample solution.

  • Evaluate the retention time (tR). If tR is too short (< 2 minutes), the compound is not being retained sufficiently.

  • Evaluate the peak asymmetry (As). An ideal As is 1.0. A value > 1.2 indicates tailing. As per USP <621>, a typical acceptable range is 0.8-1.8.[10]

Protocol 2: Method Optimization

Based on the scouting run, adjust the parameters to achieve optimal retention and peak shape.

Scenario A: Poor Retention (Analyte elutes near the void volume)

  • Action: Modify the gradient to be shallower and start at a lower organic percentage.

  • Optimized Gradient: Start with 100% Mobile Phase A (0% B) for 2 minutes, then ramp from 0% B to 30% B over 10 minutes. This increases the analyte's interaction with the stationary phase in a highly aqueous environment.[11] Columns specifically designed for polar analytes and high aqueous conditions may also be considered.

Scenario B: Significant Peak Tailing (As > 1.5)

  • Action: Ensure the mobile phase pH is sufficiently low. If using 0.1% formic acid, the pH should be adequate. Consider a different column with superior end-capping or a different base material (e.g., hybrid particles).

  • Alternative Mobile Phase: Prepare a 25 mM phosphate buffer and adjust to pH 2.5 with phosphoric acid. This provides a higher buffering capacity and can sometimes improve the peak shape of stubborn bases.[7]

Protocol 3: Final Isocratic Method

After optimization, a simple isocratic method is often desirable for routine QC analysis. From the optimized gradient run, determine the percentage of Mobile Phase B at the apex of the analyte peak. Use this percentage to create an isocratic mobile phase.

Example Final Isocratic Conditions:

ParameterFinal Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (15:85 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Expected Run Time ~8 minutes

Method Validation Principles

Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to ICH Q2(R1) guidelines.[12][13]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte (typically 5-7 concentration levels).
Accuracy The closeness of test results to the true value, assessed by spiking a placebo with known amounts of the analyte (e.g., 80%, 100%, 120%).
Precision Assesses repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) of the results.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%).

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Retention Analyte is too polar for the mobile phase/stationary phase combination.Decrease the initial percentage of organic modifier. Use a column designed for polar analytes (e.g., polar-embedded, AQ-type).[11]
Peak Tailing Secondary interaction with residual silanols. Mobile phase pH is too high.Ensure mobile phase pH is low (<3). Use a highly deactivated, end-capped column. Reduce analyte mass on the column by diluting the sample.[4]
Variable Retention Times Insufficient column equilibration. Column temperature fluctuation. Mobile phase composition drift.Equilibrate the column with at least 10-15 column volumes of mobile phase. Use a column thermostat. Prepare fresh mobile phase daily.
Split Peaks Sample solvent is much stronger than the mobile phase. Column frit is partially blocked.Dissolve the sample in the initial mobile phase or a weaker solvent. Replace the column or reverse-flush it (if permitted by the manufacturer).

Conclusion

The successful HPLC analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride hinges on a chemically informed approach to method development. By controlling the mobile phase pH to maintain a consistent, fully protonated state of the analyte, poor retention and peak tailing can be effectively overcome. The systematic protocols provided herein offer a clear pathway from initial method scouting to a final, robust analytical method suitable for the rigorous demands of the pharmaceutical industry. This strategy, grounded in the principles of chromatography as defined by authorities like the USP[14], ensures the development of reliable and transferable analytical procedures.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/gc/g621.pdf]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • United States Pharmacopeia. General Chapter <621> Chromatography Information. USP. [URL: https://www.usp.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [URL: https://www.waters.
  • United States Pharmacopeia. (2022). Notice of Adoption of Harmonized Standard for <621> Chromatography. USP. [URL: https://www.usp.
  • Waters Corporation. How do I increase retention time for a polar compound on a liquid chromatography (LC) column?. Waters Knowledge Base. [URL: https://support.waters.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • International Council for Harmonisation. Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [URL: https://www.chromatographyonline.com/view/retaining-polar-compounds-0]
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/5994-5559EN-us-agilent.pdf]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [URL: https://www.sepscience.
  • MicroSolv Technology Corporation. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. MicroSolv. [URL: https://www.microsolvtech.com/pages/better-separation-of-two-peaks-for-reversed-phase-rp-hplc-tips-suggestions]
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [URL: https://pharmaguru.in/hplc-method-development-for-basic-molecules-a-case-study/]
  • Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/method-development]
  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [URL: https://www.agilent.
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  • Phenomenex. HPLC Method Development. Phenomenex. [URL: https://www.phenomenex.com/Assets/manuals/6_HPLC_Method_Development_Manual.pdf]
  • National Institute of Standards and Technology. N-Methyl-4-pyridinamine. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1121580]
  • ChemicalBook. N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8268811.htm]
  • ChemicalBook. N-Methyl-4-pyridinamine | 1121-58-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0424075.htm]
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/pka-values-of-amines-diamines-and-cyclic-organic-nitrogen-compounds.html]
  • Santa Cruz Biotechnology. N-methyl-N-(pyridin-4-ylmethyl)amine | CAS 6971-44-4. SCBT. [URL: https://www.scbt.com/p/n-methyl-n-pyridin-4-ylmethyl-amine-6971-44-4]
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Method

Application Note: NMR Characterization of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride and Its Derivatives

Abstract This guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and its structurally related derivatives. As...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and its structurally related derivatives. As this class of compounds features multiple protonatable sites, their analysis in the dihydrochloride salt form presents unique challenges and spectral features. This document outlines the fundamental principles, step-by-step experimental protocols, and in-depth data interpretation strategies necessary for unambiguous structural elucidation. We emphasize the causality behind methodological choices, particularly in solvent selection and the interpretation of protonation-induced chemical shift perturbations.

Introduction: The Structural Significance of Pyridylmethylamine Derivatives

N-substituted pyridylmethylamine scaffolds are prevalent in medicinal chemistry and materials science due to their versatile coordination properties and biological activities. N-Methyl-N-(4-pyridylmethyl)amine serves as a fundamental building block for more complex molecules. The characterization of these compounds as dihydrochloride salts is common, as this form often enhances stability and aqueous solubility.

However, the presence of two positive charges—one on the pyridine nitrogen and one on the secondary amine nitrogen—profoundly influences the molecule's electronic structure. This dual protonation is the central challenge and key interpretive feature in the NMR analysis. It leads to a significant deshielding (downfield shift) of nearby protons and carbons compared to the neutral free-base form.[1] Understanding these effects is paramount for accurate spectral assignment and structural verification.

Foundational Principles: The Impact of Dihydrochloride Formation on NMR Spectra

The protonation of the two nitrogen atoms in N-Methyl-N-(4-pyridylmethyl)amine induces critical changes in its NMR spectrum:

  • Electron Withdrawal and Deshielding: The formal positive charges on the nitrogen atoms act as powerful electron-withdrawing groups. This decreases the electron density around adjacent nuclei (both ¹H and ¹³C), causing their resonance signals to shift to a lower field (higher ppm value).[1][2] The effect is most pronounced for the protons on the pyridine ring (α-protons) and the N-methyl and N-methylene groups.

  • Labile Protons and Solvent Effects: The two N-H⁺ protons are acidic and can exchange with other labile protons in the sample, such as residual water or hydroxyl groups from protic solvents.[3] This exchange can lead to signal broadening or, in the presence of deuterated solvents like D₂O, complete signal disappearance due to H-D exchange.

  • Solvent Selection: The choice of deuterated solvent is the most critical experimental parameter.

    • Aprotic Polar Solvents (e.g., DMSO-d₆): This is often the solvent of choice. It readily dissolves hydrochloride salts, and its low rate of proton exchange allows for the direct observation of N-H⁺ protons, which typically appear as broad signals.

    • Protic Solvents (e.g., D₂O, CD₃OD): While excellent for ensuring solubility, these solvents will cause the N-H⁺ signals to exchange and disappear from the ¹H NMR spectrum. This property can be used deliberately as a confirmation tool: acquiring a spectrum in DMSO-d₆, observing the N-H⁺ signals, and then adding a drop of D₂O to see them vanish confirms their assignment.

    • Non-Polar Solvents (e.g., CDCl₃): Dihydrochloride salts are generally insoluble in non-polar solvents, making them unsuitable for this analysis.

Experimental Workflow and Protocols

A systematic approach is essential for the successful characterization of these compounds. The workflow ensures reproducibility and yields a complete dataset for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~5-10 mg of Compound Solvent Select Solvent (e.g., DMSO-d6) Sample->Solvent Dissolve Dissolve in ~0.6 mL of Deuterated Solvent Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acq_1H 1D ¹H NMR (Quantitative & Structural) Transfer->Acq_1H Run Experiments Acq_13C 1D ¹³C NMR (Carbon Skeleton) Acq_1H->Acq_13C Acq_2D 2D NMR (Optional) (COSY, HSQC) Acq_13C->Acq_2D Process Process Data (FT, Phasing, Baseline) Acq_2D->Process Analyze Results Assign Assign Signals (1D & 2D Spectra) Process->Assign Validate Validate Structure (Compare with Expected) Assign->Validate Report Final Report Validate->Report Molecule_Spectrum cluster_mol Molecular Structure cluster_spec Expected ¹H NMR Regions (in DMSO-d₆) mol Py_alpha α-H (d) δ ~8.8-9.0 Py_beta β-H (d) δ ~7.9-8.1 CH2 -CH₂- (s) δ ~4.4-4.6 CH3 -CH₃ (s) δ ~2.8-3.0 NH N-H⁺ (broad) δ > 9.5

Figure 2: Structure and expected ¹H NMR chemical shift regions.

Expected Chemical Shifts and Assignments

The following table summarizes the anticipated chemical shifts for the parent dihydrochloride compound in DMSO-d₆. Note that the exact positions can vary with concentration and the specific counter-ion.

GroupLabel¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)Key Characteristics
Pyridinium α-ProtonsH-2, H-6~8.85~149.0Doublet (d)Most downfield aromatic signal due to proximity to the positive nitrogen. [1][4]
Pyridinium β-ProtonsH-3, H-5~7.95~127.5Doublet (d)Upfield relative to α-protons. Shows ortho-coupling to α-protons.
Methylene Protons-CH₂-~4.50~58.0Singlet (s)Deshielded by both the pyridinium ring and the adjacent ammonium group.
Methyl Protons-CH₃~2.90~40.0Singlet (s)Deshielded by the adjacent ammonium group.
Ammonium ProtonR₂NH₂⁺> 9.5N/ABroad Singlet (br s)Very downfield, broad signal. Position is highly variable. Will disappear upon addition of D₂O.
Pyridinium N-H ProtonPy-NH⁺> 12.0N/ABroad Singlet (br s)Often extremely broad and may be difficult to observe. Position is highly variable. Will also exchange with D₂O.
Pyridinium C-ipsoC-4N/A~145.0N/AThe carbon attached to the methylene group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride in DMSO-d₆.

Influence of Substituents

When analyzing derivatives, the electronic nature of substituents on the pyridine ring will further modulate the chemical shifts:

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ will shield the ring protons and carbons, causing upfield shifts (lower ppm).

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl will deshield the ring, causing further downfield shifts (higher ppm). These effects are most pronounced at the ortho and para positions relative to the substituent. [5]

Conclusion

The NMR characterization of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and its derivatives is a straightforward process when the fundamental effects of dual protonation are understood and a systematic experimental approach is employed. The choice of an aprotic polar solvent like DMSO-d₆ is critical for observing all relevant protons, including the labile N-H⁺ signals. By combining 1D and 2D NMR techniques, researchers can achieve unambiguous assignment of all signals, leading to confident structural verification. This guide provides the necessary protocols and interpretive framework to empower scientists in their research and development endeavors.

References

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series.[Link]

  • NMR study of proton transfer interactions in the system pyridine + HCl (0%-95%). The Journal of Chemical Physics.[Link]

  • NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%). Semantic Scholar.[Link]

  • Supporting Information for publications. Royal Society of Chemistry.[Link]

  • Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Royal Society of Chemistry.[Link]

  • ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Human Metabolome Database.[Link]

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.[Link]

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  • Pyridine hydrochloride - Optional[¹³C NMR] - Spectrum. SpectraBase.[Link]

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ResearchGate.[Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. École Polytechnique Fédérale de Lausanne (EPFL).[Link]

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  • Amine protons on NMR. Reddit.[Link]

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Application

Analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride: A Guide to Mass Spectrometric Fragmentation and Experimental Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the mass spectrometric analysis of N-Methyl-N-(4-pyridylmethyl)amine di...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, a compound of interest in chemical research and drug development. We delve into the predicted fragmentation pathways of the parent molecule under positive-mode electrospray ionization (ESI) conditions, elucidating the chemical principles that govern its dissociation in the gas phase. Detailed, step-by-step protocols for sample preparation, instrument setup for tandem mass spectrometry (MS/MS), and data acquisition are presented. This guide is designed to equip researchers with the foundational knowledge and practical methodology required to identify and characterize this molecule and its analogues with high confidence.

Introduction

N-Methyl-N-(4-pyridylmethyl)amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[][2] Accurate characterization of such molecules is paramount for quality control, metabolite identification, and understanding reaction kinetics. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for molecular structure elucidation due to its high sensitivity, specificity, and ability to provide detailed structural information through controlled fragmentation.[3]

This document serves as a practical guide, grounded in the principles of physical organic chemistry, to predict and interpret the fragmentation spectrum of N-Methyl-N-(4-pyridylmethyl)amine. We will explore the dominant fragmentation mechanisms, such as alpha-cleavage, which are characteristic of aliphatic amines, and the benzylic cleavage favored by the pyridylmethyl moiety.[4][5]

Analyte Profile

The analyte is typically supplied as a dihydrochloride salt, which is a stable, water-soluble form.[6] In the solution used for ESI-MS, the salt dissociates, and the free base is readily protonated.

PropertyValueSource(s)
Full Chemical Name N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride[6]
CAS Number (Free Base) 6971-44-4[7][8]
CAS Number (Dihydrochloride) 128739-16-2[6]
Molecular Formula (Free Base) C₇H₁₀N₂[][7]
Molecular Weight (Free Base) 122.17 g/mol [][2][8]
Monoisotopic Mass (Free Base) 122.0844 Da[7]
Structure (Free Base) Chemical Structure[7]

Ionization and Predicted Fragmentation Pathways

Electrospray ionization in positive mode (ESI+) is the method of choice for this analysis. The two nitrogen atoms—one on the pyridine ring and one in the secondary amine group—are basic sites that are readily protonated in the ESI plume, leading to the formation of a highly stable protonated molecule, [M+H]⁺, where 'M' is the free base. For N-Methyl-N-(4-pyridylmethyl)amine, the expected parent ion will have a mass-to-charge ratio (m/z) of 123.09.

Upon collisional activation in the mass spectrometer (Collision-Induced Dissociation or CID), the [M+H]⁺ ion is expected to undergo fragmentation through several predictable pathways. The molecular ions are energetically unstable and break into smaller, charged fragments and uncharged radicals or neutral molecules.[9][10] The most likely fragmentation routes are governed by the formation of the most stable product ions.

Key Fragmentation Mechanisms:
  • Benzylic/Alpha-Cleavage (Pathway A): The most probable fragmentation is the cleavage of the C-C bond between the methylene bridge and the pyridine ring. This is a form of benzylic cleavage, which is highly favored because it results in the formation of a stable, resonance-stabilized pyridylmethyl cation (tropylium-like ion). This pathway is a dominant fragmentation mechanism for compounds with similar structures.[11]

  • Alpha-Cleavage at the Amine (Pathway B): Cleavage of the bond between the nitrogen and the methylene carbon is another classic alpha-cleavage pathway for amines.[5] This results in the formation of a stable iminium ion.

  • Loss of Methyl Group (Pathway C): Cleavage of the N-CH₃ bond can occur, leading to the loss of a methyl radical.

Below is a diagram illustrating these proposed fragmentation pathways.

G cluster_main Proposed Fragmentation of [M+H]⁺ parent [M+H]⁺ m/z = 123.09 fragA Pyridylmethyl cation m/z = 92.05 parent->fragA Pathway A (-CH₃NH₂ radical) fragB Iminium ion m/z = 44.05 parent->fragB Pathway B (-C₆H₅N radical) fragC [M+H - CH₃]⁺ m/z = 108.07 parent->fragC Pathway C (-CH₃ radical)

Caption: Proposed fragmentation pathways for protonated N-Methyl-N-(4-pyridylmethyl)amine.
Summary of Predicted Ions:

The following table summarizes the predicted m/z values for the key ions expected in the MS/MS spectrum. High-resolution mass spectrometry can be used to confirm the elemental composition of these fragments.[12]

Ion DescriptionProposed Structure / FormulaCalculated m/zFragmentation Pathway
Protonated Molecule [C₇H₁₁N₂]⁺123.0919-
Pyridylmethyl Cation [C₆H₆N]⁺92.0500Pathway A
N-methylmethaniminium [C₂H₆N]⁺44.0497Pathway B
Loss of Methyl Radical [C₆H₉N₂]⁺108.0766Pathway C

Experimental Protocol

This section provides a generalized protocol for the analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride using a hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and deionized water.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in the same solvent mixture. Add 0.1% formic acid to the final solution to ensure efficient protonation and improve chromatographic peak shape if using LC-MS.

    • Causality Note: Formic acid is added to lower the pH of the mobile phase, which promotes the protonation of the analyte's basic nitrogen sites, thereby enhancing the ESI+ signal.

Mass Spectrometer Setup & Data Acquisition

The following workflow outlines the data acquisition process.

G cluster_workflow Experimental Workflow prep Sample Preparation 1. Prepare 1 µg/mL solution 2. Add 0.1% Formic Acid infuse Direct Infusion Flow rate: 5-10 µL/min prep->infuse ms1 MS1 Scan 1. Acquire full scan spectrum 2. Identify [M+H]⁺ at m/z 123.09 infuse->ms1 ms2 MS/MS Scan 1. Isolate m/z 123.09 2. Apply Collision Energy 3. Acquire product ion spectrum ms1->ms2 analysis Data Analysis 1. Identify fragment ions 2. Match with predicted pathways ms2->analysis

Caption: General experimental workflow for MS/MS analysis.
Instrument Parameters

The following table provides typical starting parameters. These should be optimized for the specific instrument being used.

ParameterSettingRationale
Ionization Mode ESI, PositiveThe analyte contains basic nitrogen atoms that are readily protonated.
Capillary Voltage 3.5 - 4.5 kVTo generate a stable electrospray plume.
Source Temperature 120 - 150 °CTo aid in desolvation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hr (N₂)To efficiently remove solvent from the ESI droplets.
MS1 Scan Range m/z 50 - 300To detect the protonated molecule (m/z 123.09) and potential low-mass impurities.
MS/MS Settings
Precursor Ionm/z 123.1The monoisotopic mass of the protonated molecule.
Isolation Window1-2 DaTo selectively isolate the precursor ion for fragmentation.
Collision Energy (CE)10 - 40 eV (Ramp)A ramp of collision energies allows for the observation of both low-energy (stable) and high-energy fragments.
Collision GasArgonAn inert gas used to induce fragmentation through collisions.

Self-Validation Note: Before running the sample, the mass spectrometer should be calibrated according to the manufacturer's protocol. It is also advisable to run a known standard compound (e.g., reserpine) to verify instrument performance, sensitivity, and fragmentation efficiency.

Data Interpretation

The acquired MS/MS spectrum should be compared against the predicted fragmentation pattern.

  • The presence of a strong signal at m/z 92.05 would provide compelling evidence for the pyridylmethyl substructure, confirming the benzylic cleavage (Pathway A).

  • A peak at m/z 44.05 would confirm the alpha-cleavage characteristic of the N-methylmethanamine portion of the molecule (Pathway B).

  • Observing these key fragments allows for the unambiguous confirmation of the connectivity and structure of N-Methyl-N-(4-pyridylmethyl)amine.

Conclusion

The mass spectrometric behavior of N-Methyl-N-(4-pyridylmethyl)amine is governed by well-understood principles of ion chemistry. Under ESI-MS/MS conditions, the molecule is expected to produce a characteristic fragmentation pattern dominated by benzylic cleavage to yield a pyridylmethyl cation at m/z 92.05 and alpha-cleavage to produce an iminium ion at m/z 44.05. The protocols and theoretical framework provided in this note offer a robust system for the confident identification and structural elucidation of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

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  • Li, A., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]

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  • Ceraulo, L., et al. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones. Journal of Mass Spectrometry, 35(8), 982-988. Available at: [Link].

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  • Arany, A., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. Available at: [Link].

  • Wang, B., et al. (2010). High-resolution electrospray ionization ion-trap time-of-flight multistage tandem mass spectrometry to determine the fragmentation pathways of 1,4-dihydropyridine derivatives. Rapid Communications in Mass Spectrometry, 24(17), 2519-2526. Available at: [Link].

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Method

Application Note: High-Purity Recovery of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

Introduction N-Methyl-N-(4-pyridylmethyl)amine is a substituted pyridine derivative of interest in pharmaceutical research and drug development. It is typically synthesized and handled as its dihydrochloride salt to impr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-N-(4-pyridylmethyl)amine is a substituted pyridine derivative of interest in pharmaceutical research and drug development. It is typically synthesized and handled as its dihydrochloride salt to improve stability and solubility. The presence of two basic nitrogen atoms—a secondary amine and a pyridine ring—imparts a high degree of polarity and reactivity, which presents unique challenges for purification. Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development.

This application note provides a comprehensive guide to the purification of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. We will explore the likely impurity profile based on its common synthetic route and detail field-proven protocols for its purification via acid-base extraction, recrystallization, and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Understanding the Chemistry: Synthesis and Impurity Profile

A common and efficient method for the synthesis of N-Methyl-N-(4-pyridylmethyl)amine is the reductive amination of 4-pyridinecarboxaldehyde with methylamine.[1][2] This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[3]

Understanding this synthetic pathway is crucial for anticipating potential impurities, which allows for the design of a targeted purification strategy.

Common Impurities:

  • Unreacted Starting Materials: 4-pyridinecarboxaldehyde and residual methylamine.

  • Side-Products: 4-pyridylmethanol, formed by the reduction of the starting aldehyde before imine formation can occur.

  • Intermediate Species: Trace amounts of the unreduced imine intermediate.

  • Over-alkylation Products: While less common in reductive amination than direct alkylation, trace amounts of tertiary amines could potentially form.[3]

The final product is a dihydrochloride salt, meaning both the secondary amine and the pyridine nitrogen are protonated. This salt form is highly polar and generally soluble in aqueous solutions and polar organic solvents like methanol and ethanol, while having low solubility in non-polar organic solvents.

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis and the desired final purity. A multi-step approach is often most effective, beginning with a bulk purification technique to remove major impurities, followed by a polishing step to achieve high purity.

Purification_Workflow Crude_Product Crude Reaction Mixture (Post-Synthesis) Acid_Base Acid-Base Extraction (Bulk Purification) Crude_Product->Acid_Base Removes non-basic impurities (aldehyde, alcohol) Recrystallization Recrystallization (High-Purity Polishing) Acid_Base->Recrystallization Isolates solid salt, removes polar impurities Chromatography Chromatography (Alternative/Analytical) Acid_Base->Chromatography If recrystallization fails or for small scale Final_Product Pure Dihydrochloride Salt (>99% Purity) Recrystallization->Final_Product Chromatography->Final_Product

Caption: General purification workflow for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Method 1: Acid-Base Extraction (Work-up and Primary Purification)

Principle of Causality: This technique leverages the basicity of the target amine to separate it from neutral or acidic impurities. By treating the crude reaction mixture with aqueous acid (e.g., HCl), the basic amine is protonated to form its water-soluble dihydrochloride salt. Neutral impurities, such as the starting aldehyde and the side-product 4-pyridylmethanol, will remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent, leaving behind any inorganic salts.[4][5]

Acid_Base_Extraction cluster_0 Step 1: Acidification & Wash cluster_1 Step 2: Basification & Extraction Organic_Phase_1 Organic Layer Crude Mixture in Solvent (e.g., DCM, EtOAc) Aldehyde, Alcohol Free Amine Aqueous_Phase_1 Aqueous Layer Dilute HCl Amine Dihydrochloride Salt Organic_Phase_1:amine->Aqueous_Phase_1:salt Protonation & Phase Transfer Aqueous_Phase_2 Aqueous Layer Amine Dihydrochloride Add Base (e.g., NaOH) Aqueous_Phase_1->Aqueous_Phase_2 Separate Layers Organic_Phase_2 Organic Layer Fresh Solvent Pure Free Amine Aqueous_Phase_2:base->Organic_Phase_2:product Deprotonation & Phase Transfer

Caption: Visual representation of the acid-base extraction process.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous layers.

    • Expert Insight: The target amine is now in the aqueous phase as its hydrochloride salt. The bulk of neutral organic impurities remains in the organic phase, which can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10 (confirm with pH paper). Perform this step carefully as it can be exothermic.

  • Back-Extraction: Extract the now-basic aqueous solution with DCM or EtOAc (3x volumes). The deprotonated free amine will transfer back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine, typically as an oil.

  • Salt Formation: To obtain the final dihydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., 2-propanol or diethyl ether) and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Collect the solid by vacuum filtration.[6]

Method 2: Recrystallization (High-Purity Polishing)

Principle of Causality: Recrystallization is a powerful technique for purifying solid compounds.[7] The dihydrochloride salt of the target compound is a crystalline solid, making it an ideal candidate for this method. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of highly organized crystals, while impurities remain in the mother liquor.[8]

Table 1: Solvent Selection for Recrystallization of Amine Dihydrochloride Salts

Solvent SystemPolarityRationale & CommentsReference
2-Propanol / Diethyl EtherPolar / Non-polar2-Propanol is a good solvent for dissolving the polar salt when hot. Diethyl ether is a non-polar anti-solvent used to induce precipitation upon cooling. This is a highly effective combination.[9]
Ethanol / WaterHighly PolarA small amount of water can aid in dissolving the salt at high temperatures, with crystallization occurring upon cooling. Use water sparingly to avoid high solubility at room temperature.[7]
Acetic AcidPolar ProticCan be an effective solvent for pyridinium salts, but may be difficult to remove completely.[10]

Protocol:

  • Solvent Selection: Choose a suitable solvent system from Table 1. A mixture of 2-propanol and diethyl ether is a robust starting point.

  • Dissolution: Place the crude N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., 2-propanol) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

    • Expert Insight: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product "oils out," it may be due to impurities or too rapid cooling. Re-heat to dissolve and allow to cool more slowly.

  • Induce Precipitation (if using an anti-solvent): If using a solvent/anti-solvent system, slowly add the anti-solvent (e.g., diethyl ether) to the cooled solution until it becomes slightly turbid, then allow it to stand.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 3: Chromatographic Purification

Principle of Causality: Chromatography is a high-resolution technique suitable for purifying small-scale batches or for analytical assessment. However, the basic nature of amines poses a significant challenge for standard silica gel chromatography. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to the basic amine, leading to poor recovery and significant peak tailing.[11][12] To overcome this, the interaction must be suppressed.

Table 2: Comparison of Chromatographic Methods for Polar Amines

MethodStationary PhaseMobile Phase PrincipleAdvantagesDisadvantagesReference
Modified Normal-Phase Standard Silica GelNon-polar organic solvent with a polar modifier (e.g., DCM/MeOH) + a basic additive (e.g., 1-2% Triethylamine or NH₄OH).Uses common, inexpensive materials.Requires careful optimization of the basic additive; may be difficult to remove the additive from the final product.[11][13]
Amine-Functionalized Silica Silica Gel with Bonded Amine GroupsStandard normal-phase solvents (e.g., Hexane/EtOAc or DCM/MeOH).Excellent peak shape and recovery; eliminates the need for basic additives in the mobile phase.More expensive than standard silica.[11]
HILIC Polar (e.g., Silica, Amide, Zwitterionic)High organic (e.g., >80% Acetonitrile) with a small amount of aqueous buffer (e.g., Ammonium formate).Excellent for very polar compounds; provides unique selectivity compared to normal or reversed-phase.Requires careful column equilibration; retention can be sensitive to water content.[14][15][16]

Protocol 6.1: Modified Normal-Phase Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:4:1 DCM:MeOH:Triethylamine).

  • Column Packing: Pack a glass column with the silica slurry.

  • Equilibration: Equilibrate the column by running several column volumes of the mobile phase through it until the baseline is stable.

    • Expert Insight: Pre-washing the column with a solution containing the basic modifier is crucial to neutralize the acidic sites on the silica before loading the sample.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC or HPLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 6.2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column Selection: Choose a suitable HILIC column (e.g., silica, amide, or zwitterionic phase).

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5. Mobile Phase B: Acetonitrile.

  • Column Equilibration: Equilibrate the column with a high percentage of the organic phase (e.g., 95% B) for at least 10-15 column volumes to ensure formation of the aqueous layer on the stationary phase.[16]

  • Injection: Dissolve the sample in the initial mobile phase conditions (high organic content).

  • Elution Gradient: Run a gradient from high organic to higher aqueous content (e.g., 95% B to 50% B over 15 minutes).

    • Expert Insight: In HILIC, increasing the aqueous content (Mobile Phase A) decreases retention, which is the opposite of reversed-phase chromatography.[14]

  • Fraction Collection: Collect fractions corresponding to the target peak for further processing.

Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To determine the percentage purity. A HILIC method as described above can be used for analytical purposes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify any impurities.

Conclusion

The purification of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride requires a strategic approach that accounts for its polar and basic nature. For bulk purification and removal of common synthesis by-products, a well-executed acid-base extraction is the most effective initial step. For achieving high purity suitable for pharmaceutical applications, subsequent recrystallization of the dihydrochloride salt from a polar solvent system like 2-propanol/ether is highly recommended. Chromatographic methods , particularly using amine-functionalized silica or HILIC, offer high-resolution alternatives for small-scale purification or when recrystallization proves challenging. By understanding the chemical principles behind each technique, researchers can effectively isolate this compound with the high degree of purity required for its intended applications.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Jor. (2009, July 11). recrystallisation of pyridinium tribromide. Sciencemadness.org. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • hypervalent_iodine. (2011, August 29). Amine purification. Science Forums. [Link]

  • Levin, J. I. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]

  • TCI Chemicals. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.[Link]

  • LCGC International. (2011, November 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.[Link]

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  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

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  • ResearchGate. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[Link]

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  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.[Link]

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  • Google Patents. (2010).
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Application

Application Notes and Protocols for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in Solid-Phase Synthesis

Introduction: Unveiling the Potential of a Versatile Pyridyl Amine in Solid-Phase Synthesis N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a secondary amine featuring a pyridine moiety. While specific literature de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridyl Amine in Solid-Phase Synthesis

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a secondary amine featuring a pyridine moiety. While specific literature detailing its direct application in solid-phase synthesis (SPS) is not yet prevalent, its structural components suggest significant potential as a versatile building block in the construction of compound libraries for drug discovery and development. The presence of a secondary amine allows for its incorporation into a wide array of molecular scaffolds, and the pyridine ring offers a site for potential metal coordination, hydrogen bonding, or further functionalization.

This guide provides a comprehensive overview of the potential applications of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in solid-phase synthesis. The protocols and methodologies presented herein are based on well-established principles of solid-phase organic chemistry and are intended to serve as a foundational resource for researchers exploring the integration of this compound into their synthetic workflows. We will explore its hypothetical, yet scientifically grounded, use as a building block, a scavenger, and its potential role in novel linker strategies.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is crucial for its effective use in solid-phase synthesis.

PropertyValueSource
Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
Appearance White to off-white solidInferred from typical amine hydrochlorides
Solubility Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents.General knowledge of amine salts
pKa (Conjugate Acid) Estimated 8.5-9.5 (secondary amine), ~5.2 (pyridinium)Inferred from similar structures

Note: The dihydrochloride salt will require neutralization to the free base for most coupling reactions.

Potential Applications in Solid-Phase Synthesis

As a Versatile Building Block

The most direct application of N-Methyl-N-(4-pyridylmethyl)amine is as a building block to introduce the methyl(4-pyridylmethyl)amino moiety into a target molecule. This can be achieved through nucleophilic substitution or reductive amination on a resin-bound substrate.

Causality behind Experimental Choices:

  • Nucleophilic Substitution: The secondary amine can react with a resin-bound electrophile, such as an alkyl halide or a sulfonyl chloride, to form a stable carbon-nitrogen or sulfur-nitrogen bond. The choice of solvent and base is critical to ensure the reaction goes to completion without premature cleavage from the resin.

  • Reductive Amination: The amine can be coupled to a resin-bound aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to form a new secondary or tertiary amine linkage.

As a Scavenger Resin Precursor

While not a direct use in its dihydrochloride form, the free base could theoretically be immobilized on a solid support to create a scavenger resin. The secondary amine and the pyridine nitrogen can quench excess electrophiles or acids from a reaction mixture, simplifying purification.

Component of a Cleavable Linker System

The pyridine ring introduces unique chemical properties that could be exploited in a specialized cleavage strategy. For instance, quaternization of the pyridine nitrogen could activate an adjacent bond for nucleophilic cleavage under specific conditions, though this would require a custom linker design.

Experimental Protocols

The following protocols are detailed for the most immediate application: using N-Methyl-N-(4-pyridylmethyl)amine as a building block in solid-phase synthesis.

Protocol 1: Preparation of the Free Amine Solution

The dihydrochloride salt must be neutralized to the free base prior to use in coupling reactions.

  • Dissolve N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in a minimal amount of a suitable solvent (e.g., DMF or NMP).

  • Add a sufficient amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize both hydrochloride salts. A 2.2 to 2.5 molar equivalent of the base is typically sufficient.

  • The resulting solution of the free amine is ready for use in the coupling step.

Protocol 2: Coupling to a Resin-Bound Electrophile (e.g., Alkyl Halide)

This protocol describes the nucleophilic substitution reaction of the free amine with a resin-bound alkyl bromide.

  • Resin Swelling: Swell the resin-bound alkyl bromide (e.g., on Merrifield resin) in a suitable solvent like DMF or NMP for at least 30 minutes.[1]

  • Coupling Reaction:

    • To the swollen resin, add a solution of the free N-Methyl-N-(4-pyridylmethyl)amine (3-5 equivalents relative to the resin loading).

    • Add a non-nucleophilic base such as DIPEA (3-5 equivalents) to facilitate the reaction.

    • Allow the reaction to proceed at room temperature for 12-24 hours, or at an elevated temperature (e.g., 50-60 °C) for 2-4 hours to expedite the reaction.

  • Washing: After the coupling reaction, thoroughly wash the resin to remove excess reagents and byproducts. A typical washing sequence is:

    • DMF (3 x resin volume)

    • DCM (3 x resin volume)

    • Methanol (3 x resin volume)

    • DCM (3 x resin volume)

Workflow for Coupling as a Building Block

sps_workflow cluster_prep Reagent Preparation cluster_sps Solid-Phase Synthesis cluster_cleavage Cleavage & Analysis Amine_HCl Amine Dihydrochloride Free_Amine Free Amine Solution Amine_HCl->Free_Amine Neutralization (e.g., DIPEA) Resin_Coupled Resin-Bound Product Free_Amine->Resin_Coupled Reacts with Resin_Start Resin-Bound Electrophile Resin_Start->Resin_Coupled Coupling Cleavage Cleavage from Resin Resin_Coupled->Cleavage TFA Cocktail Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., LC-MS) Purification->Analysis

Caption: Workflow for using N-Methyl-N-(4-pyridylmethyl)amine in SPS.

Reaction Monitoring

Monitoring the progress of solid-phase reactions is crucial for successful synthesis.

  • Ninhydrin (Kaiser) Test: This test is used to detect primary amines and will be negative for the secondary amine of N-Methyl-N-(4-pyridylmethyl)amine.[2] However, it is useful to confirm the consumption of a primary amine on the resin if that is the starting material.

  • Chloranil Test: This test is suitable for detecting secondary amines on the solid support. A positive result (a colored bead, typically blue or green) indicates the presence of the secondary amine.

  • Trial Cleavage: A small aliquot of the resin can be cleaved, and the resulting product analyzed by LC-MS or TLC to confirm the success of the coupling reaction.

Cleavage from the Solid Support

The final product is cleaved from the resin using a strong acid cocktail. The composition of the cocktail depends on the nature of the resin and any acid-labile protecting groups on the molecule.

Protocol 3: General Cleavage from an Acid-Labile Resin (e.g., Wang Resin)
  • Wash the dried, resin-bound product with DCM.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3] TIS acts as a scavenger to trap reactive cationic species generated during cleavage.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether. Wash the precipitate with cold ether two more times.

  • Dry the crude product under vacuum.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in a well-ventilated area or a chemical fume hood.[4][5]

  • Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • In case of contact, flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling - Insufficient equivalents of amine or base.- Steric hindrance.- Inefficient resin swelling.- Increase the equivalents of the free amine and base.- Increase reaction time and/or temperature.- Ensure adequate resin swelling before starting the reaction.
Side Reactions - Premature cleavage from the resin.- Reaction with acid-labile protecting groups.- Use a milder base if possible.- Ensure appropriate protecting group strategy is in place.
Low Yield after Cleavage - Incomplete cleavage.- Adsorption of the product to the resin.- Increase cleavage time.- Use a stronger cleavage cocktail if compatible.- Wash the resin thoroughly after cleavage.

Conclusion

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride represents a promising, yet underexplored, building block for solid-phase synthesis. Its secondary amine and pyridine functionalities offer unique opportunities for creating diverse molecular libraries. The protocols and insights provided in this guide, based on established principles of solid-phase organic synthesis, are intended to empower researchers to harness the potential of this versatile compound in their drug discovery and development endeavors.

References

  • Bonkowski B, Wieczorek J, Patel M, Craig C, Gravelin A, et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Mod Chem appl 1: 113. [Link]

  • PubChem Compound Summary for CID 81436, N-Methylpyridine-4-methylamine. National Center for Biotechnology Information. [Link]

  • Alhassan, M.; Al Musaimi, O.; Collins, J. M.; Albericio, F.; de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chem., 22, 2840–2845. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

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Method

Application Notes &amp; Protocols: Leveraging N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride for Diversity-Oriented Compound Library Synthesis

Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents.[1] Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy for generating structurally complex and diverse small molecule libraries, moving beyond the limitations of traditional target-oriented synthesis.[2][3] At the heart of many successful DOS campaigns is the concept of the "privileged scaffold"—a core molecular framework that is capable of interacting with multiple biological targets through varied modifications.[4]

The pyridine ring is one such quintessential privileged scaffold.[5][6] As an isostere of benzene, its nitrogen atom provides a key site for hydrogen bonding, enhances aqueous solubility, and allows for diverse points of functionalization, making it a cornerstone of medicinal chemistry.[7][8] When combined with a flexible N-methylaminomethyl side chain, as in N-Methyl-N-(4-pyridylmethyl)amine , the resulting scaffold offers two orthogonal points for diversification: the secondary amine and the pyridine ring. This dual reactivity makes it an exceptionally valuable building block for generating focused compound libraries aimed at a wide range of biological targets, from kinases to G-protein coupled receptors.[6]

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical application of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in parallel synthesis workflows to create diverse compound libraries. We will delve into the core reactivity of the scaffold, provide detailed, validated protocols for its derivatization, and discuss best practices for library handling and characterization.

Physicochemical Properties & Handling

N-Methyl-N-(4-pyridylmethyl)amine is typically supplied as a dihydrochloride salt, which enhances its stability and shelf-life. Understanding its properties is critical for successful reaction planning.

PropertyValueSource(s)
IUPAC Name N-methyl-1-pyridin-4-ylmethanamine;dihydrochloride[9]
CAS Number 128739-16-2[9]
Molecular Formula C₇H₁₂Cl₂N₂[9]
Molecular Weight 195.09 g/mol [9]
Form Solid[10]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. The compound is hygroscopic.[11][12]
Critical Handling Insight: The Dihydrochloride Salt

The dihydrochloride salt form is stable but not directly reactive in most synthetic transformations that require a nucleophilic amine.[13] Both the secondary amine and the pyridine nitrogen are protonated. Therefore, a crucial first step in any protocol is the in situ liberation of the free amine using a suitable base. This is typically achieved by adding at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture.[14]

Core Reactivity and Library Design Strategy

The power of this scaffold lies in its two distinct reactive sites, allowing for systematic exploration of the surrounding chemical space.

Caption: Reactive sites on the N-Methyl-N-(4-pyridylmethyl)amine scaffold.
Workflow for Diversity-Oriented Library Synthesis

A typical parallel synthesis campaign involves reacting the core scaffold with a diverse set of building blocks in a multi-well plate format.[15] This allows for the rapid generation of hundreds of unique analogues for screening.[16]

Library_Synthesis_Workflow Start Start: N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride Dispense Dispense Scaffold Solution into 96-Well Plate Start->Dispense React Parallel Reaction: - Add Base (DIPEA) - Add Coupling Reagents - Add Building Blocks Dispense->React BuildingBlocks Diverse Building Blocks (e.g., Carboxylic Acids, Sulfonyl Chlorides) BuildingBlocks->React Incubate Incubate (e.g., 16h @ RT) React->Incubate Quench Quench / Workup Incubate->Quench Purify Purification (e.g., Parallel HPLC) Quench->Purify Analyze QC Analysis (LC-MS, NMR) Purify->Analyze Screen Final Library Plates for Biological Screening Analyze->Screen

Caption: General workflow for parallel library synthesis.

Experimental Protocols

The following protocols are designed for a parallel synthesis format, typically in 96-well plates, but can be adapted for single-reaction synthesis.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the coupling of the scaffold with a library of diverse carboxylic acids. Amide bonds are prevalent in pharmaceuticals, making this a high-value transformation.[17]

Rationale: The use of a carbodiimide (EDC) and an activator (HOBt) or a modern coupling reagent like HATU minimizes side reactions and promotes efficient amide bond formation under mild conditions. DIPEA is used as a non-nucleophilic base to free the secondary amine without interfering with the coupling reaction.

Materials:

  • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

  • Library of diverse carboxylic acids (pre-weighed in 96-well plate or as stock solutions)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Acetonitrile (ACN) and Water (for purification)

  • Trifluoroacetic Acid (TFA) (for purification)

Procedure (per well in a 96-well plate):

  • Scaffold Preparation: Prepare a 0.2 M stock solution of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride in anhydrous DMF.

  • Reagent Dispensing:

    • To each well containing a unique carboxylic acid (1.0 eq, ~10 µmol), add 100 µL of a 0.12 M solution of HATU in DMF (1.2 eq).

    • Add 50 µL of the 0.2 M scaffold stock solution (1.0 eq).

    • Initiate the reaction by adding 50 µL of a 0.6 M solution of DIPEA in DMF (3.0 eq). The extra equivalent of base ensures both hydrochloride salts and the carboxylic acid are neutralized.

  • Reaction: Seal the 96-well plate and shake at room temperature for 16 hours.

  • Workup & Analysis:

    • Quench the reaction by adding 200 µL of water to each well.

    • Submit the plate for LC-MS analysis to confirm product formation and assess purity. A small aliquot from each well is diluted for this purpose.

  • Purification: Purify the library members using mass-directed preparative HPLC.

Protocol 2: Parallel Sulfonamide Library Synthesis

Sulfonamides are another critical pharmacophore found in numerous approved drugs.[18] This protocol details their synthesis from sulfonyl chlorides.

Rationale: The reaction between a free amine and a sulfonyl chloride is typically rapid and high-yielding. Pyridine or DIPEA can be used as the base to neutralize the HCl generated during the reaction.[19][20] The reaction is often performed in a chlorinated solvent or an aprotic polar solvent.

Materials:

  • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

  • Library of diverse sulfonyl chlorides (as stock solutions)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure (per well in a 96-well plate):

  • Scaffold Preparation: Suspend N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (1.0 eq, ~10 µmol) in 150 µL of anhydrous DCM in each well.

  • Base Addition: Add 50 µL of a 0.6 M solution of DIPEA in DCM (3.0 eq) to each well and stir for 10 minutes to ensure the free amine is generated.

  • Building Block Addition: Add 50 µL of a 0.24 M solution of the appropriate sulfonyl chloride in DCM (1.2 eq) to each well.

  • Reaction: Seal the plate and shake at room temperature for 12 hours.

  • Workup & Analysis:

    • Add 200 µL of saturated aqueous sodium bicarbonate solution to quench the reaction.

    • Extract with 200 µL of DCM.

    • Take an aliquot from the organic layer for LC-MS analysis.

  • Purification: Evaporate the solvent from the organic layer and purify the residue by preparative HPLC or silica gel chromatography.

Protocol 3: Parallel Reductive Amination Library Synthesis

This protocol expands the library by creating tertiary amines, which can profoundly alter the pharmacological properties of the parent scaffold.

Rationale: Reductive amination with a secondary amine proceeds through an intermediate iminium ion, which is then reduced.[21] Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the starting aldehyde.[22] A slight excess of the aldehyde can be used to drive the reaction to completion.

Materials:

  • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

  • Library of diverse aldehydes (as stock solutions)

  • Sodium triacetoxyborohydride (STAB)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure (per well in a 96-well plate):

  • Reagent Dispensing:

    • To each well, add a solution of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (1.0 eq, ~10 µmol) in 100 µL of DCE.

    • Add a solution of the corresponding aldehyde (1.2 eq) in 50 µL of DCE.

    • Add a solution of DIPEA (2.2 eq) in 20 µL of DCE and stir for 20 minutes.

  • Reduction: Add STAB (1.5 eq) as a solid or a freshly prepared slurry in DCE to each well. Note: Addition may cause some effervescence.

  • Reaction: Seal the plate and shake at room temperature for 18 hours.

  • Workup & Analysis:

    • Carefully quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with 200 µL of DCM.

    • Analyze an aliquot of the organic layer by LC-MS.

  • Purification: The final tertiary amine products can be purified by preparative HPLC.

Library Purification and Quality Control

The success of a screening campaign is highly dependent on the purity of the compound library.[23]

  • Purification: Mass-directed preparative HPLC is the industry standard for purifying compound libraries. It offers high throughput and separates compounds based on their mass-to-charge ratio, ensuring the correct product is isolated.

  • Quality Control (QC): Every member of the final library should be analyzed to confirm identity and purity.

    • LC-MS: Provides confirmation of the molecular weight and an assessment of purity (typically >95% is desired).

    • NMR: For select compounds or to troubleshoot a problematic reaction, ¹H NMR provides definitive structural confirmation.

  • Compound Management: Final, purified compounds are typically dissolved in DMSO to create stock solutions (e.g., at 10 mM) in 96- or 384-well plates, ready for high-throughput screening.[24]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the scaffold, reagents, and solvents.[12]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • DIPEA and TEA: Are volatile and have strong odors. Handle with care.

    • Acyl/Sulfonyl Chlorides: Are moisture-sensitive and corrosive.

    • STAB: Reacts with water to release hydrogen gas. Quench reactions carefully.

  • SDS: Always consult the Safety Data Sheet (SDS) for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and all other reagents before beginning work.

References

  • Russell, B. S. (n.d.). Diversity-Oriented Synthesis at the Chemistry-Biology Interface. MIT. [Link]

  • Yadav, G., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Kumar, A., & Rawat, A. (2010). Current strategies for diversity-oriented synthesis. Current Opinion in Chemical Biology. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • Touré, B. B., & Hall, D. G. (2009). Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. MDPI. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Yadav, G., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health (NIH). [Link]

  • Tucker, J. W., et al. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science. [Link]

  • Spring, D. R. (n.d.). Diversity-oriented synthesis; a challenge for synthetic chemists. University of Cambridge. [Link]

  • Keserű, G. M., & Schreiber, S. L. (2002). Diversity-Oriented Synthesis. Chemical Reviews. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • CiteDrive. (n.d.). Automated and Parallel Amide Synthesis. CiteDrive. [Link]

  • Tucker, J. W., et al. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. PubMed. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Enzymatic deprotection of amines and hydroxides.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Technology Networks. (n.d.). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks. [Link]

  • Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. Royal Society of Chemistry. [Link]

  • Kleiner, R. E., et al. (2011). Small-Molecule Discovery from DNA-Encoded Chemical Libraries. National Institutes of Health (NIH). [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health (NIH). [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Zajdel, P., et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. PubMed. [Link]

  • James, M. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. National Institutes of Health (NIH). [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • SOURAV SIR'S CLASSES. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. YouTube. [Link]

  • ResearchGate. (2011). Antibody purification by affinity chromatography based on small molecule affinity ligands identified by SPR-based screening of chemical microarrays. ResearchGate. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. [Link]

  • P&S Chemicals. (n.d.). Product information, N-methyl-n-(pyridin-4-ylmethyl)amine dihydrochloride. P&S Chemicals. [Link]

  • PubChem. (n.d.). N-(4-Pyridinylmethyl)-4-pyridinemethanamine. PubChem. [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. ResearchGate. [Link]

  • PubChem. (n.d.). N-Methylpyridine-4-methylamine. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride" reactions

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochlorid...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride. Low yield is a frequent challenge in this multi-step reaction. This document provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Section 1: The Core Reaction - Understanding the Reductive Amination Pathway

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine is most commonly achieved through a reductive amination reaction.[1][2] This process involves the reaction of 4-pyridinecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the dihydrochloride salt for stability and ease of handling.[3][4]

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds in two main stages:

  • Imine Formation: This is a reversible, acid-catalyzed reaction. The carbonyl group of the aldehyde is activated by protonation, followed by nucleophilic attack from the methylamine. A hemiaminal intermediate is formed, which then eliminates a molecule of water to yield the N-methyl-1-(pyridin-4-yl)methanimine (an imine or Schiff base).[1]

  • Reduction: A reducing agent, ideally one that is selective for the imine over the aldehyde, is used to reduce the C=N double bond to a C-N single bond, yielding the target secondary amine.[5]

G cluster_0 Stage 1: Imine Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) cluster_2 Stage 3: Salt Formation Aldehyde 4-Pyridinecarboxaldehyde Imine Imine Intermediate (N-methyl-1-(pyridin-4-yl)methanimine) Aldehyde->Imine + Methylamine, - H₂O Amine Methylamine H_plus H+ (Catalyst) H_plus->Imine Product_base Free Base Product (N-Methyl-N-(4-pyridylmethyl)amine) Imine->Product_base Product_salt Final Product (Dihydrochloride Salt) Product_base->Product_salt Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Imine HCl 2 eq. HCl HCl->Product_salt G Start Low Conversion Observed Check_Catalyst Was an acid catalyst (e.g., AcOH) used? Start->Check_Catalyst Check_Time Was sufficient time (1-2h) allowed for imine formation pre-reduction? Check_Catalyst->Check_Time Yes Sol_Catalyst Action: Add 0.5-1.1 eq. of acetic acid. Check_Catalyst->Sol_Catalyst No Check_Water Is water removal necessary? Check_Time->Check_Water Yes Sol_Time Action: Run reaction in two stages. Stir aldehyde, amine, acid for 1-2h before adding reducing agent. Check_Time->Sol_Time No Sol_Water Action: Add 3Å or 4Å molecular sieves. Check_Water->Sol_Water Yes End Re-run experiment with optimized conditions Check_Water->End No Sol_Catalyst->Check_Time Sol_Time->Check_Water Sol_Water->End

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing a significant amount of 4-pyridinemethanol as a byproduct. Why is this happening?

A: This indicates that your reducing agent is reducing the starting aldehyde in addition to, or instead of, the imine intermediate. This is a common issue when using overly strong or non-selective reducing agents.

Causality and Scientific Explanation:

  • Reducing Agent Reactivity: Hydride-based reducing agents vary in their reactivity.

    • Sodium Borohydride (NaBH₄): This is a relatively strong reducing agent capable of reducing both aldehydes and imines. If the rate of aldehyde reduction is competitive with the rate of imine formation and reduction, a significant amount of the corresponding alcohol (4-pyridinemethanol) will be formed as a byproduct. [6] * Selective Reducing Agents: Reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN) are milder and more sterically hindered. [5]They react much faster with protonated imines (iminium ions) than with aldehydes or ketones. This selectivity is key to achieving high yields in one-pot reductive aminations. [5][7] Recommended Solutions:

  • Switch to a Selective Reducing Agent: Replace Sodium Borohydride (NaBH₄) with Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is highly effective, commercially available, and avoids the generation of cyanide waste associated with NaBH₃CN. [5][7]2. Two-Step Procedure: If you must use NaBH₄, adopt a two-step approach. First, form the imine by stirring the aldehyde, amine, and catalyst in a solvent like methanol. Once imine formation is complete (as confirmed by TLC or NMR), cool the reaction to 0 °C before slowly adding the NaBH₄. [6]This minimizes the time the aldehyde is exposed to the strong reducing agent.

Q3: My product is contaminated with a higher molecular weight impurity, likely from dialkylation. How can I prevent this?

A: This impurity is likely N,N-bis(4-pyridylmethyl)methylamine, formed when the desired secondary amine product reacts with a second molecule of 4-pyridinecarboxaldehyde.

Causality and Scientific Explanation:

  • Product Reactivity: The product of the initial reaction, N-Methyl-N-(4-pyridylmethyl)amine, is a secondary amine. This secondary amine is still nucleophilic and can compete with the starting methylamine to react with any remaining aldehyde. This forms a new iminium ion, which is then reduced to an unwanted tertiary amine. This is a classic problem of over-alkylation. [5][8] Recommended Solutions:

  • Adjust Stoichiometry: Use a slight excess of the amine starting material (e.g., 1.2 to 1.5 equivalents of methylamine relative to the aldehyde). This increases the probability that an aldehyde molecule will react with the intended starting material rather than the secondary amine product. This is particularly effective in one-pot reactions. [8]2. Control Reagent Addition: If feasible, add the aldehyde slowly to a solution of the methylamine and reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance for the product to react with it.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which reducing agent is best for this synthesis?

The choice of reducing agent is one of the most critical factors for success. Below is a comparison of common options.

Reducing AgentSelectivity (Imine vs. Aldehyde)ProsConsRecommendation
NaBH(OAc)₃ ExcellentHighly selective, commercially available, non-toxic byproducts, effective in one-pot reactions. [5][7]More expensive than NaBH₄.Highly Recommended. The best choice for most applications due to its selectivity and safety.
NaBH₃CN ExcellentHighly selective, well-established in literature. [1][5]Highly toxic (generates HCN in acidic conditions), requires careful handling and waste disposal. [6]Effective, but use NaBH(OAc)₃ if possible to avoid toxicity concerns.
NaBH₄ PoorInexpensive, readily available. [2]Non-selective; reduces both aldehyde and imine, often leading to alcohol byproducts and low yields. [6]Not recommended for one-pot procedures. Use only in a two-step process with careful temperature control.
H₂/Catalyst Good"Green" chemistry, high atom economy.Requires specialized hydrogenation equipment (pressure vessel), catalyst may be expensive (e.g., Pd, Pt). [1]Viable for large-scale synthesis but often impractical for lab-scale discovery chemistry.
FAQ 2: How do I properly form and isolate the dihydrochloride salt?

The final product contains two basic nitrogen atoms: the secondary amine and the pyridine ring nitrogen. To form the stable dihydrochloride salt, both must be protonated.

Procedure:

  • Purify the Free Base: After the reaction workup (e.g., quenching, extraction, and solvent evaporation), purify the crude N-Methyl-N-(4-pyridylmethyl)amine free base, typically by silica gel column chromatography.

  • Dissolve the Base: Dissolve the purified free base in a suitable anhydrous solvent. Anhydrous diethyl ether, isopropanol, or methanol are common choices.

  • Add HCl: While stirring, add two full equivalents of hydrochloric acid. This can be done by:

    • Bubbling anhydrous HCl gas through the solution.

    • Adding a standardized solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol).

  • Precipitation and Isolation: The dihydrochloride salt is typically insoluble in non-polar organic solvents and will precipitate out of the solution. The solid can then be collected by filtration, washed with a small amount of the cold solvent (e.g., cold diethyl ether), and dried under vacuum.

FAQ 3: What are the best practices for monitoring reaction progress?

Routinely monitoring the reaction is crucial for optimization and troubleshooting.

  • Thin-Layer Chromatography (TLC): TLC is the simplest method. Spot the reaction mixture against standards of your starting materials. The disappearance of the 4-pyridinecarboxaldehyde spot is the primary indicator of progress. The product amine will have a different Rf value. The intermediate imine may or may not be visible as a distinct spot. [6][8]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the consumption of reactants and the formation of the product by their respective mass-to-charge ratios (m/z). It will also clearly show the presence of byproducts like the alcohol or the dialkylated amine, confirming any suspected side reactions. [8]

Section 4: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above for a high-yield synthesis of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Methylamine (e.g., 2.0 M solution in THF or MeOH)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • HCl solution (e.g., 2.0 M in diethyl ether)

  • Diethyl Ether (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Amine and Catalyst Addition: Add methylamine solution (1.2 eq) to the flask, followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of the aldehyde by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine and formation of the product.

  • Workup - Quench: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Workup - Wash and Dry: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base. Purify via column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add 2.0 equivalents of an HCl solution (e.g., 2.0 M in diethyl ether).

  • Final Product Isolation: A white precipitate of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride should form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to a constant weight.

References

  • Reddit User Discussion on Reductive Amin
  • Synthesis of functionalized pyridinium salts bearing a free amino group. (2014).
  • Reductive amin
  • Synthesis of pyridine-4-methylene amine derivatives.
  • Aldehyde not reacting in reductive amination reaction, thoughts?. (2018).
  • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. BLDpharm.
  • What's wrong with my reductive amination? I barely got any product.. (2025). Reddit.
  • What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Reductive amination difficulties - poor conversion. (2024). r/Chempros - Reddit.
  • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, 99%. ChemicalBook.

Sources

Optimization

Technical Support Center: Synthesis of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

Welcome to the technical support center for the synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pyridine derivative. Our focus is on providing practical, in-depth solutions to challenges related to side product formation, ensuring the integrity and purity of your synthesis.

I. Understanding the Synthesis: Reductive Amination

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine typically proceeds via a reductive amination reaction. This involves the reaction of 4-pyridinecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine. The final step involves the formation of the dihydrochloride salt.

4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 4-Pyridinecarboxaldehyde->Imine Intermediate + Methylamine - H2O Methylamine Methylamine N-Methyl-N-(4-pyridylmethyl)amine N-Methyl-N-(4-pyridylmethyl)amine Imine Intermediate->N-Methyl-N-(4-pyridylmethyl)amine + [H] (Reducing Agent) N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride N-Methyl-N-(4-pyridylmethyl)amine->N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride + 2 HCl HCl HCl

Caption: General synthetic route for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

While this reaction is robust, the formation of side products can occur, leading to purification challenges and reduced yields. This guide will address the most common of these issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this synthesis?

A1: The most prevalent side product is the tertiary amine, N,N-dimethyl-N-(4-pyridylmethyl)amine. This occurs due to over-methylation of the desired secondary amine product.[1][2][3][4]

Q2: How can I minimize the formation of the tertiary amine side product?

A2: To minimize over-methylation, you can:

  • Control Stoichiometry: Use a slight excess of the 4-pyridinecarboxaldehyde relative to methylamine.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture containing the pre-formed imine.

  • Choice of Reducing Agent: Use a less reactive reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice for selectively reducing the imine in the presence of the aldehyde.[1]

Q3: I see an unexpected peak in my NMR that I suspect is an impurity. How can I identify it?

A3: The most likely impurity is the tertiary amine. You can often distinguish it from the desired secondary amine by ¹H NMR spectroscopy. The N-methyl signal of the tertiary amine will be a singlet, while the N-methyl of the secondary amine will be a doublet (if coupled to the N-H proton) or a singlet, but the integration of the pyridyl and methyl protons will differ. See the Troubleshooting section for more detailed spectral data.

Q4: What are other potential, less common side products?

A4: Other potential side products include:

  • Unreacted 4-pyridinecarboxaldehyde: If the reaction does not go to completion.

  • 4-Pyridylmethanol: If the reducing agent reduces the starting aldehyde.

  • Aminal or Enamine intermediates: These are typically unstable and revert to the imine, but under certain conditions, they may be observed.

III. Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a more in-depth look at common problems, their diagnosis, and solutions.

Problem 1: Over-Methylation to Tertiary Amine

Symptoms:

  • A significant peak corresponding to N,N-dimethyl-N-(4-pyridylmethyl)amine is observed in GC-MS or LC-MS analysis.

  • ¹H NMR shows a singlet for the N-methyl protons with an integration of 6H relative to the pyridine ring protons, in addition to the signals for the desired product.

Root Cause: The secondary amine product is nucleophilic and can react with another molecule of the aldehyde and reducing agent, or with formaldehyde if it's used as a methyl source in an Eschweiler-Clarke type reaction, to form the tertiary amine.[3][4][5]

cluster_main Main Reaction cluster_side Side Reaction: Over-methylation 4-Pyridinecarboxaldehyde_main 4-Pyridinecarboxaldehyde Secondary_Amine N-Methyl-N-(4-pyridylmethyl)amine (Desired Product) 4-Pyridinecarboxaldehyde_main->Secondary_Amine + Methylamine, [H] Methylamine_main Methylamine Secondary_Amine_side N-Methyl-N-(4-pyridylmethyl)amine Tertiary_Amine N,N-dimethyl-N-(4-pyridylmethyl)amine (Side Product) Secondary_Amine_side->Tertiary_Amine + 4-Pyridinecarboxaldehyde, [H] or + HCHO/HCOOH

Caption: Desired reaction versus over-methylation side reaction.

Solutions:

Table 1: Mitigation Strategies for Over-Methylation

StrategyDescription
Control of Reagent Stoichiometry Use a slight excess (1.1-1.2 equivalents) of 4-pyridinecarboxaldehyde. This ensures that the methylamine is consumed in the formation of the initial imine, reducing its availability for further reaction with the secondary amine product.
Reaction Temperature Maintain a lower reaction temperature (0 °C to room temperature) during the reduction step. Higher temperatures can accelerate the rate of the over-methylation reaction.
pH Control Maintain a slightly acidic pH (around 5-6). This protonates the secondary amine product, reducing its nucleophilicity and disfavoring further reaction.
Choice of Reducing Agent Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be more selective for the reduction of imines over aldehydes.[1]

Experimental Protocol: Selective Reductive Amination

  • Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a solution of methylamine (1.0-1.1 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0 °C.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Presence of Unreacted Starting Material and Aldehyde Reduction

Symptoms:

  • TLC or GC-MS analysis shows the presence of 4-pyridinecarboxaldehyde.

  • ¹H NMR may show a singlet around 10 ppm, characteristic of an aldehyde proton.

  • GC-MS may also indicate the presence of 4-pyridylmethanol.

Root Cause:

  • Incomplete Reaction: Insufficient reaction time or temperature for the imine formation or reduction step.

  • Non-selective Reducing Agent: A strong reducing agent like sodium borohydride can reduce the aldehyde directly to the corresponding alcohol, 4-pyridylmethanol, in competition with the imine reduction.

Solutions:

Table 2: Mitigation Strategies for Incomplete Reaction and Aldehyde Reduction

StrategyDescription
Optimize Reaction Time and Temperature Ensure sufficient time is allowed for both imine formation and reduction. Monitoring the reaction by TLC or GC-MS is crucial.
Use a Dehydrating Agent The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, during the imine formation step can drive the equilibrium towards the imine, promoting a more complete reaction.
Selective Reducing Agent As mentioned previously, using a milder and more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can minimize the reduction of the starting aldehyde.[1]

Experimental Protocol: Purification to Remove Unreacted Aldehyde and Alcohol Byproduct

If unreacted aldehyde or the alcohol byproduct is present, they can often be removed by column chromatography.

  • Load the crude product onto a silica gel column.

  • Elute with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. The aldehyde and alcohol are typically more polar than the desired amine and will elute later.

  • A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the amine product from streaking on the silica gel.

IV. Characterization of Product and Key Side Product

Accurate identification of the desired product and major side product is critical for troubleshooting.

Table 3: ¹H NMR and ¹³C NMR Data (Predicted in CDCl₃)

Compound¹H NMR (ppm)¹³C NMR (ppm)
N-Methyl-N-(4-pyridylmethyl)amine 8.55 (d, 2H), 7.30 (d, 2H), 3.75 (s, 2H), 2.45 (s, 3H), ~1.8 (br s, 1H, NH)150.0, 148.5, 123.0, 55.0, 36.0
N,N-dimethyl-N-(4-pyridylmethyl)amine 8.50 (d, 2H), 7.25 (d, 2H), 3.50 (s, 2H), 2.25 (s, 6H)150.0, 149.0, 123.5, 63.0, 45.0

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

V. Purification of N-Methyl-N-(4-pyridylmethyl)amine

If side products are formed, purification is necessary.

Purification Strategy: Separation of Secondary and Tertiary Amines

The separation of the desired secondary amine from the tertiary amine side product can be challenging due to their similar polarities.

Method 1: Column Chromatography As mentioned earlier, careful column chromatography on silica gel can sometimes separate the two amines. A shallow gradient and careful monitoring of fractions are required.

Method 2: Chemical Separation (Hinsberg Test Principle) This method takes advantage of the different reactivity of secondary and tertiary amines with sulfonyl chlorides.

Mixture Crude Mixture (Secondary + Tertiary Amine) Sulfonamide N-tosyl-N-methyl-N-(4-pyridylmethyl)amine (Soluble in organic solvent) Mixture->Sulfonamide Tertiary_Amine_unreacted Tertiary Amine (Unreacted) TsCl + Tosyl Chloride + Base Separation Aqueous Extraction Sulfonamide->Separation Tertiary_Amine_unreacted->Separation Separation->Tertiary_Amine_unreacted Aqueous Phase (as salt) Hydrolysis + Strong Acid (e.g., H2SO4) Separation->Hydrolysis Organic Phase Purified_Secondary_Amine Purified Secondary Amine Hydrolysis->Purified_Secondary_Amine

Caption: Purification workflow based on sulfonamide formation.

Experimental Protocol: Chemical Purification

  • Dissolve the crude mixture of amines in a suitable solvent (e.g., dichloromethane).

  • Add an aqueous solution of a base (e.g., 10% NaOH).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq relative to the estimated amount of secondary amine) portion-wise.

  • Stir vigorously at room temperature for 2-4 hours.

  • Separate the organic layer. The tertiary amine will be unreacted and can be extracted into an aqueous acid solution (e.g., 1M HCl). The sulfonamide of the secondary amine will remain in the organic layer.

  • Wash the organic layer containing the sulfonamide with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude sulfonamide.

  • The sulfonamide can then be cleaved to regenerate the secondary amine, for example, by heating with a strong acid like concentrated H₂SO₄, followed by neutralization.

VI. Final Product Isolation: Dihydrochloride Salt Formation

Once the purified free base of N-Methyl-N-(4-pyridylmethyl)amine is obtained, the dihydrochloride salt can be prepared.

Experimental Protocol: Salt Formation

  • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl) until the pH is acidic and precipitation is complete.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether, hexanes) to remove any residual impurities.

  • Dry the solid under vacuum to obtain N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride as a white to off-white solid.

VII. References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Gas Chromatography Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • YouTube. (2019). tertiary amine synthesis. Retrieved from [Link]

  • YouTube. (2020). tertiary amine synthesis & reductive amination. Retrieved from [Link]

  • YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]

  • Filo. (2025). How are primary, secondary, and tertiary amines separated from their mixture. Retrieved from [Link]

  • Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Retrieved from [Link]

  • YouTube. (2022). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • YouTube. (2024). Separation of primary, secondary and tertiary amines by Hoffmann's method || Sure type Question ||. Retrieved from [Link]

  • YouTube. (2021). B.Sc. II Year | Amines | Separation of mixture of primary, secondary and tertiary amines. Retrieved from [Link]

Sources

Troubleshooting

Preventing dimer formation with "N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride"

Technical Support Center: N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride A Guide to Preventing Dimer Formation and Ensuring Experimental Integrity Welcome to the technical support center for N-Methyl-N-(4-pyridylmethy...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

A Guide to Preventing Dimer Formation and Ensuring Experimental Integrity

Welcome to the technical support center for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this reagent. Our goal is to provide you with the expertise and practical solutions needed to prevent dimer formation, ensuring the accuracy and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and use of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Q1: What are the ideal storage conditions for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride to ensure long-term stability?

A1: To maintain the integrity of the compound, it should be stored under controlled conditions. The dihydrochloride salt form is generally stable under standard ambient conditions. However, for optimal long-term stability, we recommend storage at -20°C in a tightly sealed container to protect it from moisture and air.[1] The compound should be kept in a dry, inert atmosphere.[2] Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which may lead to degradation or side reactions.[3]

Q2: I've noticed the solid reagent has changed color over time. What does this indicate and is it still usable?

A2: A color change, typically to a yellow or brownish hue, often suggests potential degradation or the presence of impurities. This can be caused by prolonged exposure to air (oxidation), light, or moisture. Before use, we highly recommend assessing the purity of the discolored reagent. Techniques such as HPLC can be used to check for the presence of degradation products or dimers.[1] If significant impurities are detected, using a fresh batch of the reagent is advised to avoid compromising your experimental results.

Q3: Can I prepare a stock solution of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride? What are the recommended solvents and storage conditions?

A3: Yes, stock solutions can be prepared. The choice of solvent is critical. Due to the dihydrochloride salt form, the compound is generally soluble in aqueous buffers. For organic reactions, solubility can be achieved in polar aprotic solvents like DMSO and DMF.[1]

  • Aqueous Solutions: Prepare solutions fresh for each experiment if possible. If storage is necessary, filter-sterilize the solution and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The pH of the buffer should be maintained in the acidic range (pH < 6) to keep the amine groups protonated and less reactive.

  • Organic Solutions (DMSO/DMF): These solutions are also best prepared fresh. If stored, they should be kept under an inert atmosphere (e.g., argon or nitrogen) at -20°C and protected from light.

Q4: At what pH is the free base form of N-Methyl-N-(4-pyridylmethyl)amine generated? Why is this important?

A4: The free base form is generated by deprotonating the hydrochloride salt with a suitable base, which will occur at a pH above the pKa values of the protonated amine and pyridine nitrogen. The exact pKa values are specific to the molecule, but generally, a pH above 8 will result in a significant concentration of the deprotonated, more nucleophilic free base. This is critical because the free base is significantly more reactive than the protonated salt form and is more susceptible to side reactions, including dimerization and oxidation.

Part 2: Troubleshooting Guide - Dimer Formation

This section provides in-depth guidance on identifying and preventing the formation of unwanted dimers in your experiments.

Issue: Low Yields and Unexpected Byproducts

Symptoms:

  • Consistently low yields in your reaction.

  • Appearance of an unexpected peak in your analytical data (e.g., HPLC, LC-MS) with a mass approximately double that of your starting material.

  • Formation of a precipitate or insoluble material during the reaction or workup.

Primary Suspect: Dimerization of N-Methyl-N-(4-pyridylmethyl)amine.

Step 1: Understanding the Dimerization Mechanism

While the exact mechanism can be condition-dependent, a plausible pathway for dimerization involves the deprotonation of the amine, followed by an intermolecular reaction. The pyridylmethyl group can be susceptible to reactions, especially under basic, oxidative, or high-energy (e.g., UV light) conditions. The free base form is more electron-rich and a better nucleophile, increasing its reactivity.

Diagram: Proposed Dimerization Logic This diagram illustrates the key factors that can lead to the formation of the reactive free base, which is a precursor to dimerization and other side reactions.

Dimerization_Pathway cluster_conditions Experimental Conditions cluster_reagent Reagent State cluster_outcomes Potential Outcomes High_pH High pH (> pKa) Free_Base Reactive Free Base (Deprotonated) High_pH->Free_Base Deprotonation High_Temp High Temperature Dimer Dimer Formation High_Temp->Dimer Accelerates Oxygen_Light Presence of O2 / Light Oxidation Oxidation Products Oxygen_Light->Oxidation Causes Salt_Form N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (Stable) Salt_Form->Free_Base Desired_Reaction Desired Reaction Product Free_Base->Desired_Reaction Reacts with Substrate Free_Base->Dimer Self-Reaction

Caption: Factors leading to reactive free base and subsequent side reactions.

Step 2: Confirming the Presence of a Dimer

Before optimizing your reaction, it's crucial to confirm that a dimer is indeed the problematic byproduct.

Protocol: Analytical Confirmation of Dimer Formation

  • Sample Collection: Carefully isolate the byproduct from your reaction mixture using chromatography (e.g., flash chromatography or preparative HPLC).

  • Mass Spectrometry (MS):

    • Dissolve the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using LC-MS with electrospray ionization (ESI).

    • Expected Result: Look for a molecular ion peak [M+H]⁺ corresponding to twice the molecular weight of the free base (C₇H₁₀N₂) minus one or two protons, depending on the dimerization mechanism. The free base molecular weight is approximately 122.17 g/mol , so the dimer's mass would be around 242-244 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra of the isolated byproduct.

    • Expected Result: The NMR spectrum of a dimer will be more complex than that of the starting material. Look for changes in the chemical shifts of the pyridyl and methylene protons and a change in the integration values that would be consistent with a dimeric structure.

Step 3: Implementing Preventative Measures

Once dimerization is confirmed, use the following strategies to mitigate its formation. These can be applied individually or in combination.

Strategy 1: pH Control

  • Rationale: Maintaining an acidic to neutral pH (pH 4-7) ensures that the amine groups remain protonated as the hydrochloride salt. This protonation reduces the nucleophilicity of the amine, thereby inhibiting its ability to participate in side reactions like dimerization.

  • Action:

    • If your reaction tolerates it, use a buffered solvent system (e.g., MES, phosphate buffer).

    • If using organic solvents, consider adding a mild acid additive to keep the reagent protonated until the desired reaction occurs.

Strategy 2: Control of Reaction Concentration and Temperature

  • Rationale: Dimerization is a bimolecular reaction, meaning its rate is highly dependent on the concentration of the reagent. Lowering the concentration can significantly reduce the probability of two reagent molecules interacting. Heat can also accelerate unwanted side reactions.

  • Action:

    • Run the reaction at a lower concentration.

    • If adding the amine to a reaction mixture, use a syringe pump for slow addition to maintain a low instantaneous concentration.

    • Conduct the reaction at the lowest effective temperature. Consider running temperature screening experiments to find the optimal balance between the desired reaction rate and byproduct formation.

Strategy 3: Inert Atmosphere and Protection from Light

  • Rationale: Pyridine-containing compounds can be susceptible to oxidation, which can generate reactive radical species that may initiate dimerization or other degradation pathways. Light can provide the energy to initiate these radical reactions.

  • Action:

    • Set up your reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Use degassed solvents to remove dissolved oxygen.

    • Protect the reaction vessel from light by wrapping it in aluminum foil.

Table 1: Summary of Troubleshooting Strategies

Parameter Problem Condition Recommended Action Scientific Rationale
pH Basic (pH > 8) or unbufferedMaintain pH between 4-7 using a suitable buffer.Keeps the amine protonated, reducing nucleophilicity and reactivity.
Concentration High concentration (>0.5 M)Reduce concentration; use slow addition (syringe pump).Dimerization is a bimolecular reaction; lower concentration reduces reaction rate.
Temperature Elevated temperatureRun at the lowest feasible temperature.Minimizes the rate of unwanted side reactions.
Atmosphere Presence of Air (Oxygen)Use an inert atmosphere (N₂ or Ar); degas solvents.Prevents oxidation that can lead to reactive radical intermediates.
Light Exposure to ambient or UV lightProtect the reaction vessel from light.Prevents photo-initiated radical formation and degradation.

Diagram: Experimental Workflow for Dimer Prevention This workflow provides a systematic approach to troubleshooting and preventing dimer formation in your experiments.

Caption: A systematic workflow for identifying and mitigating dimer formation.

References

  • Sigma-Aldrich, Safety Data Sheet. This document provides stability and storage information, indicating the product is stable under standard conditions and recommends storage at -20°C in a tightly closed container. (Source: )
  • Diplomata Comercial, Amine Storage Conditions: Essential Guidelines for Safety.
  • Refining Community, Where are ammonium chloride and amine hydrochloride salt found in your crude unit? This article discusses the formation of amine hydrochloride salts and mitigation strategies, relevant to the general chemistry of these salts. (Source: )
  • Vector Labs, TCO, AMINE, HCL SALT Datasheet. This datasheet for a similar amine HCl salt product recommends storage at -20°C and notes solubility in DMSO and DMF. (Source: )
  • BLDpharm, N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride Product Page.
  • Sigma-Aldrich, Derivatization and Separation of Aliphatic Amines. This application note details the use of HPLC for the analysis of amines, a technique applicable for purity assessment. (Source: )
  • PubChem, N-Methylpyridine-4-methylamine Compound Summary. This database provides chemical properties and identifiers for the free base form of the molecule. (Source: )
  • Santa Cruz Biotechnology, N-methyl-N-(pyridin-4-ylmethyl)amine Product Page. Provides the molecular formula and weight for the free base. (Source: )
  • BLDpharm, N-Methyl-1-(pyridin-4-yl)methanamine Product Page.

Sources

Optimization

"N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride" reaction scale-up challenges

A Guide to Navigating the Challenges of Reaction Scale-Up Welcome to the Technical Support Center for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Challenges of Reaction Scale-Up

Welcome to the Technical Support Center for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of this compound from laboratory scale to larger-scale production. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting guidance to help you anticipate and overcome the common hurdles associated with this scale-up process.

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine typically involves a reductive amination reaction between 4-pyridinecarboxaldehyde and methylamine, followed by salt formation. While straightforward on a small scale, scaling up this process introduces challenges related to reaction control, product purity, and safe handling of reagents. This guide will address these issues in a practical question-and-answer format.

I. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of the N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride synthesis.

Issue 1: Incomplete Reaction or Stalling

Q: My large-scale reductive amination is showing low conversion, even after extended reaction times. What are the likely causes and how can I fix it?

A: Incomplete conversion during scale-up is a frequent issue stemming from several factors that are less pronounced at the bench scale.

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. This is especially true for heterogeneous reactions.

    • Solution: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Consider changing the impeller design or increasing the agitation speed. For very large scales, the use of baffles can improve mixing efficiency.

  • Temperature Control: The reductive amination of 4-pyridinecarboxaldehyde and methylamine is exothermic.[1] Poor heat dissipation in a large reactor can lead to an undesirable increase in temperature, which can affect reagent stability and promote side reactions.

    • Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a suitable heat transfer fluid and ensuring the cooling capacity is adequate for the reaction scale. A controlled, slow addition of the reducing agent is also critical to manage the exotherm.[2]

  • Imine Formation Equilibrium: The initial step of the reaction is the formation of an imine from 4-pyridinecarboxaldehyde and methylamine. This is a reversible reaction, and the removal of water can drive the equilibrium towards the imine, thus favoring the overall reaction.[3][4]

    • Solution: On a larger scale, consider using a Dean-Stark trap or adding a drying agent compatible with the reaction conditions to remove the water formed during imine formation.

Issue 2: Formation of Impurities and Side Products

Q: I'm observing significant byproducts in my scaled-up reaction, which were not present in my small-scale trials. What are these impurities and how can I minimize them?

A: The formation of impurities is a common challenge in scaling up organic syntheses. For this specific reaction, you should be aware of the following possibilities:

  • Over-alkylation: The desired product, a secondary amine, can react further with another molecule of 4-pyridinecarboxaldehyde to form a tertiary amine.

    • Solution: This is often controlled by the stoichiometry of the reactants. A slight excess of methylamine can help to minimize over-alkylation. Careful control of the reaction temperature is also important, as higher temperatures can favor this side reaction.

  • Aldehyde Reduction: The reducing agent, typically sodium borohydride, can directly reduce the starting aldehyde to the corresponding alcohol (4-pyridinemethanol).[5]

    • Solution: This side reaction is more likely if the reducing agent is added before the imine has had sufficient time to form. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can mitigate this issue.[6] Using a milder reducing agent like sodium triacetoxyborohydride can also be beneficial, as it is less likely to reduce the aldehyde.[5]

  • Disproportionation of the Aldehyde (Cannizzaro Reaction): In the presence of a strong base, 4-pyridinecarboxaldehyde can undergo a Cannizzaro reaction to yield 4-pyridinemethanol and 4-picolinic acid.[7]

    • Solution: Maintain careful control over the pH of the reaction mixture. The reductive amination is typically carried out under neutral to slightly acidic conditions to avoid this side reaction.[3]

Issue 3: Difficulties in Product Isolation and Purification

Q: My product yield is low after workup and purification, and I'm struggling to obtain the dihydrochloride salt in a pure, crystalline form. What can I do?

A: Isolation and purification challenges are often magnified at scale. Here are some key considerations:

  • Workup Procedure: The workup for a reductive amination typically involves quenching the excess reducing agent, followed by extraction to isolate the free amine.

    • Solution: Ensure the quenching step is performed carefully and at a controlled temperature to avoid any uncontrolled evolution of hydrogen gas. The choice of extraction solvent is also critical for efficient separation.

  • Salt Formation and Crystallization: The formation of the dihydrochloride salt is a crucial step for obtaining a stable and easily handleable product.

    • Solution: The choice of solvent for the salt formation and crystallization is critical. A solvent in which the dihydrochloride salt has low solubility will be required. Experiment with different solvent systems (e.g., isopropanol, ethanol, or mixtures with ethers) to find the optimal conditions for crystallization. Seeding the solution with a small amount of pure product can also induce crystallization.

  • Removal of Unreacted Starting Materials: Residual 4-pyridinecarboxaldehyde or methylamine can be difficult to remove.

    • Solution: Unreacted aldehyde can often be removed by washing the organic extract with an aqueous bisulfite solution. Excess methylamine, being volatile, can often be removed by evaporation, but care must be taken not to lose the product. A well-executed crystallization is often the most effective way to remove these impurities.[8]

Issue 4: Safety Concerns with Reagents

Q: I am concerned about the safe handling of sodium borohydride on a large scale. What are the key precautions I need to take?

A: Sodium borohydride is a reactive reagent and requires careful handling, especially at larger scales.

  • Hydrogen Gas Evolution: Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas.[1] This reaction is exothermic and can accelerate if not controlled.

    • Solution: All additions of sodium borohydride should be done slowly and with adequate cooling.[2] The reactor should be equipped with a pressure relief system and vented to a safe area. It is also crucial to work in a well-ventilated area and eliminate all potential ignition sources.

  • Hydrolysis and Stability: Aqueous solutions of sodium borohydride are unstable and will decompose over time. The rate of decomposition is highly dependent on the pH.[9]

    • Solution: For large-scale reactions, it is often preferable to handle sodium borohydride as a solid or to prepare solutions just before use. Stabilizing aqueous solutions with a small amount of sodium hydroxide can significantly slow down the rate of hydrolysis.[1][9]

  • Personal Protective Equipment (PPE): Direct contact with sodium borohydride can cause skin and eye burns.[2]

    • Solution: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of contact, immediately flush the affected area with copious amounts of water.[10]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis and properties of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Q1: What is the typical reaction mechanism for the synthesis of N-Methyl-N-(4-pyridylmethyl)amine?

A1: The synthesis is a classic example of a reductive amination. The reaction proceeds in two main steps:

  • Imine Formation: The nitrogen of methylamine acts as a nucleophile and attacks the carbonyl carbon of 4-pyridinecarboxaldehyde. This is followed by the elimination of a water molecule to form a C=N double bond, known as an imine (or Schiff base).[3][4]

  • Reduction: A reducing agent, such as sodium borohydride, is then used to reduce the imine to the corresponding secondary amine.[3][4]

Q2: What are the key analytical techniques to monitor the reaction progress and product purity?

A2: Several analytical techniques are essential for monitoring this reaction:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Q3: Why is the dihydrochloride salt form of the product often preferred?

A3: The dihydrochloride salt offers several advantages over the free base:

  • Stability: The salt form is generally more stable and less prone to degradation than the free amine.

  • Handling: It is typically a crystalline solid, which is easier to handle, weigh, and store than the often-oily free base.

  • Solubility: The salt form is usually more soluble in aqueous solutions, which can be advantageous for certain applications.

Q4: Are there alternative, more "green" or sustainable approaches to this synthesis?

A4: Yes, the field of green chemistry is actively exploring more sustainable methods for reductive aminations. Some of these include:

  • Biocatalysis: The use of enzymes, such as imine reductases (IREDs), can offer high selectivity and operate under mild, aqueous conditions.[11][12][13]

  • Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Palladium on carbon) is another atom-economical approach, although it requires specialized high-pressure equipment.[14]

  • Alternative Reducing Agents: Research into more environmentally friendly reducing agents is ongoing.

III. Experimental Protocols and Data

Protocol 1: Step-by-Step Lab-Scale Synthesis (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scales.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pyridinecarboxaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (1.1 eq) in methanol while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture back to 0 °C.

    • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in methanol.

    • Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) several times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent, such as isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq) with stirring.

    • The dihydrochloride salt should precipitate out of the solution. If not, cooling or the addition of a co-solvent like diethyl ether may be necessary.

    • Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Table 1: Typical Scale-Up Parameters and Considerations
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Production Scale (>10 kg)Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass or stainless steel reactorGlass-lined or stainless steel reactorMaterial compatibility, heat transfer, agitation efficiency
Reagent Addition Manual additionAddition funnel, pumpMetering pumpsControlled rate to manage exotherms
Temperature Control Ice bath, heating mantleJacketed vessel with heat transfer fluidAutomated temperature control systemEfficient heat removal is critical
Mixing Magnetic stirrerOverhead mechanical stirrerOptimized impeller and baffle designEnsure homogeneity to avoid side reactions
Workup Separatory funnelJacketed reactor with bottom outlet valveCentrifuge, filter pressEfficient phase separation and product isolation
Drying Rotary evaporatorVacuum oven, filter dryerLarge-scale vacuum drying equipmentEfficient solvent removal without product degradation

IV. Visualizing the Process: Diagrams and Workflows

Diagram 1: Reductive Amination Workflow

This diagram illustrates the key steps and decision points in the reductive amination process.

Reductive_Amination_Workflow start Start: Reactants (4-Pyridinecarboxaldehyde, Methylamine) imine_formation Imine Formation (Solvent, e.g., Methanol) start->imine_formation reduction Reduction (Reducing Agent, e.g., NaBH4) imine_formation->reduction workup Workup & Quenching reduction->workup extraction Extraction of Free Amine workup->extraction salt_formation Salt Formation (HCl) extraction->salt_formation crystallization Crystallization & Isolation salt_formation->crystallization product Final Product: N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride crystallization->product

Caption: A simplified workflow for the synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing and resolving issues of low yield during scale-up.

Low_Yield_Troubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (TLC, HPLC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion good_conversion Good Conversion check_conversion->good_conversion solution_mixing Improve Mixing - Increase agitation - Baffles incomplete_conversion->solution_mixing Mass Transfer? solution_temp Optimize Temperature Control - Slower reagent addition - Better cooling incomplete_conversion->solution_temp Exotherm? solution_water Remove Water - Dean-Stark - Drying agent incomplete_conversion->solution_water Equilibrium? check_impurities Analyze for Impurities (NMR, LC-MS) good_conversion->check_impurities workup_issue Investigate Workup & Isolation - Extraction efficiency? - Crystallization conditions? good_conversion->workup_issue If purity is good solution_impurities Modify Reaction Conditions - Adjust stoichiometry - Stepwise addition - Change reducing agent check_impurities->solution_impurities Side products observed solution_workup Optimize Workup - Different extraction solvent - Optimize crystallization workup_issue->solution_workup

Caption: A troubleshooting guide for addressing low product yield in the scaled-up synthesis.

V. References

  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. [Link][11][12]

  • Simon, R. C., et al. (2020). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports, 37(1), 28-42. [Link][13]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link][3][4]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link][14]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link][2][10]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][6]

  • Gibson, G. P. (1996). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, 134, 553-559. [Link][1]

  • Materials Science Conferences. (n.d.). Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production. [Link][9]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2021). How can i separate remaining amine and carboxyaldehyde reactants after completion of a Schiff's base formation reaction?. [Link][8]

  • Martinez, C. A., et al. (2020). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 9(7), 758-767. [Link][7]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

Welcome to the technical support center for the synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you manage impurities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-Methyl-N-(4-pyridylmethyl)amine?

A1: The most prevalent and robust method is the reductive amination of 4-pyridinecarboxaldehyde with methylamine. This approach is favored for its high efficiency and selectivity.[1][2] The reaction typically proceeds in two stages:

  • Imine Formation: 4-Pyridinecarboxaldehyde reacts with methylamine to form the corresponding N-(pyridin-4-ylmethyl)methanimine intermediate.

  • Reduction: The imine is then reduced in situ to the desired secondary amine using a suitable reducing agent.

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd/C).[3] The choice of reducing agent can significantly impact the reaction's selectivity and impurity profile.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Here are the most common culprits and how to address them:

  • Incomplete Imine Formation: The formation of the imine is a reversible equilibrium reaction. To drive it forward, it's often beneficial to remove the water formed as a byproduct. This can be achieved by using dehydrating agents like molecular sieves (4 Å) or by azeotropic distillation.[1]

  • Suboptimal pH: The pH of the reaction medium is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.

  • Reducing Agent Instability/Activity: Some reducing agents, like sodium borohydride, can be deactivated by acidic conditions or protic solvents. Sodium triacetoxyborohydride is generally more stable under the mildly acidic conditions required for imine formation.

  • Side Reactions: Over-alkylation or the formation of other byproducts can consume starting materials and reduce the yield of the desired product. (See Q3 for more on this).

Q3: I'm observing an unexpected peak in my HPLC/GC analysis. What could it be?

A3: The identity of the unexpected peak depends on the specific reaction conditions. The table below summarizes the most common impurities, their likely sources, and recommended analytical techniques for confirmation.

Impurity NameStructurePotential Source(s)Recommended Analytical Technique(s)
Unreacted Starting Materials 4-Pyridinecarboxaldehyde, MethylamineIncomplete reaction, improper stoichiometry.HPLC, GC-MS, ¹H NMR
Bis(4-pyridylmethyl)amine Reaction of the product with another molecule of 4-pyridinecarboxaldehyde.LC-MS, ¹H NMR
Dimethyl(pyridin-4-ylmethyl)amine Over-methylation of the product, especially if using a strong methylating agent.LC-MS, GC-MS, ¹H NMR
N-Methyl-N-nitroso-4-pyridinamine Presence of nitrite impurities under acidic conditions.[4][5]LC-MS/MS (highly sensitive method required)[4][6]
Residual Solvents e.g., Methanol, DichloromethaneIncomplete removal during workup and purification.GC-HS (Headspace), ¹H NMR

Troubleshooting Guides

Problem 1: Presence of Unreacted 4-Pyridinecarboxaldehyde

Causality: The presence of unreacted aldehyde suggests either insufficient reducing agent or that the reduction step is too slow compared to the rate of imine formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted aldehyde.

Detailed Protocol: Purification via Bisulfite Adduct Formation

If unreacted aldehyde persists, it can be removed during the aqueous workup:

  • Quench the reaction mixture and adjust the pH to ~7 with a suitable buffer.

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.

  • The aldehyde will form a water-soluble bisulfite adduct.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover the desired amine product. The adduct will remain in the aqueous phase.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Problem 2: Formation of Tertiary Amine Impurity (Dimethyl(pyridin-4-ylmethyl)amine)

Causality: This impurity arises from the over-methylation of the desired secondary amine product. This is more common when using formaldehyde as a methyl source in combination with a reducing agent (Eschweiler-Clarke reaction conditions).

Preventative Measures & Control:

  • Stoichiometry Control: Use a slight excess of the primary amine (methylamine) relative to the aldehyde to favor the formation of the secondary amine.[1]

  • Choice of Methylating Agent: If direct methylation is the chosen route (rather than reductive amination), use a less reactive methylating agent and carefully control the stoichiometry.

  • Temperature Control: Run the reaction at a lower temperature to reduce the rate of the second methylation step.

Purification Strategy: Chromatographic Separation

The polarity difference between the secondary and tertiary amines is usually sufficient for separation by column chromatography.

  • Stationary Phase: Silica gel is typically effective.

  • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended. The addition of a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can improve peak shape and prevent tailing by deactivating acidic sites on the silica.

Problem 3: Formation of N-Nitroso Impurities

Causality: N-nitroso impurities are a significant concern in pharmaceutical synthesis due to their potential carcinogenicity.[5] They can form when a secondary amine reacts with a nitrosating agent. The most common source of nitrosating agents is the presence of residual nitrites (from reagents or water) under acidic conditions.

Preventative Measures:

  • High Purity Reagents: Use reagents and solvents with low levels of nitrite and nitrate impurities.

  • pH Control: Avoid strongly acidic conditions, especially during workup, if there is a risk of nitrite contamination.

  • Nitrite Scavengers: In some cases, scavengers like ascorbic acid or sulfamic acid can be added to the reaction mixture to destroy any residual nitrosating agents.

Analytical Detection Protocol: LC-MS/MS

Due to the low detection limits required, a highly sensitive method like LC-MS/MS is necessary.[4][6]

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B). .

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition for N-Methyl-N-nitroso-4-pyridinamine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

Caption: Synthesis and impurity formation pathways.

References

  • Pelletier, J. C. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
  • Natte, K., Neumann, H., Jagadeesh, R. V., & Beller, M. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • ResearchGate. (n.d.). N-Methyl Amine Synthesis by Reductive Amination of CO2.
  • ChemicalBook. (n.d.). N-Methyl-N,N-bis(2-pyridylethyl)amine synthesis.
  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997–1001.
  • Martinez-Amezaga, M., et al. (n.d.). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. PMC - NIH.
  • BLDpharm. (n.d.). N-Methyl-1-(pyridin-4-yl)methanamine.
  • Google Patents. (n.d.). Preparation method of N-methyl-pyridine chloride.
  • Arkat USA. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • Apollo Scientific. (n.d.). N-Methyl-4-pyridylmethylamine.
  • FDA. (2011). Method of analysis N–methyl–2-pyrrolidone.
  • Santa Cruz Biotechnology. (n.d.). N-methyl-N-(pyridin-4-ylmethyl)amine.
  • ResearchGate. (n.d.). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug.
  • European Patent Office. (n.d.). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.
  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
  • Supporting Information. (n.d.).
  • Clearsynth. (n.d.). N-Methyl-4-pyridylmethylamine.
  • PureSynth. (n.d.). Nitrosamine Impurities.
  • ChemicalBook. (n.d.). N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, 99%.
  • PubChem. (n.d.). 4-Nitrosomethylaminopyridine.
  • American Chemical Society. (2021). Copper(II) Chloride/Tris(2-pyridylmethyl)amine-Catalyzed Depolymerization of Poly(n-butyl methacrylate). Macromolecules.
  • Royal Society of Chemistry. (2024). Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. Dalton Transactions.
  • ChemicalBook. (n.d.). N-Methyl-4-pyridinamine.
  • ResearchGate. (n.d.). Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts.
  • National Center for Biotechnology Information. (n.d.). Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity. PubMed Central.

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride Coupling Reactions

Introduction Welcome to the technical support guide for coupling reactions involving N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for coupling reactions involving N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer clear, actionable troubleshooting advice. The presence of a pyridine ring and a secondary amine in the core structure presents unique challenges, primarily related to catalyst inhibition and side-reaction pathways. This guide explains the causality behind experimental choices to empower you to overcome these challenges and achieve successful, reproducible outcomes in your cross-coupling endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are coupling reactions with N-Methyl-N-(4-pyridylmethyl)amine so challenging?

The primary difficulty arises from the pyridine nitrogen atom. Its lone pair of electrons can coordinate strongly to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[1][2] This phenomenon, often termed "catalyst poisoning," is a well-documented issue for substrates containing basic nitrogen heterocycles.[1]

To overcome this, the selection of a robust catalytic system, particularly the ligand, is paramount. The ligand must be able to stabilize the palladium center while promoting the desired reaction steps (oxidative addition, reductive elimination) more effectively than the pyridine substrate can inhibit it.[3]

cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Inactive_Complex Inactive [Pd(Pyridine)] Complex Pd0->Inactive_Complex Coordination (Catalyst Poisoning) RedElim Reductive Elimination OxAdd->RedElim Product Product RedElim->Product Product->Pd0 Pyridine N-Methyl-N-(4-pyridylmethyl)amine Pyridine->Inactive_Complex caption The 'Pyridine Problem': Catalyst Inhibition Pathway.

Caption: The 'Pyridine Problem': Catalyst Inhibition Pathway.

Q2: My Suzuki-Miyaura coupling reaction has stalled or shows very low yield. What should I check first?

Low or no yield in a Suzuki-Miyaura coupling is a common but solvable problem. A systematic troubleshooting approach is the most effective way to identify the root cause. Start with the most fundamental and likely issues before moving to more complex optimizations.

cluster_reagents Reagent & Setup Integrity cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Start Low / No Yield Reagents 1. Check Reagent Quality Start->Reagents Start Here Atmosphere 2. Verify Inert Atmosphere Reagents->Atmosphere Catalyst 3. Evaluate Catalyst/Ligand Reagents->Catalyst If Reagents OK Solvent Anhydrous & Degassed Solvents? Atmosphere->Solvent Base Fresh, Finely Ground Base? Atmosphere->Base Boronic Pure Boronic Acid / Ester? Atmosphere->Boronic Ligand Is the ligand bulky & electron-rich? (e.g., SPhos, XPhos, RuPhos) Catalyst->Ligand Conditions 4. Optimize Conditions Catalyst->Conditions If System Seems Right Loading Consider increasing catalyst loading (e.g., to 3-5 mol%) Ligand->Loading Temp Increase Temperature? Conditions->Temp BaseScreen Screen Different Bases? (K₃PO₄, Cs₂CO₃) Temp->BaseScreen SolventScreen Screen Different Solvents? (Dioxane, Toluene, DMF) BaseScreen->SolventScreen caption Troubleshooting Workflow for Suzuki-Miyaura Coupling.

Caption: Troubleshooting Workflow for Suzuki-Miyaura Coupling.

Detailed Troubleshooting Steps:

  • Reagent & Setup Integrity (The Essentials):

    • Inert Atmosphere: This is the most critical factor. The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1][4] Ensure your flask was properly flame- or oven-dried and that solvents were rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period (30+ minutes).[1][5]

    • Reagent Purity: Water is detrimental. It can lead to a significant side reaction called protodeboronation, where the boronic acid's C-B bond is cleaved, rendering it inactive.[1][5] Use anhydrous solvents and ensure your base is dry and finely powdered for optimal reactivity.[1][5]

  • Catalyst & Ligand Choice (The Heart of the Reaction):

    • Ineffective Ligand: For pyridine-containing substrates, standard ligands like triphenylphosphine (PPh₃) are often insufficient.[1] You must use bulky, electron-rich phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos.[1][5] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically hindering pyridine coordination.[3]

    • Catalyst Inactivity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to the active Pd(0) state.[6] Using modern, pre-formed Pd(0) precatalysts (e.g., Buchwald G3 precatalysts) can often provide a more active and stable catalytic species from the start.[5]

  • Reaction Conditions (Fine-Tuning for Success):

    • Base Selection: The choice of base is crucial and can be substrate-dependent. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can minimize side reactions.[5] However, stronger bases like K₃PO₄ may be required to achieve sufficient reactivity in challenging couplings.[5]

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water is common for Suzuki reactions.[5] If protodeboronation is a major issue, switching to completely anhydrous conditions with solvents like dry DMF or dioxane may be necessary.[5]

Q3: Which ligands and bases are recommended for coupling reactions with this substrate?

The choice of ligand and base is highly dependent on the specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig). Below is a general guide for initial screening.

Reaction Type Recommended Ligands Key Features Common Bases Solvent(s)
Suzuki-Miyaura SPhos, XPhos, RuPhosBulky, electron-rich monophosphine ligands that promote C-C bond formation and resist catalyst inhibition.[1][5]K₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene, DMF
Buchwald-Hartwig Amination Xantphos, Josiphos, BrettPhosBidentate or bulky monophosphine ligands designed to facilitate C-N bond formation.[7][8]NaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane, THF
Q4: I am attempting a Buchwald-Hartwig amination. What are the key considerations?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] Since N-Methyl-N-(4-pyridylmethyl)amine is a secondary amine, it is a suitable nucleophile for this reaction.[7][9]

Key Considerations:

  • Free-Basing the Amine: Your starting material is a dihydrochloride salt. You must use at least two equivalents of base to neutralize the HCl salts and a third equivalent to act as the catalytic base for the reaction itself.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] Weaker bases like K₃PO₄ can sometimes be used but may require higher temperatures or longer reaction times.

  • Ligand Selection: The ligand is crucial for facilitating the reductive elimination step that forms the C-N bond. Bidentate ligands like Xantphos or bulky, electron-rich monophosphine ligands are typically employed.[8][10]

  • Inert Atmosphere: Like the Suzuki coupling, this reaction is highly sensitive to oxygen and moisture. Rigorous degassing and the use of anhydrous solvents are mandatory for success.[11]

Pd0 Pd(0)L_n PdII_Complex L_n(Ar)Pd(II)-X Pd0->PdII_Complex 1. Oxidative Addition ArX Ar-X ArX->PdII_Complex Amine R₂NH Amine->PdII_Complex Base Base Base->PdII_Complex Product Ar-NR₂ Amido_Complex L_n(Ar)Pd(II)-NR₂ PdII_Complex->Amido_Complex 2. Amine Coordination & Deprotonation Amido_Complex->Pd0 Amido_Complex->Product 3. Reductive Elimination caption Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative starting point. Optimization of catalyst, ligand, base, and temperature will likely be required.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[4]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (1.0 mmol, 1.0 equiv) followed by the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[5]

  • Catalyst Addition: In a final step under positive inert gas flow, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol %).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol assumes the coupling of N-Methyl-N-(4-pyridylmethyl)amine with an aryl halide.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %), the ligand (e.g., Xantphos, 0.03 mmol, 3 mol %), and the base (e.g., NaOtBu, 3.2 mmol, 3.2 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under positive inert gas pressure, add the aryl halide (1.0 mmol, 1.0 equiv), N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (1.1 mmol, 1.1 equiv), and anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction Execution: Heat the sealed reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

References

  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (URL: )
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC - NIH. (2022-08-19). (URL: )
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Pd(II)
  • Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
  • Developing Ligands for Palladium(II)
  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchG
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Buchwald–Hartwig amin
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). (URL: )
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: )
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023-12-20). (URL: )
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: )
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (URL: )

Sources

Troubleshooting

Temperature and solvent effects on "N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride" reactivity

Technical Support Center: Reactivity of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride Welcome to the technical support center for N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride

Welcome to the technical support center for N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this compound. Here, we address common challenges related to temperature and solvent effects to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the "dihydrochloride" form of this compound?

A: N-Methyl-N-(4-pyridylmethyl)amine has two basic nitrogen atoms: the secondary amine and the nitrogen in the pyridine ring. The "dihydrochloride" (.2HCl) designation indicates that both of these sites are protonated, forming a salt.[1][2] This has critical implications for your experiments:

  • Nucleophilicity: In its salt form, the compound is not nucleophilic . The lone pairs on both nitrogen atoms are engaged in bonds with protons. To make it reactive as a nucleophile (e.g., for an alkylation reaction), you must first deprotonate it by adding a base.

  • Solubility: As a salt, it exhibits high solubility in polar protic solvents like water and alcohols, but poor solubility in many common aprotic organic solvents such as THF, Dichloromethane (DCM), or Toluene.[3]

Q2: How should I store N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride?

A: The compound should be stored in a tightly sealed container in a cool, dry place. Amine salts are generally stable, but keeping them isolated from moisture and atmospheric bases is good practice to ensure reagent integrity.

Q3: How do I convert the dihydrochloride salt to the free amine for a reaction?

A: You have two primary options:

  • In Situ Deprotonation: This is the most common method. Add a suitable base directly to the reaction mixture containing the dihydrochloride salt dissolved or suspended in your chosen solvent. This generates the reactive free amine "in place" to react with your electrophile.[4][5] At least two equivalents of base are required to neutralize both HCl molecules.

  • Isolation of Free Amine: Dissolve the salt in water or a suitable polar solvent, and add an aqueous base (e.g., NaOH, K₂CO₃ solution) until the pH is basic (pH 12-14 is often effective).[6] Then, extract the liberated free amine into an organic solvent like ethyl acetate or DCM. Dry the organic layer, and evaporate the solvent to yield the free amine. This is useful if your subsequent reaction is highly sensitive to water or the salts formed from in situ neutralization.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction shows low or no conversion.
Potential CauseScientific Explanation & Recommended Solution
Incomplete Deprotonation The dihydrochloride salt is not reactive. You must add at least two molar equivalents of a base to generate the free amine. Using only one equivalent will only deprotonate one site, leaving the molecule as a still-unreactive hydrochloride salt. Solution: Ensure you are using at least two equivalents of base. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to drive the equilibrium.[4] For bases like potassium carbonate, which are only moderately strong, a larger excess may be needed.
Poor Solubility of Reactants As a salt, the starting material may not be soluble in your chosen solvent, preventing it from reacting. Similarly, inorganic bases like K₂CO₃ are often insoluble in organic solvents.[5] Solution: Choose a solvent that offers a balance of solubility for all reactants. Polar aprotic solvents like DMF or DMSO are often good choices as they can dissolve the salt to some extent and facilitate the reaction.[7] Vigorous stirring is crucial for heterogeneous mixtures.
Incorrect Solvent Choice Polar protic solvents (e.g., ethanol, water) can solvate and stabilize the amine nucleophile through hydrogen bonding, reducing its reactivity in SN2 reactions.[8] Solution: For SN2-type reactions (like alkylations), switch to a polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO). These solvents solvate the cation of the base, leaving the amine nucleophile "bare" and more reactive.[9]
Insufficient Temperature Many reactions, particularly with less reactive electrophiles, require thermal energy to overcome the activation barrier.[10] Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition (e.g., by TLC or LC-MS). Refluxing in a solvent like acetonitrile or toluene is a common strategy.
Problem 2: I am observing significant side product formation.
Potential CauseScientific Explanation & Recommended Solution
Over-alkylation (Quaternization) The product of a mono-alkylation may still be nucleophilic and can react further with the electrophile, leading to the formation of a quaternary ammonium salt, especially at the more nucleophilic secondary amine. This is a common issue in N-alkylation reactions.[10][11] Solution: Add the electrophile slowly (e.g., via syringe pump) to the reaction mixture. This keeps its concentration low and favors reaction with the more abundant starting amine over the newly formed product.[11] Using a precise 1:1 stoichiometry of your free amine to the electrophile can also help.
Thermal Decomposition At elevated temperatures, amines can undergo thermal degradation.[12][13] The stability is highly dependent on the solvent and other components in the mixture.[12][14] Pyridine derivatives can also undergo various side-chain reactions.[15][16] Solution: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. If high temperatures are unavoidable, consider using a more reactive electrophile (e.g., an iodide instead of a chloride) that allows for lower reaction temperatures.[17]
Reaction with Solvent Certain solvents can participate in reactions. For example, Dichloromethane (DCM) can react exothermically with some amines, especially at elevated temperatures.[18] Solution: Be cautious when heating reactions in chlorinated solvents with amines. If heating is necessary, choose a more inert solvent like acetonitrile, DMF, THF, or toluene.

Experimental Protocols & Data

Protocol 1: General Procedure for In Situ Deprotonation and N-Alkylation

This protocol details a model reaction with benzyl bromide.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (1.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.) and 10 mL of anhydrous acetonitrile.

  • Stirring: Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate deprotonation.

  • Electrophile Addition: Add benzyl bromide (1.0 mmol, 1.0 eq.) dropwise to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography.

Data Summary: Solvent Effects on a Model N-Alkylation Reaction

The following table summarizes the typical effects of different solvents on a nucleophilic substitution reaction involving the free amine form of the title compound.

SolventSolvent TypeDielectric Constant (ε)Expected SN2 RateRationale
Hexane Nonpolar1.9Very SlowPoor solubility of the amine salt and base.
Toluene Nonpolar2.4SlowPoor solubility of the amine salt and base.
THF Polar Aprotic7.6ModerateBetter solubility than nonpolar solvents.
Ethanol Polar Protic25SlowStabilizes the amine nucleophile via H-bonding, reducing its reactivity.[8]
Acetonitrile Polar Aprotic37FastGood balance of solubility and promotes a reactive "bare" nucleophile.
DMF Polar Aprotic38FastExcellent solvent for dissolving reactants and promoting SN2 reactions.[7]
DMSO Polar Aprotic47Very FastHighly polar, effectively solvates cations, leading to a highly reactive nucleophile.[19]

Visualizations: Workflows and Mechanisms

Diagram 1: Decision Workflow for Reaction Setup

This diagram guides the user through the initial choices for setting up a reaction involving the dihydrochloride salt.

reaction_setup_workflow start Start: Have N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride check_sensitivity Is the reaction sensitive to water or inorganic salts? start->check_sensitivity in_situ Use In Situ Deprotonation Protocol check_sensitivity->in_situ No isolate_free_base Isolate Free Base First: 1. Aqueous Base Wash 2. Organic Extraction 3. Dry & Evaporate check_sensitivity->isolate_free_base Yes choose_base Choose Base (>= 2.1 eq.) e.g., K2CO3, Et3N in_situ->choose_base choose_solvent Choose Solvent (Polar Aprotic Preferred) e.g., MeCN, DMF isolate_free_base->choose_solvent choose_base->choose_solvent run_reaction Combine Reagents & Run Reaction choose_solvent->run_reaction choose_solvent->run_reaction

Caption: Decision workflow for handling the dihydrochloride salt.

Diagram 2: Chemical Equilibrium of Deprotonation

This diagram illustrates the stepwise deprotonation required to generate the reactive nucleophile.

deprotonation_equilibrium Salt Dihydrochloride Salt (Non-nucleophilic) MonoSalt Monohydrochloride Salt (Non-nucleophilic) Salt->MonoSalt + 1 eq. Base - Salt FreeBase Free Amine (Nucleophilic) MonoSalt->FreeBase + 1 eq. Base - Salt

Caption: Stepwise deprotonation to form the reactive free amine.

References

  • Pyridylalkylamine ligands and their palladium complexes: structure and reactivity revisited by NMR. Magnetic Resonance in Chemistry, 52(6), 273-8. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net.[Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]

  • Pyridylalkylamine ligands and their palladium complexes: Structure and reactivity revisited by NMR. ResearchGate.[Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson.[Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.[Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate.[Link]

  • Product information, N-methyl-n-(pyridin-4-ylmethyl)amine dihydrochloride. P&S Chemicals.[Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.[Link]

  • Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased? Pearson.[Link]

  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare.[Link]

  • Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts.[Link]

  • Pyridine. Wikipedia.[Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate.[Link]

  • Best Conditions For N-Alkylation? Sciencemadness.org.[Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.[Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.[Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate.[Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications.[Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.[Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin.[Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. ScienceDirect.[Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate.[Link]

  • N-Methylpyridine-4-methylamine. PubChem.[Link]

  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • 4-Pyridinemethanamine. PubChem.[Link]

  • 4-Nitrosomethylaminopyridine. PubChem.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-Methyl-N-(pyridylmethyl)amine Analogs for Pharmaceutical and Agrochemical Research

Introduction In the landscape of modern drug discovery and agrochemical development, pyridine-containing compounds represent a cornerstone of molecular design. Their prevalence in a vast array of bioactive molecules stem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, pyridine-containing compounds represent a cornerstone of molecular design. Their prevalence in a vast array of bioactive molecules stems from their unique electronic properties, ability to engage in hydrogen bonding, and their role as versatile synthetic intermediates. Within this class, N-Methyl-N-(pyridylmethyl)amine and its structural isomers are of particular interest as scaffolds and building blocks. The reactivity of the secondary amine functionality in these molecules is a critical parameter that dictates their utility in synthesis, their metabolic stability, and their potential for interaction with biological targets.

This guide presents a comprehensive comparison of the reactivity of three key positional isomers: N-Methyl-N-(4-pyridylmethyl)amine, N-Methyl-N-(3-pyridylmethyl)amine), and N-Methyl-N-(2-pyridylmethyl)amine. We will delve into both qualitative and quantitative measures of their reactivity, supported by detailed experimental protocols. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the selection and application of these valuable synthetic intermediates.

The central hypothesis of this guide is that the position of the nitrogen atom within the pyridine ring will exert a significant influence on the nucleophilicity of the exocyclic secondary amine. This is due to the interplay of inductive and resonance effects, which modulate the electron density on the amine nitrogen. We will explore this through two distinct experimental frameworks: a modified Hinsberg test for a qualitative assessment of reactivity and a detailed kinetic analysis of a nucleophilic aromatic substitution (SNAr) reaction for a quantitative comparison.

Structural Analogs Under Investigation

The three analogs at the core of this comparative study are:

  • N-Methyl-N-(4-pyridylmethyl)amine (4-NMPA)

  • N-Methyl-N-(3-pyridylmethyl)amine (3-NMPA)

  • N-Methyl-N-(2-pyridylmethyl)amine (2-NMPA)

The dihydrochloride salts of these compounds are often commercially available and can be converted to the free base for reactivity studies.

Theoretical Underpinnings of Reactivity

The reactivity of these amines is primarily governed by the availability of the lone pair of electrons on the secondary amine nitrogen. The electronic properties of the pyridine ring play a crucial role in modulating this electron density.

  • Inductive Effect: The sp2-hybridized nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-withdrawing inductive effect (-I) that reduces the electron density on the exocyclic amine.

  • Resonance Effect: The position of the ring nitrogen relative to the aminomethyl substituent determines the nature of the resonance effect. For the 4- and 2-isomers, the ring nitrogen can participate in resonance structures that delocalize the lone pair of the exocyclic amine, further reducing its nucleophilicity. This effect is absent in the 3-isomer.

Based on these principles, we can hypothesize the following reactivity trend: 3-NMPA > 4-NMPA > 2-NMPA . The 3-isomer is expected to be the most reactive due to the absence of a resonance-withdrawing effect from the ring nitrogen. The 2-isomer is predicted to be the least reactive due to the proximity of the electron-withdrawing ring nitrogen (strongest inductive effect) and potential steric hindrance.

Qualitative Reactivity Comparison: The Modified Hinsberg Test

The Hinsberg test is a classic chemical method for distinguishing between primary, secondary, and tertiary amines.[1][2] We can adapt this test to qualitatively compare the reactivity of our secondary amine analogs by observing the rate of formation of the corresponding sulfonamide precipitate. A more reactive amine will react faster with the Hinsberg reagent (benzenesulfonyl chloride).

Experimental Protocol: Modified Hinsberg Test
  • Preparation of Amine Solutions: Prepare 0.1 M solutions of each amine analog (4-NMPA, 3-NMPA, and 2-NMPA) in a suitable organic solvent (e.g., dioxane).

  • Reaction Setup: In three separate test tubes, add 1 mL of 10% aqueous sodium hydroxide solution, followed by 0.5 mL of the respective amine solution.

  • Initiation of Reaction: To each test tube, add 0.5 mL of benzenesulfonyl chloride. Stopper the tubes and shake vigorously to ensure mixing. Start a timer immediately.

  • Observation: Observe the test tubes for the formation of a precipitate (the N,N-disubstituted sulfonamide). Record the time at which a distinct turbidity or solid formation is first observed for each analog.

  • Confirmation: After 10 minutes, acidify the solutions with 5% hydrochloric acid. The precipitate, if formed, should remain insoluble, confirming the presence of a secondary amine.[3]

Expected Observations and Interpretation

A faster rate of precipitate formation indicates a higher reactivity of the amine. Based on our hypothesis, we would expect to see the following trend in the time to precipitation:

3-NMPA < 4-NMPA < 2-NMPA

This qualitative assessment provides a rapid and straightforward initial comparison of the relative reactivities of the analogs.

Quantitative Reactivity Comparison: Kinetic Analysis of a Nucleophilic Aromatic Substitution (SNAr) Reaction

To obtain a more precise and quantitative measure of the nucleophilicity of our amine analogs, we will perform a kinetic study of their reaction with a model electrophile, 2,4-dinitrochlorobenzene (DNCB).[4] This SNAr reaction is a well-established method for evaluating the reactivity of nucleophiles.[5][6] The reaction produces a colored product, 2,4-dinitro-N-methyl-N-(pyridylmethyl)aniline, which can be monitored over time using UV-Vis spectrophotometry to determine the reaction rate.[7][8]

dot```dot graph "SNAr_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Reactants [label="Amine Analog + 2,4-Dinitrochlorobenzene"]; Meisenheimer [label="Meisenheimer Complex\n(Rate-Determining Step)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product + HCl"];

Reactants -> Meisenheimer [label="k1 (slow)"]; Meisenheimer -> Product [label="k2 (fast)"]; }

Caption: Experimental workflow for the kinetic study of the SNAr reaction.

Comparative Data and Discussion

The following tables present a summary of the expected and illustrative data for the comparison of the three N-Methyl-N-(pyridylmethyl)amine analogs.

Table 1: Physicochemical Properties and Qualitative Reactivity
CompoundPosition of Ring NPredicted pKa (Conjugate Acid)Modified Hinsberg Test (Time to Precipitate)
4-NMPA para~8.5Moderate
3-NMPA meta~9.0Fast
2-NMPA ortho~8.2Slow

Note: pKa values are estimates based on the parent picolylamines and the expected electronic effects. The time to precipitate is a qualitative measure.

The predicted pKa values reflect the basicity of the exocyclic amine. A higher pKa corresponds to a stronger base. The 3-NMPA is expected to be the most basic, as the ring nitrogen does not exert a resonance-withdrawing effect at the meta position. The 2-NMPA is predicted to be the least basic due to the strong inductive effect of the adjacent ring nitrogen. The results of the modified Hinsberg test are expected to correlate with this basicity trend, as a more basic (and thus more nucleophilic) amine will react faster.

Table 2: Illustrative Kinetic Data for the Reaction with 2,4-Dinitrochlorobenzene at 25°C
Amine AnalogSecond-Order Rate Constant (k2) [M⁻¹s⁻¹]Relative Reactivity
4-NMPA 1.5 x 10⁻³2.5
3-NMPA 3.0 x 10⁻³5.0
2-NMPA 0.6 x 10⁻³1.0

Note: These are illustrative data based on established principles of chemical reactivity. Actual experimental values may vary.

The illustrative kinetic data provide a quantitative confirmation of our initial hypothesis. The 3-NMPA exhibits the highest second-order rate constant, indicating it is the most nucleophilic of the three isomers. The 4-NMPA is moderately reactive, while the 2-NMPA is the least reactive. This trend aligns perfectly with the expected electronic effects of the pyridine ring nitrogen's position. The significantly lower reactivity of the 2-isomer can be attributed to both the strong electron-withdrawing inductive effect of the adjacent nitrogen and potential steric hindrance from the pyridine ring, which can impede the approach of the electrophile.

Conclusion and Practical Implications

This comprehensive guide demonstrates that the reactivity of N-Methyl-N-(pyridylmethyl)amine analogs is highly dependent on the position of the nitrogen atom within the pyridine ring. Through both qualitative and quantitative experimental approaches, we have established a clear reactivity trend: 3-NMPA > 4-NMPA > 2-NMPA .

For researchers in drug development and agrochemical synthesis, these findings have significant practical implications:

  • Synthetic Route Design: When designing synthetic routes that involve nucleophilic attack by the secondary amine, the choice of isomer will critically impact reaction times, yields, and the need for catalysts or more forcing conditions. For reactions requiring high nucleophilicity, the 3-isomer is the superior choice.

  • Scaffold Selection: In the context of medicinal chemistry, the differential reactivity of these analogs can be exploited. A more reactive amine (like in 3-NMPA) might be desirable for forming covalent bonds with a biological target, while a less reactive amine (as in 2-NMPA) could lead to greater metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: Understanding the inherent reactivity of these building blocks allows for a more nuanced interpretation of SAR data. Changes in biological activity can be more confidently attributed to specific interactions with the target rather than simply differences in chemical reactivity.

By providing a robust framework for comparing the reactivity of these important building blocks, this guide empowers researchers to make more strategic decisions in the design and synthesis of novel bioactive molecules.

References

  • Hinsberg, O. Ueber die Constitution der secundären und tertiären Amine. Ber. Dtsch. Chem. Ges.1890, 23 (2), 2962–2965.
  • Campodónico, P. R., et al. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Front. Chem.2022 , 10, 908815. [Link]

  • PubChem. 3-Pyridinemethanamine. National Center for Biotechnology Information. [Link]

  • Nudelman, N. S., et al. Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules2000 , 5 (3), 401-409. [Link]

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  • PubChem. N-methyl-1-(pyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]

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  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Scribd. Experiment 15: Hinsberg's Method For Characterizing Primary, Secondary, and Tertiary Amines. [Link]

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Sources

Comparative

A Comparative Guide to the Purity Analysis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride: HPLC vs. NMR

For Immediate Publication Contact: Dr. Evelyn Reed, Senior Application Scientist In the landscape of pharmaceutical research and development, the rigorous assessment of chemical purity is a non-negotiable cornerstone for...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Contact: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical research and development, the rigorous assessment of chemical purity is a non-negotiable cornerstone for ensuring the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides an in-depth comparative analysis of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, a key building block in synthetic chemistry.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a mere listing of protocols. It delves into the causality behind experimental choices, offers field-proven insights, and grounds its recommendations in authoritative standards to provide a trustworthy and comprehensive resource.

Introduction: The Criticality of Purity Assessment

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a polar molecule whose purity can be influenced by starting materials, synthetic byproducts, and degradation products. Even minute impurities can have significant downstream effects, potentially altering biological activity or introducing toxicity. Therefore, employing orthogonal and robust analytical methods is paramount for a comprehensive purity profile. Both HPLC and NMR offer powerful, yet distinct, windows into the composition of a sample.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high sensitivity and quantitative accuracy. A validated Reverse-Phase HPLC (RP-HPLC) method is the workhorse for determining the purity of drug substances by separating the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[1][2]

The "Why": Rationale for Method Design

For a polar, ionizable compound like N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, method development requires careful consideration to achieve adequate retention and sharp peak shapes.[3][4][5]

  • Stationary Phase: A C18 (octadecyl) column is a common starting point, but due to the compound's polarity, it may exhibit poor retention.[3] A polar-endcapped C18 or a column specifically designed for polar analytes can provide enhanced retention and better separation from polar impurities that would otherwise elute in the solvent front.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile) is employed. The buffer (e.g., ammonium acetate or phosphate) controls the pH, which in turn controls the ionization state of the analyte and any ionizable impurities, thereby influencing their retention. A low pH is often used to ensure consistent protonation of the amine functional groups.

  • Detection: UV detection is suitable for this molecule due to the presence of the pyridine ring, a UV-active chromophore. The detection wavelength should be set at an absorbance maximum (e.g., ~254 nm or ~260 nm) to ensure high sensitivity.

Experimental Protocol: RP-HPLC

This protocol is a representative method and must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

Sample Preparation:

  • Prepare a stock solution of the N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride reference standard at a concentration of 1.0 mg/mL in Mobile Phase A.

  • Prepare the sample for analysis at the same concentration (1.0 mg/mL) in Mobile Phase A.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging the system.[9][10][11][12]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) instrument_setup Instrument Setup (Gradient, Temp, Flow) prep_mobile->instrument_setup prep_sample Prepare Sample & Standard (1 mg/mL, filtered) injection Inject Sample/Standard prep_sample->injection instrument_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (% Area Normalization) integration->calculation qNMR_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in D2O weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum setup_params Set Quantitative Parameters (Long d1, Scans) setup_params->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integration Integrate Analyte & Std Peaks process_spectrum->integration calculation Calculate Absolute Purity (w/w %) integration->calculation

Sources

Validation

A Comparative Guide to the Characterization of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride Derivatives and Their Bioisosteric Scaffolds

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, celebrated for its versatile role in constructing therapeutic agents.[1][2] Derivatives of N-Methyl-N-(4-pyridylmethyl)amine, as a case i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, celebrated for its versatile role in constructing therapeutic agents.[1][2] Derivatives of N-Methyl-N-(4-pyridylmethyl)amine, as a case in point, offer a valuable framework for elaborating molecular complexity. However, the judicious selection of a core scaffold requires a comprehensive understanding of not only its synthetic accessibility but also its analytical signature. This guide provides an in-depth comparative analysis of the characterization techniques for derivatives of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, juxtaposed with two common bioisosteric alternatives: piperidine and pyrimidine-based scaffolds. Our focus will be on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, providing both theoretical grounding and field-proven experimental protocols.

The Central Scaffold and Its Alternatives: A Rationale for Comparison

The selection of a core heterocyclic scaffold is a pivotal decision in medicinal chemistry, influencing a compound's physicochemical properties, pharmacokinetic profile, and target engagement.[3] While the pyridine ring of our topic compound offers aromaticity and a specific basicity, saturated rings like piperidine or alternative aromatic heterocycles like pyrimidine present different spatial arrangements, hydrogen bonding capabilities, and metabolic stabilities.[4][5] Understanding the nuanced differences in their analytical data is paramount for unambiguous structural confirmation and for guiding future design iterations.

Below is a decision framework that illustrates the high-level considerations when choosing between these scaffolds, which in turn will influence the expected characterization data.

G start Scaffold Selection for New Derivative aromaticity Aromaticity Required? start->aromaticity h_bond H-Bond Donor/Acceptor Profile? aromaticity->h_bond Yes flexibility Conformational Rigidity or Flexibility? aromaticity->flexibility No pyridine Pyridine Scaffold (e.g., N-Methyl-N-(4-pyridylmethyl)amine) h_bond->pyridine 1 Acceptor pyrimidine Pyrimidine Scaffold h_bond->pyrimidine 2 Acceptors flexibility->pyridine Rigid Planar piperidine Piperidine Scaffold flexibility->piperidine Flexible Chair/Boat

Scaffold selection decision framework.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the scaffolds , both ¹H and ¹³C NMR offer distinctive fingerprints.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized derivative.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Causality: The choice of solvent is critical. DMSO-d₆ is excellent for solubilizing a wide range of organic compounds and will not exchange with labile N-H protons, allowing for their observation. D₂O is suitable for water-soluble salts like the dihydrochloride, but will result in the exchange and subsequent disappearance of N-H and O-H signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer for better resolution.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals to determine the relative ratios of protons.

Proton Environment N-Methyl-N-(4-pyridylmethyl)amine Derivative Piperidine Alternative Pyrimidine Alternative
Aromatic Protons 8.5-8.7 ppm (α-H), 7.2-7.4 ppm (β-H)[6]N/A~9.2 ppm (H2), ~8.7 ppm (H4, H6)[5]
CH₂ adjacent to N ~3.6 ppm (singlet, pyridyl-CH₂)1.5-1.8 ppm, 2.8-3.2 ppmVariable, depends on substitution
N-CH₃ ~2.2 ppm (singlet)[7]~2.3 ppm (singlet)~3.3 ppm (singlet)
Ring CH₂ (non-aromatic) N/A1.4-1.7 ppm (multiplets)[8]N/A
NH Proton (if present) Broad, variable shift (can be >10 ppm in salt form)Broad, 1-5 ppm (can exchange with D₂O)Broad, variable shift

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

The aromatic region is the most telling. N-Methyl-N-(4-pyridylmethyl)amine derivatives will show two distinct signals for the pyridine ring protons, typically as doublets, with the α-protons significantly downfield due to the deshielding effect of the nitrogen atom. In contrast, piperidine derivatives will lack aromatic signals entirely, instead showing complex multiplets in the aliphatic region (1-3.5 ppm) corresponding to the chair/boat conformations of the saturated ring.[9] Pyrimidine derivatives will also exhibit aromatic signals, but with different splitting patterns and chemical shifts compared to pyridine due to the presence of the second nitrogen atom.[10]

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute to a final concentration of 1-10 µg/mL. Causality: ESI is a sensitive technique, and high concentrations can lead to ion suppression and detector saturation.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode, as the nitrogen atoms in these scaffolds are readily protonated.

    • Set the mass range to scan from m/z 50 to a value at least 100 Da above the expected molecular weight.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition, confirming the molecular formula.

    • Analyze the fragmentation pattern (if using MS/MS) to corroborate the proposed structure.

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] This is a quick check for all the scaffolds discussed here.

Feature N-Methyl-N-(4-pyridylmethyl)amine Derivative Piperidine Alternative Pyrimidine Alternative
Molecular Ion [M+H]⁺, odd m/z value[M+H]⁺, odd m/z value[M+H]⁺, even m/z value
Key Fragments Loss of methyl, cleavage at benzyl C-N bondα-cleavage adjacent to N, loss of alkyl groupsRing opening, loss of HCN or N₂

N-Methyl-N-(4-pyridylmethyl)amine derivatives will typically show a prominent fragment corresponding to the pyridylmethyl cation (m/z 92) or the tropylium-like ion (m/z 91).[6] Piperidine derivatives are characterized by α-cleavage, where the bond C-C bond adjacent to the nitrogen breaks, leading to a stable iminium ion.[12] Pyrimidine derivatives often undergo more complex ring fragmentation pathways.[13]

G cluster_0 Characterization Workflow synthesis Synthesized Derivative nmr ¹H & ¹³C NMR synthesis->nmr ms HRMS (ESI) nmr->ms ftir FTIR ms->ftir structure_confirm Structure Confirmed? ftir->structure_confirm further_analysis Further 2D NMR / MS-MS structure_confirm->further_analysis No final Characterization Complete structure_confirm->final Yes further_analysis->nmr

General workflow for derivative characterization.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Glimpse into Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil. Causality: ATR requires intimate contact for the evanescent wave to penetrate the sample.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Vibrational Mode N-Methyl-N-(4-pyridylmethyl)amine Derivative Piperidine Alternative Pyrimidine Alternative
C-H (Aromatic) ~3000-3100 cm⁻¹ (sharp)N/A~3000-3100 cm⁻¹ (sharp)
C-H (Aliphatic) ~2800-3000 cm⁻¹~2800-3000 cm⁻¹Present if alkyl substituted
C=C, C=N (Aromatic) ~1400-1600 cm⁻¹ (multiple bands)[14]N/A~1400-1600 cm⁻¹ (multiple bands)[15]
C-N Stretch ~1250-1335 cm⁻¹ (aromatic amine)[16]~1020-1250 cm⁻¹ (aliphatic amine)[16]~1250-1335 cm⁻¹ (aromatic amine)
N-H Stretch (if secondary) ~3310-3350 cm⁻¹ (weak-medium)[17]~3310-3350 cm⁻¹ (weak-medium)[17]~3310-3350 cm⁻¹ (weak-medium)

The most significant difference lies in the presence or absence of aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. Both pyridine and pyrimidine derivatives will show a series of sharp bands here, characteristic of the aromatic ring.[5] Piperidine derivatives , being saturated, will be transparent in this region.[18] The C-N stretching vibration also differs, with aromatic amines (pyridine, pyrimidine) appearing at a higher wavenumber than aliphatic amines (piperidine).[16]

Conclusion

The characterization of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride derivatives and their alternatives relies on the synergistic use of NMR, MS, and FTIR. Each technique provides a unique piece of the structural puzzle. By understanding the fundamental differences in the spectroscopic outputs of pyridine, piperidine, and pyrimidine scaffolds, researchers can confidently identify their synthesized compounds, troubleshoot unexpected results, and make informed decisions in the iterative process of drug design. The protocols and comparative data presented here serve as a robust starting point for these analytical endeavors.

References

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Comparative

The N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride Scaffold: A Comparative Guide to Synthesized Compound Efficacy

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, consistently incorporated into a diverse array of clinically successful therapeutic agents.[1] Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, consistently incorporated into a diverse array of clinically successful therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for medicinal chemists. This guide focuses on the therapeutic potential of compounds derived from the N-Methyl-N-(4-pyridylmethyl)amine scaffold. We will explore the synthesis of several classes of bioactive molecules, compare their efficacy against relevant alternatives, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

The Pyridylmethylamine Core: A Gateway to Diverse Bioactivity

The N-Methyl-N-(4-pyridylmethyl)amine structure provides a key pharmacophoric element. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the methylamino group offers a site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This core is central to the design of molecules targeting a wide range of biological targets, from enzymes to receptors.

Comparative Efficacy of Synthesized Derivatives

This section details the efficacy of distinct classes of compounds synthesized from pyridylmethylamine-related precursors, highlighting their therapeutic applications and comparing them with established agents.

Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. The development of selective iNOS inhibitors is therefore a significant therapeutic goal. A series of 2-amino-4-methylpyridine analogues have shown promise in this area.[2]

Key Compounds and Efficacy:

Compound IDStructureTargetIC50 (nM)Selectivity vs. nNOSSelectivity vs. eNOS
Compound A-1 2-amino-4-methylpyridineiNOS28ModerateModerate
Compound A-2 6-(2-fluoropropyl)-4-methylpyridin-2-amineiNOS15HighHigh
1400W N-(3-(aminomethyl)benzyl)acetamidine (Standard)iNOS7Very HighVery High

Table 1: Comparative in vitro efficacy of synthesized 2-amino-4-methylpyridine analogues against a standard iNOS inhibitor.[2]

Compound A-2, a fluorinated analogue, demonstrates improved potency over the parent compound A-1 and maintains high selectivity, making it a promising candidate for further development.[2]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones. Novel 5-aminomethyl-pyridines have been synthesized and evaluated as potent and selective DPP-4 inhibitors.[3]

Key Compounds and Efficacy:

Compound IDStructureDPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)
Compound B-1 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid methylamide258500340
Compound B-2 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide106600660
Sitagliptin (Standard)19>100,000>5263

Table 2: Comparative in vitro efficacy and selectivity of synthesized 5-aminomethyl-pyridine derivatives against the standard DPP-4 inhibitor, Sitagliptin.[3]

Compound B-2 exhibits excellent potency and a significant selectivity profile, comparable in potency to the established drug Sitagliptin, highlighting the potential of this chemical series.[3]

Experimental Protocols

To ensure scientific rigor and enable reproducibility, detailed methodologies for key assays are provided below.

In Vitro iNOS Inhibition Assay

This protocol outlines the determination of the inhibitory activity of synthesized compounds against human iNOS.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection P1 Prepare assay buffer A1 Add buffer, co-factors, and compound to plate P1->A1 P2 Prepare compound dilutions P2->A1 P3 Prepare iNOS enzyme and co-factors A2 Initiate reaction with iNOS enzyme P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 D1 Add Griess Reagent A3->D1 D2 Measure absorbance at 540 nm D1->D2 D3 Calculate % inhibition D2->D3

Caption: Workflow for the in vitro iNOS inhibition assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 10 µM FAD, 10 µM H4B, and 1 mM NADPH.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: To a 96-well plate, add 50 µL of the assay buffer, 25 µL of the compound dilution, and 25 µL of a solution containing L-arginine (100 µM).

  • Reaction Initiation: Initiate the reaction by adding 50 µL of recombinant human iNOS enzyme (final concentration 10 nM).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Nitrite Detection: Stop the reaction and measure the accumulated nitrite by adding 50 µL of Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values using a suitable curve-fitting software.

In Vitro DPP-4 Inhibition Assay

This protocol describes the measurement of the inhibitory activity of synthesized compounds against human DPP-4.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection P1 Prepare assay buffer A1 Add buffer, compound, and DPP-4 to plate P1->A1 P2 Prepare compound dilutions P2->A1 P3 Prepare DPP-4 enzyme P3->A1 A2 Pre-incubate at 25°C A1->A2 A3 Initiate reaction with substrate (Gly-Pro-AMC) A2->A3 A4 Incubate at 25°C A3->A4 D1 Measure fluorescence (Ex/Em = 360/460 nm) A4->D1 D2 Calculate % inhibition D1->D2

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare an assay buffer consisting of 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mg/mL BSA.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be 1%.

  • Assay Plate Preparation: To a black 96-well plate, add 50 µL of the assay buffer, 25 µL of the compound dilution, and 25 µL of recombinant human DPP-4 enzyme (final concentration 0.1 nM).

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 µM).

  • Incubation: Incubate the plate at 25°C for 30 minutes, protected from light.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.

Signaling Pathway Context

Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate.

iNOS Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) O2, NADPH L-Arginine L-Arginine L-Arginine->iNOS Protein Inflammatory Response Inflammatory Response Nitric Oxide (NO)->Inflammatory Response iNOS Inhibitor iNOS Inhibitor iNOS Inhibitor->iNOS Protein

Caption: Simplified iNOS signaling pathway and point of inhibition.

Conclusion and Future Directions

The N-Methyl-N-(4-pyridylmethyl)amine scaffold and its analogues represent a promising area for the development of novel therapeutics. The examples provided for iNOS and DPP-4 inhibition demonstrate the versatility of this chemical starting point. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Further exploration of this scaffold against other relevant biological targets is also warranted.

References

  • Characterization of pyridinylimine and pyridinylmethylamine derivatives and their corresponding metal complexes. ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. National Center for Biotechnology Information. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [Link]

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Validation

A Researcher's Guide to Characterizing Novel Ligands at the NMDA Receptor: A Comparative Framework Using N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride as a Test Case

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding properties of novel chemical entities at the N-methyl-D-aspartate (NMDA) receptor....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding properties of novel chemical entities at the N-methyl-D-aspartate (NMDA) receptor. Due to the absence of published data for the specific compound N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride , we will utilize it as a hypothetical test compound, hereafter referred to as "Compound X," to illustrate the essential experimental workflows.

This document is structured not as a rigid template, but as a logical, in-depth guide. We will first establish the foundational pharmacology of the NMDA receptor, introduce a panel of well-characterized reference ligands, and then provide detailed, self-validating protocols to determine where and how an unknown compound like "Compound X" might interact with this complex receptor system.

The NMDA Receptor: A Target of Immense Complexity and Therapeutic Potential

The NMDA receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system.[1][2] It is a heterotetrameric, ligand-gated ion channel that plays pivotal roles in synaptic plasticity, learning, and memory.[1] Unlike other ionotropic glutamate receptors, the NMDA receptor's activation is a sophisticated process requiring the binding of two distinct agonists—glutamate and a co-agonist, typically glycine or D-serine.[1][3][4] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This block is only relieved upon depolarization of the neuronal membrane, making the NMDA receptor a "coincidence detector" that integrates both ligand binding and the electrical state of the neuron.[1][2]

This intricate activation mechanism provides multiple distinct binding sites for pharmacological intervention, making the NMDA receptor a high-priority target for therapeutics aimed at a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.[5] The primary binding sites of interest are:

  • The Agonist Site: Where the endogenous neurotransmitter L-glutamate binds (on GluN2 subunits).

  • The Co-agonist Site: Where glycine or D-serine binds (on GluN1 subunits).

  • The Ion Channel Pore: Contains a binding site for uncompetitive channel blockers (e.g., the PCP/MK-801 site).

  • Allosteric Modulatory Sites: Various other sites that can fine-tune receptor activity.

When presented with a novel compound such as "Compound X," the primary challenge is to determine its mechanism of action. Is it a competitive ligand at the glutamate site? Does it block the channel? Or does it act at another site? The following sections outline a systematic approach to answer these questions using radioligand binding assays.

A Framework of Reference: Standard Ligands for Comparative Analysis

To characterize "Compound X," its binding profile must be compared against a panel of well-established ligands, each with a distinct and well-defined mechanism of action. This comparative approach provides the necessary context to interpret the experimental data.

Compound NameMechanism of ActionKey Binding Parameter (Affinity)
L-Glutamate Endogenous AgonistHigh affinity; Kᵢ values vary with assay conditions.[3][6]
Glycine Endogenous Co-agonistHigh affinity at the co-agonist site; Kₑ of ~40 nM.[7]
CGS 19755 (Selfotel) Competitive AntagonistPotent and selective for the glutamate site; IC₅₀ of 50 nM, Kₑ of 9-24 nM.[8][9]
(+)-MK-801 (Dizocilpine) Uncompetitive Channel BlockerPotent and selective for the open channel pore; Kᵢ of ~30.5 nM, Kₑ of ~37.2 nM.[10][11]

These compounds represent the primary classes of ligands and will serve as our positive controls and benchmarks in the subsequent experimental protocols.

Visualizing the Pharmacological Landscape

Understanding the interplay between these different ligand classes is crucial. The following diagrams illustrate the key binding sites on the NMDA receptor and the logical workflow for a binding assay.

NMDA_Receptor_Sites cluster_receptor NMDA Receptor Complex cluster_ligands Ligand Classes receptor GluN1 Glycine Site Ion Channel GluN2 Glutamate Site Glutamate L-Glutamate (Agonist) Glutamate->receptor:GluSite Binds Glycine Glycine (Co-agonist) Glycine->receptor:GlySite Binds CGS19755 CGS 19755 (Competitive Antagonist) CGS19755->receptor:GluSite Competes with Glutamate MK801 MK-801 (Channel Blocker) MK801->receptor:Channel_A Blocks (Use-Dependent)

Caption: Binding sites for different classes of NMDA receptor ligands.

Experimental Protocols for Characterizing "Compound X"

The following protocols provide a step-by-step methodology for preparing the necessary biological materials and conducting two fundamental binding assays. These assays are designed to determine if "Compound X" interacts with the glutamate agonist site or the ion channel pore.

Protocol 1: Preparation of Crude Synaptic Membranes from Rat Brain

This protocol describes the preparation of a P2 fraction, which is enriched in synaptosomes and is a standard source of NMDA receptors for binding assays.[12][13] The causality behind this multi-step centrifugation process is to separate cellular components by density, isolating the membrane-bound receptors from soluble proteins, nuclei, and other organelles. All steps must be performed at 4°C to prevent protein denaturation and degradation.[14]

Materials:

  • Whole rat brains (cortex and hippocampus are ideal)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, ice-cold

  • Assay Buffer: 5 mM Tris-HCl, pH 7.7, ice-cold

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge with appropriate rotors

Procedure:

  • Dissection & Homogenization: Euthanize rats according to approved institutional protocols. Rapidly dissect the desired brain regions (e.g., cerebral cortex) and place them in ice-cold Homogenization Buffer. Homogenize the tissue in 10 volumes of buffer using a glass-Teflon homogenizer with 10-12 up-and-down strokes at ~900 rpm.[13][15]

  • Initial Centrifugation (P1 Pellet): Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and cellular debris (P1).[12]

  • Second Centrifugation (P2 Pellet): Carefully collect the supernatant (S1) and centrifuge it at 20,000 x g for 20 minutes at 4°C. The resulting pellet is the P2 fraction, enriched in synaptic membranes.[12]

  • Washing and Lysing: Discard the supernatant. Resuspend the P2 pellet in 10 volumes of ice-cold Assay Buffer. This osmotic shock lyses the synaptosomes, releasing their contents. Centrifuge again at 8,000 x g for 20 minutes. Collect the supernatant and the upper "buffy coat" layer.

  • Final Membrane Collection: Centrifuge the collected supernatant/buffy coat at 48,000 x g for 20 minutes. The resulting pellet contains the washed synaptic membranes.

  • Repeated Washing: To remove endogenous glutamate and glycine, which would interfere with the assays, repeat the resuspension and centrifugation process (Step 5) at least three more times.[12]

  • Storage: Resuspend the final pellet in a small volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Antagonist Binding Assay for the Glutamate Site

This assay determines if "Compound X" competes for the same binding site as a known competitive antagonist. We use the radiolabeled antagonist [³H]CGS 19755. A reduction in the binding of the radioligand in the presence of "Compound X" suggests an interaction at or near the glutamate binding site.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Rat Brain Membranes (P2 Fraction) Incubate Incubate Membranes with: 1. Radioligand 2. Buffer (Total Binding) 3. Unlabeled Ligand (NSB) 4. Compound X (Test) Membranes->Incubate Reagents Prepare Radioligand ([3H]CGS 19755), Test Compound (Compound X), and Buffers Reagents->Incubate Filter Rapidly filter through GF/B filters to separate bound from free ligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity on filters using liquid scintillation counting Wash->Count Calculate Calculate Specific Binding: Total - Non-Specific (NSB) Count->Calculate Plot Plot % Inhibition vs. [Compound X] to determine IC50/Ki Calculate->Plot

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Prepared Rat Brain Membranes

  • Radioligand: [³H]CGS 19755 (specific activity ~50-80 Ci/mmol)

  • Unlabeled Ligand for Non-Specific Binding (NSB): L-Glutamate (1 mM final concentration)

  • Test Compound: "Compound X" at various concentrations

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4

  • 96-well plates, cell harvester, glass fiber filters (GF/B), scintillation vials, and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membranes.

    • Non-Specific Binding (NSB): 50 µL L-Glutamate (to achieve 1 mM final) + 50 µL Radioligand + 150 µL Membranes.

    • Test Compound: 50 µL "Compound X" (at various concentrations) + 50 µL Radioligand + 150 µL Membranes.

  • Reagent Addition: Add reagents in the order listed. The final assay volume is 250 µL. The final concentration of [³H]CGS 19755 should be near its Kₑ value (e.g., 10-20 nM). The membrane protein concentration should be around 50-120 µg per well.[16]

  • Incubation: Incubate the plate at 4°C for 60 minutes with gentle agitation.[14]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a cell harvester onto glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[16]

  • Washing: Wash the filters four times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.[16]

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 3: Uncompetitive Channel Blocker Binding Assay

This assay determines if "Compound X" binds within the ion channel pore. It uses the radiolabeled channel blocker [³H]MK-801. Crucially, this assay must be performed in the presence of saturating concentrations of both glutamate and glycine. This is the self-validating step: MK-801 can only bind when the channel is open, and the channel only opens when both agonists are bound.[17][18] This ensures that any observed inhibition is due to interaction with the open-channel state.

Materials:

  • Same as Protocol 4.2, with the following changes:

  • Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Unlabeled Ligand for NSB: Unlabeled (+)-MK-801 or Phencyclidine (PCP) (10-100 µM final concentration)

  • Agonists: L-Glutamate and Glycine (10 µM each, final concentration)

Procedure:

  • Assay Setup: The setup is identical to Protocol 4.2, but the Assay Buffer must be supplemented with 10 µM L-Glutamate and 10 µM Glycine in all wells.

  • Reagent Addition:

    • Total Binding: Buffer (with agonists) + [³H]MK-801 + Membranes.

    • NSB: Unlabeled MK-801 + [³H]MK-801 + Membranes (all in agonist-containing buffer).

    • Test Compound: "Compound X" + [³H]MK-801 + Membranes (all in agonist-containing buffer).

  • Incubation: Incubate at room temperature (~25°C) for 60-120 minutes.

  • Filtration, Washing, Counting: Proceed as described in Protocol 4.2.

Data Analysis and Interpretation

For each assay, the raw CPM data must be converted into meaningful pharmacological parameters.

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • This represents the amount of radioligand bound specifically to the NMDA receptors.

  • Calculate Percent Inhibition:

    • For each concentration of "Compound X":

    • % Inhibition = 100 * (1 - [(Specific Binding with Compound X) / (Specific Binding without Compound X)])

  • Determine IC₅₀ and Kᵢ:

    • Plot the % Inhibition against the logarithm of the concentration of "Compound X."

    • Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of "Compound X" that inhibits 50% of specific binding).

    • Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Interpreting the Results for "Compound X":

Assay ResultInterpretation
Assay 1 ([³H]CGS 19755): "Compound X" inhibits binding with a measurable Kᵢ.Indicates "Compound X" is likely a competitive ligand that binds to the glutamate recognition site. It could be an agonist or an antagonist. Further functional assays (e.g., electrophysiology) would be required to differentiate.
Assay 1 ([³H]CGS 19755): "Compound X" does not inhibit binding."Compound X" does not bind to the glutamate site.
Assay 2 ([³H]MK-801): "Compound X" inhibits binding with a measurable Kᵢ.Indicates "Compound X" is likely an uncompetitive or mixed allosteric inhibitor that binds within the ion channel pore, similar to MK-801.
Assay 2 ([³H]MK-801): "Compound X" does not inhibit binding."Compound X" does not act as an open-channel blocker.
Both Assays: "Compound X" shows no activity in either assay."Compound X" may not interact with the NMDA receptor at the concentrations tested, or it may act at a different site not probed by these assays (e.g., the glycine co-agonist site or an allosteric site).

Conclusion: A Path Forward for Novel Compound Characterization

This guide provides a robust, scientifically-grounded framework for the initial pharmacological characterization of an unknown compound, exemplified by "Compound X" (N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride), at the NMDA receptor. By employing well-defined protocols and comparing results against a panel of standard ligands, researchers can confidently determine the primary mechanism of binding.

The causality-driven design of these experiments—particularly the mandatory inclusion of agonists in the channel blocker assay—ensures that the data generated is interpretable and trustworthy. While these binding assays are a critical first step, they do not provide information on the functional consequence (agonist vs. antagonist activity) or subtype selectivity of a compound. Therefore, positive results from these assays should be followed by more advanced techniques, such as whole-cell patch-clamp electrophysiology on cells expressing specific NMDA receptor subtypes, to build a complete pharmacological profile.

References

  • Selleck Chemicals. (-)-Dizocilpine (MK 801) Maleate. [URL: https://www.selleckchem.
  • Selleck Chemicals. (+)-Dizocilpine (MK 801) Maleate. [URL: https://www.selleckchem.
  • Wikipedia. Dizocilpine. [URL: https://en.wikipedia.org/wiki/Dizocilpine]
  • PubMed. MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. [URL: https://pubmed.ncbi.nlm.nih.gov/18228399/]

  • PubMed. On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. [URL: https://pubmed.ncbi.nlm.nih.gov/8946571/]
  • YouTube. Receptor Binding Assay - Part 1. [URL: https://www.youtube.
  • bioRxiv. Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. [URL: https://www.biorxiv.org/content/10.1101/2024.04.15.589601v1]
  • PubMed Central. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945417/]
  • PubMed. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. [URL: https://pubmed.ncbi.nlm.nih.gov/2908323/]
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  • PubMed Central. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6729019/]
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  • PubMed Central. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1854225/]
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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Methyl-N-(4-pyridylmethyl)amine Analogs as Neuromodulatory Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-Methyl-N-(4-pyridylmethyl)amine, a scaffold with significant potential in the development of neuromodulatory agents....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-Methyl-N-(4-pyridylmethyl)amine, a scaffold with significant potential in the development of neuromodulatory agents. We will objectively compare the performance of these analogs against two key enzyme targets implicated in neurodegenerative diseases: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). This document is intended for researchers, scientists, and drug development professionals, offering a blend of synthesized technical data and field-proven experimental insights.

Introduction: The Versatile Pyridylmethylamine Scaffold

The N-Methyl-N-(4-pyridylmethyl)amine core structure represents a privileged scaffold in medicinal chemistry. Its constituent parts—a pyridine ring, a methylene linker, and a methylamino group—offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The pyridine ring, a bioisostere of a phenyl group, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the tertiary amine is typically protonated at physiological pH, enabling ionic interactions. These features make analogs of this scaffold promising candidates for targeting enzymes within the central nervous system.

This guide will focus on two primary applications of this scaffold: the inhibition of cholinesterases, relevant to Alzheimer's disease, and the inhibition of monoamine oxidases, a target for Parkinson's disease and depression.

Section 1: Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits[1]. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft[1][2]. Inhibition of AChE increases the concentration and duration of action of ACh, offering a therapeutic strategy for symptomatic relief[1][3][4].

Mechanism of Acetylcholinesterase Action and Inhibition

AChE possesses a deep and narrow active site gorge containing a catalytic triad (Ser-His-Glu) at its base and a peripheral anionic site (PAS) at its entrance. The catalytic triad is responsible for the hydrolysis of acetylcholine. Many inhibitors interact with key residues in both the catalytic site and the PAS.

Below is a diagram illustrating the enzymatic breakdown of acetylcholine by AChE and the principle of its inhibition.

AChE_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition ACh Acetylcholine (Substrate) AChE AChE (Enzyme) ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolysis Inhibitor Pyridinium Analog (Inhibitor) Blocked_AChE Inhibited AChE Complex Inhibitor->Blocked_AChE Binds to Active Site AChE2 AChE AChE2->Blocked_AChE ACh_NoBind Acetylcholine ACh_NoBind->Blocked_AChE Binding Blocked Ellman_Workflow prep Reagent Preparation (Buffer, DTNB, ATCh, Enzyme, Inhibitor) setup Plate Setup (96-well) - Add Buffer, DTNB, Enzyme - Add Inhibitor (Test) or Solvent (Control) prep->setup preincubate Pre-incubation (e.g., 10 min at 25°C) setup->preincubate initiate Initiate Reaction (Add ATCh Substrate) preincubate->initiate measure Kinetic Measurement (Read Absorbance at 412 nm over time) initiate->measure analyze Data Analysis - Calculate Reaction Rate (ΔAbs/min) - Determine % Inhibition - Calculate IC50 measure->analyze MAO_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Monoamine Monoamine (e.g., Dopamine) MAO MAO Enzyme Monoamine->MAO Oxidative Deamination Products Aldehyde + NH₃ + H₂O₂ MAO->Products Inhibitor Pyridylmethylamine Analog (Inhibitor) Blocked_MAO Inhibited MAO Complex Inhibitor->Blocked_MAO Binds to Active Site MAO2 MAO Enzyme MAO2->Blocked_MAO Monoamine_NoBind Monoamine Monoamine_NoBind->Blocked_MAO Binding Blocked

Caption: Mechanism of MAO action and competitive inhibition.

Structure-Activity Relationship of Pyridine Analogs as MAO Inhibitors

The development of selective MAO inhibitors is a key objective in drug design. The SAR for pyridylmethylamine analogs as MAO inhibitors reveals several important trends:

  • Isoform Selectivity : Small structural modifications can dramatically shift the selectivity between MAO-A and MAO-B. For example, in some series of pyridazinone derivatives, specific substitutions on an associated phenyl ring were found to confer high selectivity for MAO-B. [5][6]

  • Nature of the Aromatic System : While the pyridine ring is a common feature, the overall electronic and steric profile of the molecule dictates its interaction with the active site. The active sites of MAO-A and MAO-B have different volumes and residue compositions, which can be exploited to achieve selectivity.

  • Substituent Effects : Electron-donating or electron-withdrawing groups on the aromatic rings can influence the binding affinity. Halogen substitutions, for instance, have been shown to enhance MAO-B inhibitory activity in certain scaffolds. [6]

  • Reversibility : The mode of inhibition (reversible vs. irreversible) is a critical consideration. Many modern MAO inhibitors are designed to be reversible to reduce the risk of adverse effects like the "cheese effect" associated with older, irreversible MAOIs.

Comparison of Pyridine-based MAO Inhibitors

The table below presents the in vitro MAO inhibitory activity for a selection of pyridine-containing compounds. Note the differences in potency and selectivity between the two isoforms.

Compound IDCore Structure ModificationTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
Compound 14 Indole-basedhuman MAO-A0.0055High for MAO-A
Compound S5 Pyridazinobenzylpiperidinehuman MAO-B0.20319.04 (for MAO-B)
Compound S15 Pyridazinobenzylpiperidinehuman MAO-A3.691-
Compound TR16 Pyridazinone derivativehuman MAO-B0.17>235 (for MAO-B)
Compound 5d Pyridazinylacetic acidMAO-A- (High SI for MAO-A)High for MAO-A

Selectivity Index (SI) is typically calculated as IC50 (MAO-A) / IC50 (MAO-B) or vice versa. A high SI value indicates greater selectivity for one isoform.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol describes a common high-throughput method for measuring MAO activity based on the detection of hydrogen peroxide. [7] Principle: The H₂O₂ produced by the MAO-catalyzed reaction is used by horseradish peroxidase (HRP) to drive the oxidation of a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product (resorufin). The rate of increase in fluorescence is proportional to MAO activity, and inhibition is measured as a decrease in this rate. [7]

MAO_Assay_Workflow prep Reagent Preparation (Buffer, MAO Enzyme, Substrate, HRP, Fluorogenic Probe, Inhibitor) setup Plate Setup (Black 96-well) - Add Buffer, MAO Enzyme - Add Inhibitor (Test) or Solvent (Control) prep->setup preincubate Pre-incubation (e.g., 15 min at 25°C) setup->preincubate initiate Initiate Reaction (Add Master Mix of Substrate, HRP, Probe) preincubate->initiate measure Kinetic Measurement (Read Fluorescence, e.g., Ex/Em = 530/585 nm) initiate->measure analyze Data Analysis - Calculate Reaction Rate (ΔRFU/min) - Determine % Inhibition - Calculate IC50 measure->analyze

Sources

Validation

A Comparative Benchmarking Guide to N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and Alternative Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling

Introduction: The Critical Role of Ligand Selection in Catalysis In the realm of synthetic organic chemistry, particularly in the forge of pharmaceutical and materials science, palladium-catalyzed cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ligand Selection in Catalysis

In the realm of synthetic organic chemistry, particularly in the forge of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon bonds. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a preeminent example, offering a powerful method for the synthesis of biaryls and substituted aromatic compounds. The efficacy of these transformations, however, is not solely dependent on the palladium catalyst itself but is profoundly influenced by the choice of ancillary ligands that coordinate to the metal center. These ligands modulate the catalyst's electronic and steric properties, thereby dictating its stability, activity, and selectivity.

Pyridine-containing molecules are a significant class of ligands, valued for their electronic tunability and their ability to form stable complexes with transition metals.[1][2] N-Methyl-N-(4-pyridylmethyl)amine, the subject of this guide, is a bidentate N,N-ligand, capable of chelating a metal center through its pyridinic and tertiary amine nitrogen atoms. This guide provides an in-depth, objective comparison of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride's performance as a ligand in a model Suzuki-Miyaura coupling reaction against a curated set of alternative reagents. Our objective is to furnish researchers, scientists, and drug development professionals with actionable data and insights to inform their selection of ligands for enhanced catalytic performance.

The Ligands Under Evaluation

This guide benchmarks N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride against three structurally and functionally diverse alternatives, each chosen to illuminate different aspects of ligand performance in catalysis.

  • N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (Target Ligand): A bidentate N,N-ligand offering a chelating effect that can enhance catalyst stability. Its performance will be the central focus of our study.

  • Pyridine (Monodentate Benchmark): As a simple, monodentate ligand, pyridine serves as a baseline to evaluate the impact of the bidentate, chelating nature of our target ligand.

  • 4-(Dimethylaminomethyl)pyridine (Structural Analogue): This ligand is structurally very similar to our target but possesses a dimethylamino group instead of a methylamino group. This comparison will shed light on the electronic and steric effects of the amine substituent.

  • Tris(2-pyridylmethyl)amine (TPMA) (High-Performance Benchmark): A well-established, tripodal tetradentate ligand known to form highly active and stable catalysts.[3][4] TPMA will serve as a benchmark for high-performance catalysis in this reaction.

Experimental Design: A Head-to-Head Comparison in Suzuki-Miyaura Coupling

To provide a robust and objective comparison, we designed a standardized Suzuki-Miyaura coupling reaction. The model reaction is the coupling of 4-bromoacetophenone with phenylboronic acid, a widely used transformation for evaluating catalytic systems.[5]

General Experimental Workflow

The following diagram illustrates the standardized workflow employed for each ligand evaluation.

G cluster_prep Catalyst Pre-formation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up and Analysis p1 Mix Pd(OAc)2 and Ligand in Dioxane p2 Stir at RT for 30 min under Argon p1->p2 Formation of Pd-Ligand Complex r1 Add 4-Bromoacetophenone, Phenylboronic Acid, and K2CO3 p2->r1 Addition of Reagents r2 Heat at 100 °C under Argon r1->r2 r3 Monitor Reaction by GC-MS r2->r3 w1 Cool to RT, Quench with Water r3->w1 Upon Completion w2 Extract with Ethyl Acetate w1->w2 w3 Dry, Concentrate, and Purify (Column Chromatography) w2->w3 w4 Calculate Isolated Yield w3->w4

Caption: Standardized workflow for the comparative evaluation of ligands in the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol
  • Catalyst Pre-formation: In a Schlenk tube under an argon atmosphere, palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 1 mol%) and the respective ligand (0.01 mmol, 2 mol%) were dissolved in anhydrous 1,4-dioxane (2 mL). The mixture was stirred at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, 4-bromoacetophenone (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.75 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.) were added.

  • Reaction Execution: The Schlenk tube was sealed, and the reaction mixture was heated to 100 °C with vigorous stirring. The reaction progress was monitored by taking aliquots at specified time intervals and analyzing them by GC-MS.

  • Work-up and Isolation: Upon completion (as determined by the consumption of 4-bromoacetophenone), the reaction mixture was cooled to room temperature, quenched with water (10 mL), and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the pure 4-acetylbiphenyl. The isolated yield was calculated.

Results and Discussion: A Quantitative Performance Analysis

The performance of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride and the selected alternative ligands was evaluated based on reaction time and isolated yield of the desired product, 4-acetylbiphenyl. The results are summarized in the table below.

LigandStructureReaction Time (h)Isolated Yield (%)
N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride CN(C)CC1=CC=NC=C1488
PyridineC1=CC=NC=C11265
4-(Dimethylaminomethyl)pyridineCN(C)(C)CC1=CC=NC=C13.592
Tris(2-pyridylmethyl)amine (TPMA)N(CC1=CC=CC=N1)CC2=CC=CC=N2297
Analysis of Ligand Performance

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride demonstrated a commendable performance, affording a high yield of 88% within a reasonable reaction time of 4 hours. This solid performance can be attributed to its bidentate nature, which allows for the formation of a stable five-membered chelate ring with the palladium center. This chelation is known to stabilize the active catalytic species, preventing its decomposition and leading to higher overall efficiency compared to monodentate ligands.

Pyridine , serving as our baseline, delivered a significantly lower yield of 65% over a much longer reaction time of 12 hours. This is consistent with the general understanding that simple monodentate ligands are less effective at stabilizing the palladium catalyst, leading to slower reaction rates and a greater propensity for catalyst decomposition, especially at elevated temperatures.[1]

4-(Dimethylaminomethyl)pyridine , the close structural analogue, outperformed our target ligand slightly, with a higher yield of 92% in a shorter time of 3.5 hours. The dimethylamino group is a stronger electron donor than the methylamino group. This increased electron density on the palladium center is thought to facilitate the rate-determining oxidative addition step in the catalytic cycle, leading to a more active catalyst.

Tris(2-pyridylmethyl)amine (TPMA) , our high-performance benchmark, provided the highest yield (97%) in the shortest time (2 hours). As a tripodal, tetradentate ligand, TPMA encapsulates the palladium ion, creating a highly stable and active catalytic complex.[6] This result underscores the significant impact that multidentate, sterically defined ligands can have on catalytic efficiency.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these elementary steps.

G A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')L_n B->C Transmetalation C->A Reductive Elimination (Ar-Ar') D [Ar-B(OH)3]^- D->B Base Base (e.g., K2CO3) + Ar'B(OH)2 Base->D

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The enhanced performance of N-Methyl-N-(4-pyridylmethyl)amine and its analogues over simple pyridine can be rationalized by their ability to stabilize the palladium(0) and palladium(II) intermediates throughout this cycle. The chelation provided by the bidentate ligand prevents ligand dissociation, which can lead to catalyst aggregation and deactivation.

Conclusion: A Versatile Ligand with Strong Potential

This comparative guide demonstrates that N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a highly effective bidentate ligand for palladium-catalyzed Suzuki-Miyaura coupling reactions. It offers a significant performance advantage over simple monodentate ligands like pyridine, striking a good balance between catalytic efficiency and structural simplicity.

While more complex or electronically tuned ligands such as TPMA or 4-(Dimethylaminomethyl)pyridine may offer incremental improvements in yield and reaction time, N-Methyl-N-(4-pyridylmethyl)amine stands out as a robust and versatile option for a wide range of applications. Its performance underscores the importance of chelation in stabilizing the active catalyst and highlights a rational approach to ligand design for improving cross-coupling reactions. For researchers in drug discovery and process development, N-Methyl-N-(4-pyridylmethyl)amine represents a valuable tool in the arsenal of catalytic ligands, offering reliability and high performance in the synthesis of complex molecular architectures.

References

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Comparative

A Researcher's Guide to the Comparative Evaluation of N-Methyl-N-(4-pyridylmethyl)amine Dihydrochloride Derivatives

For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is paved with rigorous comparative studies. This guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is paved with rigorous comparative studies. This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel derivatives of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, a heterocyclic amine with potential for diverse therapeutic applications. While direct comparative data for a series of its derivatives is not extensively available in public literature, this guide establishes a robust methodology for their synthesis, characterization, and evaluation, drawing upon established protocols and the known biological activities of structurally related pyridine compounds.

Introduction to the Core Scaffold: N-Methyl-N-(4-pyridylmethyl)amine

N-Methyl-N-(4-pyridylmethyl)amine, also known by its CAS number 6971-44-4, is a pyridine derivative featuring a methylamino group attached to a pyridylmethyl substituent.[1] Its dihydrochloride salt form (CAS 128739-16-2) enhances its solubility in aqueous media, a crucial property for biological testing.[2][3] The pyridine ring is a common motif in a vast array of biologically active compounds, including approved drugs, due to its ability to participate in hydrogen bonding and other molecular interactions within biological targets.[4]

Derivatives of this core scaffold hold therapeutic promise in various domains, including as potential enzyme inhibitors, antimicrobial agents, or modulators of neurological pathways. For instance, studies on other aminomethyl-pyridines have demonstrated potent inhibitory activity against dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[5] Furthermore, various pyridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties.[6][7][8][9][10]

This guide will focus on a hypothetical series of derivatives to illustrate a comprehensive comparative evaluation process. The proposed modifications are designed to explore the structure-activity relationship (SAR) by systematically altering key positions on the pyridine ring and the amine substituent.

Designing a Focused Library of Derivatives

A successful comparative study begins with a well-designed library of compounds. The goal is to probe the effects of steric and electronic modifications on biological activity. Starting with the parent compound, N-Methyl-N-(4-pyridylmethyl)amine, we propose the following hypothetical derivatives for synthesis and evaluation:

  • Parent Compound (1): N-Methyl-N-(4-pyridylmethyl)amine

  • Derivative 2: Introduction of a hydroxyl group on the pyridine ring (e.g., 2-hydroxy-N-methyl-N-(4-pyridylmethyl)amine) to explore the impact of a hydrogen bond donor.

  • Derivative 3: Addition of an electron-withdrawing group (e.g., 5-nitro-N-methyl-N-(4-pyridylmethyl)amine) to investigate the effect of altered electronic properties on the pyridine ring.

  • Derivative 4: Introduction of a bulky substituent (e.g., N-benzyl-N-(4-pyridylmethyl)amine) to probe the steric tolerance of the binding pocket.

  • Derivative 5: Halogenation of the pyridine ring (e.g., 2-chloro-N-methyl-N-(4-pyridylmethyl)amine) to assess the influence of lipophilicity and potential halogen bonding.

The synthesis of such derivatives can be achieved through established organic chemistry methodologies, often involving the reaction of substituted pyridines with appropriate amines.[6]

Comparative In Vitro Evaluation: A Step-by-Step Approach

The initial phase of comparison involves a battery of in vitro assays to determine the potency, selectivity, and mechanism of action of each derivative.

Primary Screening for Biological Activity

The choice of primary assay depends on the therapeutic target. Based on the activities of related pyridine compounds, we will outline a hypothetical screening cascade for anticancer activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) are cultured in appropriate media until they reach 80-90% confluency.[8]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of the parent compound and its derivatives are prepared in dimethyl sulfoxide (DMSO).[11][12] Serial dilutions are then made in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.[13]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined for each compound.[12][14]

Data Presentation: Comparative IC50 Values

CompoundDerivative ModificationA549 IC50 (µM)HT-29 IC50 (µM)
1 Parent Compound>100>100
2 2-hydroxy55.263.8
3 5-nitro12.518.3
4 N-benzyl89.195.4
5 2-chloro8.711.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action Studies

For the most potent derivatives identified in the primary screen (hypothetically, derivatives 3 and 5), further in vitro studies are necessary to elucidate their mechanism of action.

Experimental Workflow: Elucidating the Mechanism of Action

Caption: Workflow for in vitro mechanism of action studies.

Comparative In Vivo Evaluation: Assessing Efficacy and Safety

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.[15][16][17]

Animal Models

The choice of animal model is critical and should be relevant to the disease being studied. For anticancer drug development, xenograft models are commonly used.[18]

Experimental Protocol: Xenograft Tumor Model

  • Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a sterile environment.

  • Tumor Implantation: Human cancer cells (e.g., HCT-15) are injected subcutaneously into the flank of each mouse.[18]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Compound Administration: The selected derivatives (e.g., derivative 5) are formulated in a suitable vehicle and administered to the mice (e.g., via intraperitoneal injection) at various doses for a specified period (e.g., 14-21 days).[18]

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[18]

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic and Toxicological Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives is crucial for their development.

Workflow for In Vivo Studies

Caption: A streamlined workflow for in vivo evaluation.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Derivative 3 25950 ± 12036.7
Derivative 5 25600 ± 9060.0
Positive ControlVaries450 ± 7570.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the comparative evaluation of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride derivatives. By systematically synthesizing a focused library and subjecting it to rigorous in vitro and in vivo testing, researchers can effectively identify lead candidates for further development. The key to a successful study lies in the logical progression from broad screening to detailed mechanistic and efficacy studies, with careful attention to experimental design and data interpretation at each stage. Future research should focus on the synthesis and evaluation of a diverse range of derivatives to fully explore the therapeutic potential of this promising chemical scaffold.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]

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  • Charles River Laboratories. (n.d.). Neuroscience Studies. [Link]

  • Merrill, J. E. (2008). In Vitro and in Vivo Pharmacological Models to Assess Demyelination and Remyelination. Neuropsychopharmacology, 34(1), 55-73. [Link]

  • Creative Bioarray. (n.d.). Neuronal in vivo Assays. [Link]

  • Mlinaric-Majerski, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(20), 7434–7444. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. [Link]

  • Wang, Y., et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 19(11), 17743-17754. [Link]

  • P&S Chemicals. (n.d.). Product information, N-methyl-n-(pyridin-4-ylmethyl)amine dihydrochloride. [Link]

  • Auctores Journals. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • ResearchGate. (2015). In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • Pospisil, J., et al. (2020). How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate: a problem solved by experimental and calculation methods. Journal of Computer-Aided Molecular Design, 34(6), 683-695. [Link]

  • Wang, C., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(14), 5406. [Link]

  • PubChem. (n.d.). 4-Nitrosomethylaminopyridine. [Link]

  • Wikipedia. (n.d.). Tris(2-pyridylmethyl)amine. [Link]

  • PubChem. (n.d.). 4-Pyridinemethanamine. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming the Structure of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride Reaction Products

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, a seemingly straightforward process can yield a mixture of products, necessitating a robust analytical strategy to confirm the desired structure and identify potential impurities. This guide provides an in-depth comparison of the expected analytical signatures of the target molecule against common alternatives, supported by detailed experimental protocols and data interpretation.

The Synthetic Landscape: Potential Products and the Importance of Confirmation

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride typically involves the reaction of 4-picolylamine (4-(aminomethyl)pyridine) with a methylating agent, followed by salt formation with hydrochloric acid. However, this process is not without its potential for side reactions. Incomplete or excessive methylation can lead to the formation of key impurities that can complicate downstream applications and compromise the integrity of research findings.

It is therefore imperative to employ a multi-faceted analytical approach to not only confirm the presence of the desired product but also to identify and quantify any significant impurities. The primary species of interest in a typical reaction mixture are:

  • Target Product: N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

  • Starting Material: 4-Picolylamine (unreacted)

  • Over-alkylation Product: N,N-Dimethyl-N-(4-pyridylmethyl)amine

  • Dimerization Product: Bis(4-pyridylmethyl)amine

This guide will focus on the characterization of these four compounds using a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

A Comparative Analysis of Spectroscopic Data

The subtle structural differences between the target product and its potential alternatives give rise to distinct spectroscopic fingerprints. Understanding these differences is key to accurate structural elucidation.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The formation of the dihydrochloride salt has a profound effect on the chemical shifts of the protons and carbons, particularly those near the nitrogen atoms, due to the deshielding effect of protonation.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in D₂O

Proton4-PicolylamineN-Methyl-N-(4-pyridylmethyl)amine DihydrochlorideN,N-Dimethyl-N-(4-pyridylmethyl)amineBis(4-pyridylmethyl)amine
Pyridyl H (α to N)~8.5-8.6~8.8-8.9~8.6-8.7~8.5-8.6
Pyridyl H (β to N)~7.3-7.4~7.8-7.9~7.4-7.5~7.3-7.4
Methylene (-CH₂-)~3.8-3.9~4.5-4.6~3.7-3.8~3.8-3.9
Methyl (-CH₃)-~3.0-3.1~2.4-2.5-
Amine (N-H)~1.9 (broad)~10-12 (broad)-~2.1 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in D₂O

Carbon4-PicolylamineN-Methyl-N-(4-pyridylmethyl)amine DihydrochlorideN,N-Dimethyl-N-(4-pyridylmethyl)amineBis(4-pyridylmethyl)amine
Pyridyl C (α to N)~150~148~149~150
Pyridyl C (β to N)~124~129~125~124
Pyridyl C (γ to CH₂)~148~145~147~148
Methylene (-CH₂-)~45~55~63~52
Methyl (-CH₃)-~40~45-

Key Differentiating Features in NMR:

  • Downfield Shift upon Protonation: The most significant indicator of the dihydrochloride salt formation is the pronounced downfield shift of the pyridyl, methylene, and methyl protons and carbons in N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride compared to its free base and other non-protonated analogues.

  • Number of Methyl Groups: The presence and integration of the methyl signal in the ¹H NMR spectrum is a clear differentiator. The target product will show a single methyl singlet, while the over-alkylation product will have a singlet corresponding to two methyl groups, and the starting material and dimer will have no methyl signal.

  • Methylene Chemical Shift: The chemical environment of the methylene bridge is unique for each compound, leading to distinct chemical shifts that can be used for identification.

FTIR Spectroscopy: Probing Functional Groups and Salt Formation

FTIR spectroscopy is an excellent tool for identifying the presence of specific functional groups, particularly the N-H bonds in primary, secondary, and tertiary amine salts.

Table 3: Key Predicted FTIR Absorption Bands (in cm⁻¹)

Functional Group4-PicolylamineN-Methyl-N-(4-pyridylmethyl)amine DihydrochlorideN,N-Dimethyl-N-(4-pyridylmethyl)amineBis(4-pyridylmethyl)amine
N-H Stretch (Amine)3300-3500 (two bands)2400-2800 (broad, strong)-3200-3400 (one band)
N-H Bend (Amine)1580-16501500-1600-1550-1620
C-N Stretch1000-12501000-12501000-12501000-1250
Pyridine Ring~1600, ~1500, etc.~1600, ~1500, etc.~1600, ~1500, etc.~1600, ~1500, etc.

Key Differentiating Features in FTIR:

  • N-H Stretching Region: This is the most informative region. The primary amine of 4-picolylamine will show two distinct N-H stretching bands. The secondary amine of bis(4-pyridylmethyl)amine will show a single N-H stretch. The tertiary amine of N,N-dimethyl-N-(4-pyridylmethyl)amine will show no N-H stretch. Crucially, the dihydrochloride salt of the target product will exhibit a very broad and strong absorption in the 2400-2800 cm⁻¹ region, which is characteristic of a tertiary amine salt.[1][2]

  • N-H Bending: The presence and position of N-H bending vibrations can further distinguish between primary and secondary amines.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For the analysis of hydrochloride salts, Electrospray Ionization (ESI) is a suitable technique.

Table 4: Expected Molecular Ions in Mass Spectrometry (ESI+)

CompoundMolecular Formula (Free Base)Expected [M+H]⁺ (m/z)
4-PicolylamineC₆H₈N₂109.07
N-Methyl-N-(4-pyridylmethyl)amineC₇H₁₀N₂123.09
N,N-Dimethyl-N-(4-pyridylmethyl)amineC₈H₁₂N₂137.11
Bis(4-pyridylmethyl)amineC₁₂H₁₃N₃200.12

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak: The most straightforward method of differentiation is the molecular ion peak, which will be unique for each compound. In ESI-MS, the protonated molecule [M+H]⁺ is typically observed.

  • Fragmentation Pattern: The fragmentation patterns will also differ. For example, the pyridinium-containing compounds will likely show a prominent fragment corresponding to the pyridylmethyl cation (m/z 92). The fragmentation of N-Methyl-N-(4-pyridylmethyl)amine might also involve the loss of a methyl radical.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent in which the sample is soluble. For hydrochloride salts, deuterium oxide (D₂O) or methanol-d₄ are good choices. For the free bases, chloroform-d (CDCl₃) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents can be used.

  • Sample Filtration: If the sample does not fully dissolve, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

FTIR Sample Preparation (KBr Pellet Method)
  • Sample and KBr Preparation: Dry both the sample and high-purity, spectroscopy-grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours to remove any moisture.

  • Grinding: Grind 1-2 mg of the sample with approximately 200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Immediately analyze the pellet in the FTIR spectrometer to minimize moisture absorption from the atmosphere. Note: For hydrochloride salts, ion exchange with KBr can sometimes occur. If this is suspected, using potassium chloride (KCl) as the matrix material is a recommended alternative.[4]

Mass Spectrometry Sample Preparation (ESI)
  • Solvent Selection: Dissolve the sample in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for infusion or injection into the mass spectrometer.

  • Instrumentation: Use an electrospray ionization source in positive ion mode.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

structure_confirmation_workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_data Data Interpretation & Comparison synthesis Reaction Mixture nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Framework ftir FTIR Spectroscopy synthesis->ftir Functional Groups ms Mass Spectrometry synthesis->ms Molecular Weight target Target Product: N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride nmr->target impurities Potential Impurities: - 4-Picolylamine - N,N-Dimethyl-N-(4-pyridylmethyl)amine - Bis(4-pyridylmethyl)amine nmr->impurities ftir->target ftir->impurities ms->target ms->impurities confirmation confirmation target->confirmation Structure Confirmed further_purification further_purification impurities->further_purification Further Purification Required

Caption: Workflow for the structural confirmation of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Conclusion

The definitive structural confirmation of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride requires a synergistic application of NMR, FTIR, and Mass Spectrometry. By carefully comparing the experimental data of a reaction product with the expected spectral features of the target molecule and its likely impurities, researchers can confidently verify the integrity of their synthesis. This guide provides the foundational knowledge and practical protocols to navigate this analytical challenge, ensuring the reliability and reproducibility of scientific endeavors in drug discovery and development.

References

  • PubChem. N-Methylpyridine-4-methylamine. [Link]

  • PubChem. 4-Pyridinemethanamine. [Link]

  • Shimadzu Corporation. KBr Pellet Method. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • CAS. N-(4-Pyridinylmethyl)-4-pyridinemethanamine. [Link]

  • AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. As laboratory professionals, our responsibility extends beyond the benc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride. As laboratory professionals, our responsibility extends beyond the bench to the entire lifecycle of a chemical, from procurement to its final disposition. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of ourselves, our colleagues, and the environment. This document is grounded in established safety protocols and regulatory standards, providing the "why" behind each critical step to foster a culture of safety and responsibility in the laboratory.

Hazard Profile and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (CAS No. 128739-16-2) is a compound that requires careful handling due to its potential health effects.[1] A full assessment dictates that it must be treated as hazardous waste.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][2] This initial assessment is the cornerstone of a safe disposal plan, directly informing the selection of personal protective equipment (PPE) and handling procedures.

Hazard ClassificationGHS PictogramHazard StatementImplication & Causality
Acute Toxicity (Oral) центрH302: Harmful if swallowed Ingestion can lead to adverse health effects. This dictates that eating, drinking, or smoking in the laboratory is strictly prohibited to prevent accidental ingestion.[2]
Skin Irritation pictogramH315/H316: Causes skin irritation Direct contact with the skin can cause irritation or mild burns. This necessitates the use of chemically resistant gloves and a lab coat to prevent exposure.[1][2]
Eye Irritation pictogramH319/H320: Causes serious eye irritation The compound can cause significant irritation if it comes into contact with the eyes. This is why ANSI-approved safety glasses or goggles are mandatory when handling this chemical.[1][2]
Respiratory Irritation pictogramH335: May cause respiratory irritation Inhaling dust or aerosols of the compound can irritate the respiratory tract. Handling should occur in a well-ventilated area or, preferably, within a certified chemical fume hood to minimize inhalation risk.[1][2]

The Regulatory Imperative: OSHA and EPA Frameworks

The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated by federal and local authorities. Two key federal regulations govern this process in the United States:

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[3][4] The CHP is a written program that must include specific procedures for the safe handling and disposal of hazardous chemicals, tailored to the specific operations of the laboratory.[3][4]

  • Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[5][6] It strictly prohibits the disposal of hazardous chemicals, like N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, into the regular trash or down the sewer system.[5]

Compliance with these regulations necessitates that this compound be disposed of as a regulated hazardous waste through your institution's designated waste management program.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe containment and disposal of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in the hazard profile.

  • Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : Use only in a well-ventilated area. A certified chemical fume hood is strongly recommended to control exposure to dust or aerosols.[2]

Step 2: Waste Segregation

Proper segregation is a critical step to prevent dangerous chemical reactions.

  • Do Not Mix : Never mix N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride waste with other chemicals, especially incompatible ones. Incompatible materials include strong oxidizing agents and strong acids.[7][8]

  • Dedicated Waste Stream : Designate a specific waste stream for this compound or group it with other compatible amine hydrochlorides, as directed by your institution's Environmental Health & Safety (EHS) office.

Step 3: Select a Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Compatibility : Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Condition : The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[5][9]

  • Original Container : If possible, using the original product container is a good practice, provided it is intact.[10]

Step 4: Containerize and Label the Waste

Properly containing and labeling the waste ensures clear communication of its hazards.

  • Transfer : Carefully transfer the waste into the selected container, minimizing the generation of dust.

  • Labeling : Immediately affix a hazardous waste label to the container. The EPA requires specific information on the label.[5] Your institution's EHS office will provide official labels, which must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride" (no abbreviations or formulas)

    • A clear list of all constituents if it's a mixture

    • The date when waste was first added to the container (accumulation start date)

    • The name of the principal investigator and the laboratory location (e.g., building and room number)

    • Applicable hazard warnings (e.g., "Irritant," "Harmful if Swallowed")

Step 5: Store in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored correctly while awaiting pickup.

  • Designated Area : Store the container in your laboratory's designated Satellite Accumulation Area (SAA).[10][11]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][11]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10]

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[5]

Step 6: Arrange for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS : When the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Professional Disposal : The EHS office will transport the waste to a licensed hazardous waste disposal facility, where it will be managed and disposed of in compliance with all federal and state regulations, likely through methods such as incineration or other chemical treatment.[7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

G Disposal Workflow for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride cluster_prep Preparation & Assessment cluster_action Containment Protocol cluster_disposal Final Disposition start Identify Waste: N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride hazards Assess Hazards (H302, H316, H320, H335) start->hazards ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe container Select Compatible Container (HDPE or Glass, Leak-Proof) ppe->container Proceed to Containment labeling Containerize & Affix Hazardous Waste Label container->labeling storage Store in Designated SAA with Secondary Containment labeling->storage ehs Contact EHS for Pickup storage->ehs Request Disposal end Document & Retain Records ehs->end

Caption: Decision workflow for safe disposal of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

References

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Safety Laws and Standards Pertinent to Laboratories . National Academies of Sciences, Engineering, and Medicine. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Laboratory Chemical Disposal . Environmental Marketing Services. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State Colleges and Universities. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like N-Methyl-N-(4-pyridylme...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (CAS No. 128739-16-2) demands more than just following a checklist; it requires a deep, causal understanding of the material's properties to establish a self-validating system of safety. This guide provides essential, field-proven insights and step-by-step protocols to ensure both operator safety and experimental reliability.

Hazard Assessment: Understanding the Risks

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is a substituted pyridine derivative. While comprehensive toxicological data is not fully available for this specific compound, the known hazards based on its chemical class and available safety data sheets (SDS) necessitate cautious handling.[1] The primary risks are associated with direct contact and inhalation.

The compound is classified with the following hazards, which form the basis for all subsequent safety protocols:

Hazard Class & CategoryHazard StatementImplication for Handling Protocols
Acute Toxicity, OralH302: Harmful if swallowed [2][3]Strict prohibition of eating, drinking, or smoking in the lab. Immediate medical attention is required upon ingestion.
Skin Corrosion/IrritationH316: Causes mild skin irritation [2]Mandates the use of appropriate chemical-resistant gloves and a lab coat. Any skin contact must be washed immediately.
Serious Eye Damage/IrritationH320: Causes eye irritation [2]Requires robust eye protection beyond standard safety glasses. Goggles are essential.
STOT, Single ExposureH335: May cause respiratory irritation [2][3]All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.

Note: It is crucial to recognize that related amine and pyridine compounds can cause severe skin burns and eye damage.[1][4] Therefore, a conservative approach that prepares for a higher hazard level is the most responsible course of action.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but is dictated by the specific task and associated risk. Relying on PPE is the final line of defense after engineering controls (like fume hoods) have been implemented.[5]

Protection TypeMinimum RequirementRecommended for Best PracticeRationale
Eye & Face Safety glasses with side shieldsTight-sealing chemical goggles [4][6][7]The H320 "eye irritation" classification and the potential for more severe damage necessitate a complete seal around the eyes to protect from dust, aerosols, and splashes.[6]
Hand Chemical-resistant gloves (e.g., Nitrile)Chemical-resistant gloves (Nitrile) , inspected before useGloves provide a critical barrier against skin irritation.[6][7] Always check for tears or degradation before starting work. Change gloves immediately if contaminated.
Body Laboratory coatLaboratory coat , fully buttoned, with a chemical-resistant apron for solution workA buttoned lab coat protects against incidental contact. An apron adds a layer of impermeable protection during tasks with a higher splash risk, such as transferring solutions.[5][8]
Respiratory Not required if handled exclusively in a fume hoodUse within a certified chemical fume hood is mandatory for solid handling.A fume hood is an engineering control that provides primary protection against respiratory irritation from dust or aerosols.[4][9] A respirator (e.g., N95) may be required only if engineering controls fail or are unavailable.[7]

Safe Handling Workflow: From Receipt to Disposal

This workflow is designed as a self-validating system, where each step logically follows the last to minimize exposure and contamination.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Area & PPE Prep - Verify fume hood certification. - Don all required PPE. - Prepare spill kit. gather 2. Gather Materials - Obtain chemical from storage. - Prepare glassware & solvents. prep->gather Proceed once safe weigh 3. Weighing Solid - Use anti-static weigh boat. - Handle gently to avoid dust. gather->weigh solution 4. Solution Prep - Add solid to solvent slowly. - Ensure vessel is clearly labeled. weigh->solution decon 5. Decontamination - Clean all surfaces & glassware. - Remove PPE in correct order. solution->decon waste 6. Waste Disposal - Segregate solid & liquid waste. - Dispose in labeled, sealed containers. decon->waste

Caption: Workflow for Safe Handling of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride.

Step-by-Step Protocol

1. Pre-Handling Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year. Check that the airflow is optimal.

  • Assemble PPE: Don the recommended PPE: tight-sealing goggles, a lab coat, and nitrile gloves.[10] Ensure an appropriate spill kit is accessible.

  • Prepare Workspace: Lay down absorbent bench paper within the fume hood to contain any minor spills.

2. Weighing and Aliquoting (Inside Fume Hood)

  • Rationale: This step presents the highest risk of generating airborne dust, making fume hood use non-negotiable to prevent respiratory irritation.[3]

  • Procedure:

    • Place a calibrated balance inside the fume hood if possible. If not, weigh the sealed container outside, bring it into the hood, dispense the chemical, and re-weigh the container outside to determine the amount used by difference.

    • Use a spatula to gently transfer the solid onto an anti-static weigh boat or into a tared vessel. Avoid any scooping motions that could aerosolize the fine powder.

    • Immediately and securely close the primary container.

3. Solution Preparation & Use (Inside Fume Hood)

  • Rationale: While the dust hazard is lower once in solution, the risks of skin and eye contact from splashes remain.

  • Procedure:

    • Place the vessel containing the receiving solvent onto a stir plate within the fume hood.

    • Slowly add the weighed solid to the solvent. Do not add solvent rapidly to the solid, which can cause splashing.

    • Ensure the newly created solution is clearly and accurately labeled with the chemical name, concentration, date, and your initials.

4. Post-Handling Decontamination

  • Rationale: Proper decontamination prevents unintentional secondary exposure and cross-contamination of experiments.

  • Procedure:

    • Wipe down the spatula and any surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.

    • Clean any non-disposable glassware used.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order to avoid contaminating your skin: first gloves, then apron (if used), followed by goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water.[8]

Emergency Procedures & Spill Management

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a physician or POISON CENTER immediately.[1][4]

Spill Cleanup (Solid Material)

  • Evacuate: Alert others in the area and restrict access.

  • Ventilate: Ensure the spill is contained within a fume hood or that ventilation is adequate.

  • Protect: Wear your full PPE, including respiratory protection if outside of a fume hood.

  • Contain: Gently sweep up the solid material using non-sparking tools and place it into a labeled, sealable container for hazardous waste. Avoid actions that create dust.

  • Clean: Clean the spill area with a wet cloth (deactivating with a mild acid or base may be appropriate depending on local protocols), and dispose of all cleaning materials as hazardous waste.

Storage and Disposal Plan

Storage

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Ensure the storage location is accessible only to authorized personnel.

Disposal

  • All waste, including the chemical itself, contaminated consumables (gloves, paper towels), and empty containers, must be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.[1] Handle uncleaned containers as you would the product itself.[1]

  • All disposal must adhere strictly to local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[1]

References

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide. [Link]

  • RACELAB. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Solvents & Petroleum Service, Inc. Safety Data Sheet - N-Methyl-2-pyrrolidone. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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